molecular formula C9H16O4 B585296 Azelaic acid-d14 CAS No. 119176-67-9

Azelaic acid-d14

カタログ番号: B585296
CAS番号: 119176-67-9
分子量: 202.308
InChIキー: BDJRBEYXGGNYIS-ODSOAMBASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azelaic acid-d14 is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 202.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJRBEYXGGNYIS-ODSOAMBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid-d14 is the deuterated form of azelaic acid, a naturally occurring nine-carbon dicarboxylic acid. In this compound, the fourteen hydrogen atoms on the carbon backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of drugs, a subject of growing interest in pharmaceutical development.[1] This guide provides a comprehensive overview of the known chemical properties of this compound, alongside the well-documented properties of its non-deuterated counterpart for comparative purposes. It also details relevant experimental protocols and biological mechanisms of action.

Chemical and Physical Properties

Quantitative data for this compound is primarily limited to its molecular formula, molecular weight, and purity, as provided by commercial suppliers. The physicochemical properties are expected to be very similar to those of unlabeled azelaic acid.

This compound
PropertyValueSource(s)
Chemical Name Nonanedioic-d14 acid[2]
Synonyms This compound, Deuterated azelaic acid[3]
CAS Number 119176-67-9[2][3][4]
Molecular Formula C₉H₂D₁₄O₄[2][3][4]
Molecular Weight 202.31 g/mol [2][4]
Physical Form Solid, White to yellow powder[2]
Purity ≥95% to 99.86%[2][3][4]
Isotopic Enrichment ~98% Deuterium[3]
Storage Conditions Powder: -20°C (up to 3 years), 4°C (up to 2 years). In solvent: -80°C (up to 6 months), -20°C (up to 1 month)[1][2]
Azelaic Acid (Non-deuterated)

The following table summarizes the well-documented properties of non-deuterated azelaic acid (CAS: 123-99-9), which serve as a close proxy for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₄[5][6]
Molecular Weight 188.22 g/mol [5][6]
Melting Point 109-111 °C[6]
Boiling Point 286 °C at 100 mmHg[6]
Density 1.443 g/mL[6]
Solubility in Water 2.14 g/L[6]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide (~10 mg/mL). Sparingly soluble in acetone, chloroform, and diethyl ether.[7][8]
Acidity (pKa) pKa1: 4.55, pKa2: 5.5[6][7]
Appearance White crystalline powder/solid[6][7]
Flash Point 210 °C (closed cup)[5]
LogP 1.8863[4]
Topological Polar Surface Area 74.6 Ų[4]

Experimental Protocols

The characterization of azelaic acid and its deuterated analogue involves standard analytical techniques for dicarboxylic acids. Below are detailed methodologies for key experiments.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of azelaic acid is Reverse-Phase HPLC (RP-HPLC).

  • Instrumentation : A standard HPLC system equipped with a UV detector, a C18 column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A typical composition is 75 volumes of sodium dihydrogen orthophosphate (50 mM, pH adjusted to 3.5) and 25 volumes of acetonitrile.

  • Flow Rate : 1.2 mL/min.

  • Detection : UV detection at a low wavelength, typically around 210 nm, as azelaic acid lacks a strong chromophore.

  • Sample Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). This is then diluted to a working concentration with the mobile phase.

  • Analysis : The sample is injected into the HPLC system. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

  • Instrumentation : A mass spectrometer, which can be coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Preparation for GC-MS : Derivatization is often required to increase the volatility of azelaic acid. This can be achieved by esterification, for example, by heating with BF₃-methanol. The resulting methyl ester is then extracted into an organic solvent like hexane.

  • GC-MS Conditions :

    • Column : A suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Carrier Gas : Helium.

    • Temperature Program : An oven temperature program is used to separate the analyte from any impurities, for instance, starting at a lower temperature and ramping up to a higher temperature.

    • Ionization : Electron Ionization (EI) is commonly used.

  • Analysis : The mass spectrum will show a molecular ion peak corresponding to the deuterated methyl ester of azelaic acid. The fragmentation pattern can also be used for structural confirmation. The isotopic distribution of the molecular ion cluster will confirm the level of deuterium incorporation. For this compound, the molecular weight of 202.31 is consistent with the deuterated structure.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR is used to confirm the absence of protons on the carbon backbone, ¹³C NMR and Deuterium (²H) NMR can provide structural information.

  • Instrumentation : A high-field NMR spectrometer.

  • Sample Preparation : The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Analysis : The spectrum should be largely devoid of signals in the aliphatic region, confirming the high level of deuteration. Any residual proton signals can be used to quantify the isotopic purity.

  • ¹³C NMR Analysis : The spectrum will show signals for the nine carbon atoms, with their chemical shifts being slightly affected by the deuterium substitution compared to unlabeled azelaic acid.

  • ²H NMR Analysis : This directly observes the deuterium nuclei, providing information about the deuterium distribution within the molecule.

Biological Mechanisms and Signaling Pathways

Azelaic acid exhibits a range of biological activities, making it effective in the treatment of skin conditions like acne and rosacea. Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways.

Anti-inflammatory and Antioxidant Effects

Azelaic acid exerts anti-inflammatory effects by interfering with the NF-κB and MAPK signaling pathways. It can also activate peroxisome proliferator-activated receptor gamma (PPARγ), which further suppresses inflammatory responses. Additionally, it acts as an antioxidant by scavenging reactive oxygen species (ROS).

anti_inflammatory_pathway AZA This compound ROS Reactive Oxygen Species (ROS) AZA->ROS Scavenges NFkB_pathway NF-κB / MAPK Signaling Pathway AZA->NFkB_pathway Inhibits PPARg PPARγ AZA->PPARg Activates ROS->NFkB_pathway Activates Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNFα) NFkB_pathway->Pro_inflammatory_cytokines Induces PPARg->NFkB_pathway Inhibits Inflammation Inflammation Pro_inflammatory_cytokines->Inflammation

Anti-inflammatory and Antioxidant Mechanisms of Azelaic Acid.
Antimicrobial and Anti-keratinizing Effects in Acne

In the context of acne, azelaic acid demonstrates bacteriostatic activity against Propionibacterium acnes. It is thought to inhibit bacterial protein synthesis. Furthermore, it normalizes the keratinization process in the hair follicle by reducing the proliferation of keratinocytes, which helps to prevent the formation of comedones.

anti_acne_workflow AZA This compound Protein_synthesis Bacterial Protein Synthesis AZA->Protein_synthesis Inhibits Keratinization Follicular Hyperkeratinization AZA->Keratinization Normalizes P_acnes Propionibacterium acnes Acne Acne Lesions P_acnes->Acne Contributes to Keratinocytes Keratinocytes Comedone Comedone Formation Keratinization->Comedone Comedone->Acne Leads to

Workflow of Azelaic Acid's Anti-Acne Mechanisms.
Inhibition of Hyperpigmentation

Azelaic acid is also used to treat hyperpigmentation disorders. It acts as a competitive inhibitor of tyrosinase, a key enzyme in the melanin synthesis pathway. This leads to a reduction in melanin production.

hyperpigmentation_pathway cluster_0 Melanin Synthesis Pathway AZA This compound Tyrosinase Tyrosinase AZA->Tyrosinase Competitively Inhibits DOPA DOPA Dopaquinone Dopaquinone Tyrosine Tyrosine Tyrosine->DOPA DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin ... (Melanogenesis) Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

Mechanism of Azelaic Acid in Inhibiting Hyperpigmentation.

Safety Information

The safety profile of this compound is expected to be similar to that of azelaic acid. Based on the safety data sheets for azelaic acid, the following hazards are identified:

  • Hazard Codes : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Signal Word : Warning.

  • Precautionary Statements : Users should wear appropriate personal protective equipment, including gloves, eye protection, and respiratory protection if dust is generated. Avoid ingestion and inhalation, and wash hands thoroughly after handling.

Conclusion

This compound is a stable, isotopically labeled compound that serves as an essential tool for researchers in various fields, from analytical chemistry to drug metabolism studies. While specific physicochemical data for the deuterated form is limited, the properties of its non-deuterated analogue provide a reliable reference. The well-documented biological activities of azelaic acid, including its anti-inflammatory, antimicrobial, and anti-pigmentary effects, are rooted in its ability to modulate key cellular signaling pathways. This guide provides a foundational understanding of the chemical properties and biological significance of this compound for professionals in research and development.

References

Synthesis and purification of Azelaic acid-d14.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis and purification of Azelaic acid-d14, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is the deuterated form of azelaic acid, a naturally occurring saturated dicarboxylic acid.[1][2] Due to the presence of deuterium, it serves as a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] Its use is also significant in drug metabolism studies utilizing isotopic labeling techniques.[1] This guide provides a detailed overview of the synthesis and purification of this compound.

Synthesis of this compound

A convenient method for producing gram quantities of deuterated [D14]azelaic acid involves the use of metal-catalyzed hydrothermal H/D exchange reactions on the protonated form of azelaic acid.[4] This method has been shown to be effective for achieving high levels of deuteration.[4]

The general, non-deuterated form of azelaic acid can be produced through various methods, such as the oxidation of oleic acid.[5] Ozonolysis is a common industrial method, though alternatives using hydrogen peroxide are considered more environmentally friendly.[5]

Experimental Protocols

Synthesis of Deuterated [D14]Azelaic Acid

This protocol is based on a reported large-scale synthesis.[4]

  • Initial Deuteration:

    • Protonated azelaic acid is loaded into a reactor.

    • The reaction is carried out using a metal-catalyzed hydrothermal H/D exchange method.

    • After the initial reaction, the aqueous filtrate is acidified to a pH of 2 using 1 M HCl.

    • The resulting white solid (azelaic acid) is extracted from the aqueous solution using ethyl acetate (EtOAc) (3 x 100 mL).

    • The organic layers are combined and dried with anhydrous Na2SO4.

    • The solvent is removed under vacuum to yield the deuterated [D14]azelaic acid as a white solid. An initial deuteration of 92% D has been reported at this stage.[4]

  • Re-deuteration for Higher Purity:

    • The partially deuterated azelaic acid is reloaded into the reactor.

    • The same hydrothermal H/D exchange method is repeated with fresh reagents to increase the deuterium incorporation.[4]

Purification of Deuterated [D14]Azelaic Acid
  • Removal of By-products:

    • The product from the re-deuteration step may contain deuterated by-products, such as deuterated octanoic acid.[4]

    • The mixture is washed with light petroleum to completely remove the deuterated octanoic acid.[4]

    • This leaves behind the pure target compound, deuterated [D14]azelaic acid.[4]

  • General Purification Techniques for Azelaic Acid:

    • Crystallization: Azelaic acid can be purified by crystallization from hot water.[5]

    • Distillation: For non-deuterated azelaic acid, distillation is used to separate it from high boiling point residues.[6]

Data Presentation

The following table summarizes the quantitative data from a reported synthesis of this compound.[4]

ParameterValue
Initial Deuterium Enrichment92% D
Final Deuterium Enrichment98.3% D
Final Yield74%
Purity≥ 98%

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Protonated_Azelaic_Acid Protonated Azelaic Acid Initial_Deuteration Metal-Catalyzed Hydrothermal H/D Exchange Protonated_Azelaic_Acid->Initial_Deuteration Partially_Deuterated_Product Partially Deuterated Azelaic Acid (92% D) Initial_Deuteration->Partially_Deuterated_Product Re_deuteration Repeat H/D Exchange with Fresh Reagents Partially_Deuterated_Product->Re_deuteration Crude_Product Crude Deuterated Product (with by-products) Re_deuteration->Crude_Product Washing Wash with Light Petroleum Crude_Product->Washing Pure_Product Pure this compound (98.3% D, 74% Yield) Washing->Pure_Product Byproduct_Removal Removal of Deuterated Octanoic Acid Washing->Byproduct_Removal

Caption: Workflow for the synthesis and purification of this compound.

General Production of Azelaic Acid

Azelaic_Acid_Production Oleic_Acid Oleic Acid (from vegetable oils) Oxidation Oxidative Cleavage Oleic_Acid->Oxidation Ozonolysis Ozonolysis Oxidation->Ozonolysis Industrial Method Hydrogen_Peroxide Hydrogen Peroxide (Greener Alternative) Oxidation->Hydrogen_Peroxide Alternative Method Crude_Azelaic_Acid Crude Azelaic Acid Mixture Ozonolysis->Crude_Azelaic_Acid Hydrogen_Peroxide->Crude_Azelaic_Acid Purification Purification (Distillation, Crystallization) Crude_Azelaic_Acid->Purification Pure_Azelaic_Acid Pure Azelaic Acid (≥99%) Purification->Pure_Azelaic_Acid

Caption: General synthesis routes for non-deuterated azelaic acid.

References

Deuterated Azelaic Acid (Azelaic acid-d14): A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated azelaic acid (Azelaic acid-d14) is a stable, isotopically labeled version of azelaic acid, a naturally occurring dicarboxylic acid with established therapeutic properties. This technical guide provides an in-depth overview of deuterated azelaic acid for research purposes. It covers its physicochemical properties, potential pharmacokinetic advantages, and known mechanisms of action of its non-deuterated counterpart. While specific experimental data on this compound is limited in publicly available literature, this guide offers generalized experimental protocols and discusses the potential applications of this deuterated compound in drug development and mechanistic studies. The substitution of hydrogen with deuterium can offer significant advantages in terms of metabolic stability and pharmacokinetic profile, making this compound a valuable tool for researchers.

Introduction to Deuterated Azelaic Acid

Azelaic acid is a nine-carbon dicarboxylic acid naturally found in grains like wheat, rye, and barley.[1] It is also produced by the yeast Malassezia furfur, which is a normal component of human skin flora. Azelaic acid exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anti-keratinizing properties, making it an effective treatment for skin conditions such as acne vulgaris and rosacea.[2]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds. This "kinetic isotope effect" can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.[3] this compound is a deuterated form of azelaic acid where all 14 non-exchangeable hydrogen atoms have been replaced with deuterium.

Physicochemical Properties

A summary of the key physicochemical properties of azelaic acid and its deuterated form, this compound, is presented in Table 1.

PropertyAzelaic AcidThis compound
Synonyms Nonanedioic acid, 1,7-Heptanedicarboxylic acidNonanedioic acid-d14, 1,9-Nonanedioic acid-d14
Molecular Formula C₉H₁₆O₄C₉H₂D₁₄O₄
Molecular Weight 188.22 g/mol [2]202.3 g/mol [4]
CAS Number 123-99-9[3]119176-67-9[4]
Appearance White crystalline powder[3]Solid[4]
Water Solubility ~2.4 g/L at 20 °C[3]Not specified, expected to be similar to azelaic acid
pKa1 4.55[3]Not specified, expected to be similar to azelaic acid
pKa2 5.50[3]Not specified, expected to be similar to azelaic acid
Log P ~1.22[3]Not specified, expected to be similar to azelaic acid
Deuterium Enrichment N/A≥98%[4]
Purity ≥98% (typical)≥98%[4]
Storage Room temperature-20°C for long-term storage[4]
Stability Stable for ≥ 5 years under proper storage[4]Stable for ≥ 5 years under proper storage[4]

Mechanism of Action of Azelaic Acid

The therapeutic effects of azelaic acid are attributed to its multifactorial mechanism of action, which includes anti-inflammatory, antimicrobial, and anti-keratinizing effects. The primary molecular targets and signaling pathways are detailed below.

Enzyme Inhibition

Azelaic acid is known to be a competitive inhibitor of several enzymes, which is central to its therapeutic efficacy.

  • Tyrosinase: Azelaic acid inhibits tyrosinase, a key enzyme in the synthesis of melanin.[5] This inhibitory action is responsible for its use in treating hyperpigmentation disorders.

  • Thioredoxin Reductase: Azelaic acid is a reversible and competitive inhibitor of thioredoxin reductase.[6][7] This enzyme is crucial for regulating cellular redox balance and is involved in DNA synthesis and cell proliferation.[8] Inhibition of this enzyme may contribute to the anti-proliferative and cytotoxic effects of azelaic acid on abnormal cells.

A summary of the known inhibition constants (Ki) for azelaic acid is provided in Table 2.

EnzymeInhibition TypeKi Value
TyrosinaseCompetitive2.73 x 10⁻³ M[8]
Thioredoxin ReductaseCompetitive1.25 x 10⁻⁵ M[8]
Signaling Pathways

The inhibitory actions of azelaic acid impact several cellular pathways.

Azelaic_Acid_Mechanism cluster_inhibition Enzyme Inhibition cluster_effects Cellular Effects Azelaic Acid Azelaic Acid Tyrosinase Tyrosinase Azelaic Acid->Tyrosinase Competitive Inhibition Thioredoxin_Reductase Thioredoxin_Reductase Azelaic Acid->Thioredoxin_Reductase Competitive Inhibition Melanin_Synthesis Melanin_Synthesis Tyrosinase->Melanin_Synthesis Decreased DNA_Synthesis DNA_Synthesis Thioredoxin_Reductase->DNA_Synthesis Decreased Cell_Proliferation Cell_Proliferation Thioredoxin_Reductase->Cell_Proliferation Decreased Redox_Balance Redox_Balance Thioredoxin_Reductase->Redox_Balance Altered

Caption: Mechanism of action of Azelaic Acid.

Pharmacokinetics and the Deuterium Isotope Effect

While specific pharmacokinetic data for this compound is not currently available in the public domain, the principles of the kinetic isotope effect suggest potential advantages over the non-deuterated form. The metabolism of azelaic acid involves β-oxidation.[9] Deuteration at the sites of metabolic oxidation can slow down this process, leading to:

  • Increased Half-Life: A slower rate of metabolism would result in a longer plasma half-life.

  • Enhanced Bioavailability: Reduced first-pass metabolism could lead to higher systemic exposure after administration.

  • Reduced Metabolite-Related Toxicity: A decrease in the formation of metabolites could potentially lead to a better safety profile.

Further research is required to quantify these potential benefits for this compound.

Experimental Protocols (Generalized)

The following are generalized protocols that can be adapted for research involving deuterated azelaic acid.

Synthesis of Deuterated Dicarboxylic Acids (General Protocol)

Materials:

  • Appropriate malonic acid precursor

  • Deuterium oxide (D₂O)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve the malonic acid derivative in D₂O.

  • Heat the mixture to facilitate H/D exchange at the α-positions and subsequent decarboxylation. The optimal temperature and reaction time will depend on the specific substrate.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., NMR spectroscopy).

  • Upon completion, the α-deuterated carboxylic acid can be isolated. Purification may not be necessary, but can be performed if required.[10]

Synthesis_Workflow Malonic_Acid Malonic Acid Precursor Reaction_Vessel Reaction Malonic_Acid->Reaction_Vessel D2O D2O D2O->Reaction_Vessel Deuterated_Acid α-Deuterated Carboxylic Acid Reaction_Vessel->Deuterated_Acid Heat

Caption: General synthesis workflow for α-deuterated carboxylic acids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on cell lines.

Materials:

  • Target cell line (e.g., human dermal fibroblasts, melanoma cells)

  • Cell culture medium and supplements

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle controls.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cytotoxicity_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for an in vitro cytotoxicity assay.

Quantitative Data Summary

The following tables summarize the available quantitative data for azelaic acid.

Table 2: Enzyme Inhibition Data for Azelaic Acid

EnzymeInhibition TypeKi ValueReference
TyrosinaseCompetitive2.73 x 10⁻³ M[8]
Thioredoxin ReductaseCompetitive1.25 x 10⁻⁵ M[8]

Table 3: In Vitro Biological Activity of Azelaic Acid

AssayCell Line/OrganismEndpointValueReference
Microbial Protein Synthesis InhibitionPropionibacterium acnesIC50313 µM[11]
CytotoxicityNormal Fibroblast Cell Line (3T3)IC5085.28 µg/mLNot found in search results

Conclusion

Deuterated azelaic acid (this compound) represents a promising tool for researchers in dermatology, pharmacology, and drug development. The potential for an improved pharmacokinetic profile due to the kinetic isotope effect makes it an attractive candidate for further investigation. While specific experimental data on this compound is currently scarce, the extensive knowledge of its non-deuterated counterpart provides a strong foundation for future studies. The generalized protocols and mechanistic information provided in this guide are intended to facilitate the design of new experiments to unlock the full potential of this deuterated compound. Further research is warranted to establish a direct comparison of the pharmacokinetic and pharmacodynamic properties of deuterated and non-deuterated azelaic acid.

References

A Technical Guide to High-Purity Azelaic Acid-d14 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of high-purity deuterated Azelaic acid (Azelaic acid-d14), a critical internal standard for quantitative analysis in biomedical and pharmaceutical research. Accurate quantification of Azelaic acid, a dicarboxylic acid with known anti-inflammatory, antibacterial, and tyrosinase-inhibiting properties, is crucial for understanding its pharmacokinetics, metabolism, and efficacy in various therapeutic areas, including dermatology. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, correcting for sample loss during preparation and variations in instrument response.

Commercial Suppliers and Specifications

High-purity this compound is available from several specialized chemical suppliers. The selection of a supplier should be based on criteria such as chemical purity, isotopic enrichment, and the availability of comprehensive analytical documentation. Below is a comparative summary of offerings from prominent vendors.

SupplierCatalog NumberPurityIsotopic EnrichmentFormulaMolecular Weight ( g/mol )CAS Number
FB Reagents -≥ 98%98 atom % D[1]C₉H₂D₁₄O₄[1]202.3[1]119176-67-9[1]
Cayman Chemical 17937≥ 98%Not SpecifiedC₉H₂D₁₄O₄202.3119176-67-9
Santa Cruz Biotechnology sc-221260Not SpecifiedNot SpecifiedC₉H₂D₁₄O₄202.31119176-67-9
Toronto Research Chemicals A941217Not SpecifiedNot SpecifiedC₉H₂D₁₄O₄202.31119176-67-9

Experimental Protocol: Quantification of Azelaic Acid in Human Plasma by GC-MS

The following is a representative protocol for the extraction, derivatization, and analysis of Azelaic acid from human plasma using this compound as an internal standard. This method is adapted from established procedures for dicarboxylic acid analysis.[2][3]

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydrochloric acid (HCl)

  • Nitrogen gas (high purity)

  • Glass centrifuge tubes

2. Sample Preparation and Extraction:

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL glass centrifuge tube, add 100 µL of plasma.

  • Spike the plasma sample with a known concentration of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acids.

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to extract the lipids and dicarboxylic acids.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (MTBE) to a new clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

3. Derivatization:

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 60 minutes to convert the dicarboxylic acids into their volatile trimethylsilyl (TMS) esters.

  • Cool the sample to room temperature before analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector: Splitless mode, 270°C.

  • Oven Program: Initial temperature of 120°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Quadrupole MS operated in Selected Ion Monitoring (SIM) mode.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Monitored Ions (m/z):

    • Azelaic acid (di-TMS ester): Monitor characteristic ions (e.g., fragments corresponding to the derivatized molecule).

    • This compound (di-TMS ester): Monitor the corresponding mass-shifted ions for the deuterated internal standard.

5. Quantification:

  • Generate a calibration curve by preparing standards of unlabeled Azelaic acid at various concentrations, each spiked with the same fixed concentration of this compound.

  • Process the standards using the same extraction and derivatization protocol as the plasma samples.

  • Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

  • Plot the peak area ratio against the concentration of the standards to create a linear regression curve.

  • Determine the concentration of Azelaic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflow

The following diagram illustrates the key steps in the quantitative analysis of Azelaic acid using a deuterated internal standard.

G Workflow for Azelaic Acid Quantification via GC-MS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample spike 2. Spike with This compound (IS) plasma->spike extract 3. Liquid-Liquid Extraction (MTBE) spike->extract dry 4. Evaporate to Dryness extract->dry deriv 5. Derivatization (BSTFA) dry->deriv gcms 6. GC-MS Analysis (SIM Mode) deriv->gcms ratio 7. Calculate Peak Area Ratios (Analyte/IS) gcms->ratio curve 8. Quantify against Calibration Curve ratio->curve

Workflow for Azelaic Acid Quantification via GC-MS

This technical guide provides a foundational understanding for researchers planning to quantify Azelaic acid. The use of high-purity deuterated standards from a reliable supplier is paramount for achieving accurate and reproducible results, which are essential for advancing drug development and clinical research.

References

Azelaic Acid-d14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelaic acid-d14 is a deuterated form of azelaic acid, a naturally occurring saturated dicarboxylic acid. In research, particularly in pharmacology and metabolomics, deuterated standards are invaluable tools for enhancing the accuracy and reliability of quantitative analyses. This technical guide provides an in-depth overview of the molecular properties of this compound, a representative experimental protocol for its use as an internal standard, and an illustration of the biological signaling pathway of its non-deuterated counterpart. This document is intended for researchers, scientists, and drug development professionals.

Core Data Presentation

The fundamental quantitative data for this compound are summarized in the table below.

PropertyValueCitations
Molecular Formula C₉H₂D₁₄O₄
Molecular Weight 202.31 g/mol
CAS Number 119176-67-9
Appearance Solid
Purity ≥98%
Storage Temperature 4°C

Experimental Protocols

Representative Protocol: Quantification of Azelaic Acid in Human Plasma by LC-MS/MS using this compound as an Internal Standard

Deuterated compounds like this compound are frequently employed as internal standards in mass spectrometry-based quantification to correct for variations during sample preparation and analysis. What follows is a representative, detailed methodology for the quantification of azelaic acid in a biological matrix.

1. Materials and Reagents

  • Azelaic acid standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Human plasma (blank)

  • Water (HPLC grade)

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of azelaic acid and this compound in methanol.

  • Working Standard Solutions: Create a series of working standard solutions of azelaic acid by serially diluting the primary stock solution with a methanol/water mixture.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration for spiking into samples.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add a precise volume of the this compound internal standard spiking solution.

  • Vortex the samples briefly to ensure thorough mixing.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 150 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to achieve separation of azelaic acid from matrix components.

  • Mass Spectrometer: A tandem mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both azelaic acid and this compound.

5. Data Analysis

  • Calibration Curve Construction: Plot the peak area ratio of azelaic acid to this compound against the known concentrations of the calibrators. Perform a linear regression to generate a calibration curve.

  • Quantification of Unknowns: Determine the concentration of azelaic acid in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Mandatory Visualization

Signaling Pathway

The non-deuterated form, azelaic acid, plays a crucial role as a signaling molecule in the plant defense mechanism known as Systemic Acquired Resistance (SAR).[1][2] The following diagram illustrates the key components and their interactions in this pathway.

Azelaic_Acid_SAR_Pathway Azelaic Acid-Mediated Systemic Acquired Resistance (SAR) Pathway in Plants cluster_local Local Infected Tissue cluster_transport Signal Transport cluster_systemic Distal Uninfected Tissue Pathogen_Attack Pathogen Attack ROS_NO Reactive Oxygen Species (ROS) & Nitric Oxide (NO) Burst Pathogen_Attack->ROS_NO Lipid_Peroxidation Lipid Peroxidation ROS_NO->Lipid_Peroxidation Azelaic_Acid_Biosynthesis Azelaic Acid (AzA) Biosynthesis Lipid_Peroxidation->Azelaic_Acid_Biosynthesis G3P_Biosynthesis Glycerol-3-Phosphate (G3P) Biosynthesis Lipid_Peroxidation->G3P_Biosynthesis AzA_G3P_Transport Transport of AzA and G3P (Mobile Signals) Azelaic_Acid_Biosynthesis->AzA_G3P_Transport AzA G3P_Biosynthesis->AzA_G3P_Transport G3P Signal_Perception Signal Perception AzA_G3P_Transport->Signal_Perception SA_Accumulation Salicylic Acid (SA) Accumulation Signal_Perception->SA_Accumulation Defense_Gene_Expression Defense Gene Expression (e.g., PR genes) SA_Accumulation->Defense_Gene_Expression SAR_Establishment Systemic Acquired Resistance (SAR) Defense_Gene_Expression->SAR_Establishment

Azelaic Acid Signaling in Plant Defense

Experimental Workflow

The following diagram outlines the logical flow of the quantitative analysis described in the experimental protocol.

Experimental_Workflow Workflow for Quantification of Azelaic Acid using this compound Sample_Collection 1. Sample Collection (Human Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Extraction 4. Supernatant Extraction & Evaporation Protein_Precipitation->Extraction Reconstitution 5. Reconstitution (Mobile Phase) Extraction->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Quantitative Analysis Workflow

References

In-Depth Technical Guide to Isotopic Enrichment and Purity of Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and purity of Azelaic acid-d14 (Nonanedioic acid-d14). It is designed to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize deuterated compounds. This document details the analytical methodologies for determining these critical quality attributes, presents typical quantitative data, and outlines detailed experimental protocols.

Introduction to this compound

This compound is a deuterated form of azelaic acid, a naturally occurring dicarboxylic acid. In this compound, all fourteen non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including:

  • Metabolic studies: Tracing the metabolic fate of azelaic acid in biological systems.

  • Pharmacokinetic studies: Differentiating the administered drug from its endogenous counterpart.

  • Internal standard: Serving as an ideal internal standard for quantitative analysis of unlabeled azelaic acid by mass spectrometry, due to its similar chemical properties and distinct mass.

The utility of this compound in these applications is critically dependent on its isotopic enrichment and chemical purity. High isotopic enrichment ensures a strong and distinct signal for the labeled compound, while high chemical purity prevents interference from unlabeled azelaic acid or other impurities.

Quantitative Data on Isotopic Enrichment and Purity

The isotopic enrichment and chemical purity of commercially available this compound are typically high, ensuring its suitability for sensitive analytical applications. The following tables summarize representative quantitative data.

Table 1: Typical Specifications for this compound

ParameterSpecification
Isotopic Enrichment≥ 98% (D)
Chemical Purity≥ 98%

Data sourced from various commercial suppliers.

Table 2: Example Certificate of Analysis Data for a Specific Lot of this compound

AnalysisMethodResult
Chemical PurityHPLC99.86%
Isotopic Distribution MS
d14 (fully deuterated)85.88%
d1311.98%
d121.57%
d110.57%
Overall Isotopic Enrichment 98.80%

This is an example and values may vary between different batches and suppliers.

Experimental Protocols for Analysis

The determination of isotopic enrichment and chemical purity of this compound relies on sophisticated analytical techniques. The primary methods employed are Mass Spectrometry (MS) for isotopic enrichment and Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for chemical purity.

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic enrichment of deuterated compounds by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

Methodology Workflow

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis prep1 Dissolve this compound in a suitable solvent (e.g., Methanol) prep2 Prepare a dilute solution (e.g., 1 µg/mL) prep1->prep2 ms Infuse sample into ESI-MS or inject into LC-MS prep2->ms acquire Acquire full scan mass spectrum in negative ion mode ms->acquire identify Identify ion peaks corresponding to [M-H]⁻ for each isotopologue (d0 to d14) acquire->identify integrate Integrate the peak areas of all identified isotopologues identify->integrate calculate Calculate Isotopic Enrichment integrate->calculate

Caption: Workflow for Isotopic Enrichment Determination by Mass Spectrometry.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a high-purity solvent such as methanol to create a stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution with the same solvent to a final concentration suitable for the mass spectrometer (e.g., 1 µg/mL).

  • Mass Spectrometry Analysis (LC-MS):

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometer Conditions (Negative Ion Mode):

      • Ionization Source: Electrospray Ionization (ESI).

      • Scan Range: m/z 180-210.

      • Capillary Voltage: 3.0 kV.

      • Cone Voltage: 30 V.

      • Source Temperature: 120°C.

      • Desolvation Temperature: 350°C.

      • Gas Flow: As per instrument recommendation.

  • Data Analysis and Calculation:

    • Identify the peak corresponding to the deprotonated molecule [M-H]⁻. For this compound, the theoretical m/z for the fully deuterated species is approximately 201.2.

    • Measure the integrated peak intensities for each isotopologue (from d0, the unlabeled form, to d14).

    • The isotopic enrichment (D%) is calculated using the following formula:

      Isotopic Enrichment (D%) = [ (Sum of (Intensity of each deuterated isotopologue * Number of Deuterium atoms in that isotopologue)) / (14 * Sum of Intensities of all isotopologues) ] * 100

Determination of Chemical Purity by GC-MS

Due to the low volatility of dicarboxylic acids, a derivatization step is required before GC-MS analysis. Silylation is a common and effective method.[1]

Methodology Workflow

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Dissolve this compound in a suitable solvent (e.g., Pyridine) prep2 Add silylating agent (e.g., BSTFA with 1% TMCS) prep1->prep2 prep3 Heat the mixture (e.g., 70°C for 30 min) prep2->prep3 gcms Inject the derivatized sample into the GC-MS prep3->gcms separate Separate components on a capillary column gcms->separate detect Detect and identify peaks by mass spectrometry separate->detect integrate Integrate the peak area of the derivatized this compound and any impurities detect->integrate calculate Calculate Chemical Purity (% Area) integrate->calculate

Caption: Workflow for Chemical Purity Determination by GC-MS.

Detailed Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Analysis:

    • GC Conditions:

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector Temperature: 280°C.

      • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the di-trimethylsilyl (2TMS) derivative of this compound.

    • Identify any other peaks in the chromatogram.

    • Calculate the chemical purity by the area percent method:

      Chemical Purity (%) = (Peak area of this compound derivative / Total peak area of all components) * 100

Purity Assessment by ¹H NMR

While ¹H NMR is not suitable for determining isotopic enrichment of a highly deuterated compound like this compound, it is an excellent tool for assessing chemical purity by detecting any proton-containing impurities.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6 or Methanol-d4).

  • NMR Analysis:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard 1D ¹H NMR.

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

    • Relaxation Delay: 5 seconds to ensure full relaxation of signals for accurate integration.

  • Data Analysis:

    • Integrate the residual proton signals of this compound and the signals of any impurities.

    • The purity can be estimated by comparing the integrals of the impurity peaks to the residual solvent peak or a known internal standard.

Signaling Pathways and Applications

Azelaic acid is known to have anti-inflammatory and depigmenting effects. This compound can be used as a tracer to study these mechanisms without altering the biological activity of the parent molecule.

cluster_tyrosinase Depigmenting Action AA_d14 This compound Tyrosinase Tyrosinase AA_d14->Tyrosinase Inhibits Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

References

The Discovery and Natural Occurrence of Azelaic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelaic acid (AzA), a nine-carbon saturated dicarboxylic acid (nonanedioic acid), is a naturally occurring compound found in both the plant and animal kingdoms.[1][2][3] Industrially, it is produced through the ozonolysis of oleic acid.[1][4] In nature, it is found in various grains like wheat, rye, and barley and is also produced by the yeast Malassezia furfur, which is a common resident of human skin.[1][2][5] In humans, azelaic acid is an endogenous product of fatty acid metabolism.[6][7] This guide provides a comprehensive overview of the natural occurrence of azelaic acid in plants and humans, its biochemical pathways, and the analytical methods for its quantification.

Natural Occurrence and Biosynthesis in Plants

In the plant kingdom, azelaic acid is a key signaling molecule involved in systemic acquired resistance (SAR), a plant's defense mechanism against a wide range of pathogens.[1][8] It acts as a mobile distress signal, transported from the site of infection to distal parts of the plant to prime them for a more robust and rapid defense response upon subsequent attack.[1][9]

Biosynthesis: Azelaic acid is synthesized in plant plastids as a breakdown product of unsaturated C18 fatty acids, such as oleic acid and linolenic acid, through lipid peroxidation.[10][11][12] This process is initiated in response to both biotic and abiotic stresses, which lead to the generation of reactive oxygen species (ROS).[10][12] The double bond at the C9 position of these fatty acids is cleaved, yielding azelaic acid.[10]

Quantitative Data in Plants: The concentration of azelaic acid can vary significantly depending on the plant species, the specific tissue, and the extraction method employed.

Plant SourceSample TypeExtraction MethodAnalytical MethodAzelaic Acid ConcentrationReference
Triticum durum (Wheat)Whole GrainsNaviglio® Extractor (fluid extract)HPLC-MS12.02 µg/g[13][14][15]
Triticum durum (Wheat)Whole GrainsHydroalcoholic Maceration (70% EtOH, freeze-dried)HPLC-MS8.86 µg/g[13][14][15]
Triticum durum (Wheat)Whole-Grain FlourWater Maceration (fluid extract)HPLC-MS9.04 µg/g[13][14][15]
Triticum durum (Wheat)Whole-Grain FlourHydroalcoholic Ultrasound (70% EtOH, freeze-dried)HPLC-MS8.44 µg/g[13][14][15]
Cereal GrainsWheat, Rye, BarleyNot SpecifiedNot SpecifiedNaturally Occurring[1][2][5]

Plant Signaling Pathway

Azelaic acid plays a crucial role in priming plant defenses. Upon its synthesis after a primary pathogen infection, it stimulates the expression of the AZELAIC ACID INDUCED1 (AZI1) gene.[10][11] Both AzA and the AZI1 protein are transported systemically through the plant's vascular system to prime distal tissues.[10][11] This priming leads to a faster and stronger accumulation of salicylic acid (SA), a primary defense hormone, upon a secondary infection.[16]

G Pathogen Pathogen Attack ROS Reactive Oxygen Species (ROS) Pathogen->ROS Lipid_Perox Lipid Peroxidation (Unsaturated C18 FAs) ROS->Lipid_Perox AzA_syn Azelaic Acid (AzA) Biosynthesis Lipid_Perox->AzA_syn AzA_mob Mobile AzA AzA_syn->AzA_mob Transport AZI1_mob Mobile AZI1 AzA_syn->AZI1_mob Induces AZI1 Expression & Transport Priming Defense Priming AzA_mob->Priming AZI1_mob->Priming SA Salicylic Acid (SA) Accumulation Priming->SA SAR Systemic Acquired Resistance (SAR) SA->SAR

Azelaic acid-mediated systemic acquired resistance (SAR) pathway in plants.

Natural Occurrence and Biosynthesis in Humans

In humans, azelaic acid is a physiological dicarboxylic acid. It is synthesized endogenously via the omega (ω)-oxidation of longer-chain monocarboxylic fatty acids.[6][7] It is also a metabolic by-product of the yeast Malassezia furfur (also known as Pityrosporum ovale), which is part of the normal human skin microbiome.[1][5][7] This yeast can degrade unsaturated fatty acids in sebum to produce dicarboxylic acids, including azelaic acid.[7]

Physiological Roles and Mechanisms of Action: While present in small amounts physiologically, azelaic acid exhibits several therapeutic actions when applied topically.[6] Its mechanisms include:

  • Anti-inflammatory: Azelaic acid reduces inflammation by scavenging free radicals and activating the peroxisome proliferator-activated receptor gamma (PPARγ).[17][18] Activation of PPARγ inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][18]

  • Antibacterial: It shows bactericidal effects against both aerobic and anaerobic bacteria, including Propionibacterium acnes, by inhibiting microbial protein synthesis.[5][17]

  • Keratolytic and Comedolytic: It normalizes the keratinization process in the epidermis, helping to keep pores clear.[5][17]

  • Antimelanogenic: It inhibits tyrosinase, a key enzyme in melanin production, making it effective for treating hyperpigmentation disorders.[1][17]

Quantitative Data in Humans: Physiological levels of azelaic acid are generally low but can be detected in various biological fluids.

Biological MatrixConditionAnalytical MethodAzelaic Acid ConcentrationReference
Human PlasmaHealthy IndividualsGC-MSDetectable[19][20]
Human PlasmaHealthy VolunteersRP-HPLCPlasma levels range from 20-80 ng/mL[21]
Human UrineHealthy IndividualsNot SpecifiedPhysiological Component[6][7]

Human Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of azelaic acid are crucial to its efficacy in treating skin conditions like rosacea and acne. It modulates the innate immune response in the skin by reducing oxidative stress and downregulating inflammatory cascades.

G Stimulus Stimulus ROS_gen ROS Generation Stimulus->ROS_gen NFkB_act NF-κB Activation Stimulus->NFkB_act Inflammation Inflammation ROS_gen->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_act->Cytokines Cytokines->Inflammation AzA Azelaic Acid (AzA) AzA->ROS_gen Inhibits PPARg PPARγ Activation AzA->PPARg PPARg->NFkB_act Inhibits

Anti-inflammatory mechanism of azelaic acid in human keratinocytes.

Experimental Protocols

Accurate quantification of azelaic acid from complex biological matrices is essential for research and development. The following sections detail common methodologies.

Protocol 1: Extraction and Quantification of Azelaic Acid from Wheat

This protocol describes a green extraction method followed by HPLC-MS analysis, adapted from studies on Triticum durum.[13][14][15][22]

Methodology:

  • Sample Preparation: Whole wheat grains are ground into a fine, homogenous powder.

  • Extraction (Ultrasound-Assisted):

    • Suspend 10 g of powdered wheat in 100 mL of an extraction solvent (e.g., 70% ethanol in water).

    • Place the suspension in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant. The extraction may be repeated on the pellet to improve yield.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analysis (HPLC-MS):

    • Inject the filtered extract into an HPLC system coupled with a mass spectrometer (e.g., triple quadrupole).

    • Chromatographic Conditions: Use a C18 reversed-phase column with a gradient elution profile (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for azelaic acid.

  • Quantification: Create a calibration curve using certified standards of azelaic acid. Calculate the concentration in the sample by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 0.18 µg/mL and 0.54 µg/mL, respectively.[22]

G Start Whole Wheat Grains Grinding Grinding Start->Grinding Extraction Ultrasound-Assisted Extraction (70% EtOH) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration (0.22 µm filter) Centrifugation->Filtration Analysis HPLC-MS Analysis (MRM Mode) Filtration->Analysis End Quantification of AzA Analysis->End

Workflow for extraction and quantification of azelaic acid from wheat.
Protocol 2: Determination of Azelaic Acid in Human Plasma

This protocol outlines a typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying azelaic acid in pharmaceutical preparations, which can be adapted for plasma after appropriate sample cleanup (e.g., protein precipitation followed by solid-phase extraction).[20][23][24]

Methodology:

  • Sample Preparation (Plasma):

    • To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge to clean up the sample and concentrate the analyte.

    • Elute the azelaic acid from the SPE cartridge and evaporate the solvent.

    • Reconstitute the residue in the mobile phase.

  • Analysis (RP-HPLC with UV Detection):

    • Chromatographic System: Utilize an HPLC system with a UV detector.

    • Stationary Phase: Kromasil 100-5C18 column (250 × 4.6 mm; 5 µm particle size).[20][23]

    • Mobile Phase: An isocratic mixture of 75 volumes of sodium dihydrogen orthophosphate buffer (50 mM, pH 3.5) and 25 volumes of acetonitrile.[20][23]

    • Flow Rate: 1.2 mL/min.[20][23]

    • Detection: Monitor the eluent at a low wavelength, typically around 206-210 nm.[24]

  • Quantification:

    • Generate a calibration curve with known concentrations of azelaic acid standard (linearity typically observed in the range of 5-400 µg/mL).[20][23]

    • Determine the concentration of azelaic acid in the prepared sample based on the peak area and the linear regression equation from the calibration curve.[23]

Note: For enhanced sensitivity and specificity, especially at endogenous levels, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) is often preferred.[19][20][25]

G Start Human Plasma Sample Protein_Precip Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precip SPE Solid-Phase Extraction (Cleanup & Concentration) Protein_Precip->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Analysis RP-HPLC-UV Analysis (~206 nm) Reconstitution->Analysis End Quantification of AzA Analysis->End

Analytical workflow for determining azelaic acid in human plasma.

References

The Multifaceted Mechanisms of Azelaic Acid in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaic acid (AzA), a naturally occurring nine-carbon dicarboxylic acid, has demonstrated significant therapeutic efficacy in a range of dermatological conditions, including acne vulgaris, rosacea, and hyperpigmentary disorders.[1] Its clinical utility is underpinned by a diverse and complex mechanism of action that encompasses anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which azelaic acid exerts its effects on biological systems. We delve into its direct enzymatic inhibition, modulation of critical signaling pathways, and impact on cellular processes, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of its modes of action to support further research and drug development.

Introduction

Azelaic acid is a saturated dicarboxylic acid found in grains like wheat, rye, and barley, and is also produced by the yeast Malassezia furfur, a commensal organism on human skin.[1] Its therapeutic journey began with the observation of its depigmenting effects, leading to its investigation for hyperpigmentary disorders.[1] Subsequent research has unveiled a broader spectrum of activity, establishing it as a versatile agent in dermatology. This guide will systematically explore the core mechanisms of azelaic acid's action.

Direct Enzymatic Inhibition

Azelaic acid functions as a competitive inhibitor of several key enzymes involved in various cutaneous pathophysiological processes. This direct enzymatic inhibition is a cornerstone of its therapeutic effects.

Inhibition of Tyrosinase

A primary mechanism for its use in treating hyperpigmentation is the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Azelaic acid competes with the substrate L-tyrosine for the α-carboxylate binding site on the enzyme.[2]

Inhibition of Mitochondrial Enzymes and Thioredoxin Reductase

Azelaic acid exhibits inhibitory effects on enzymes within the mitochondrial respiratory chain and the thioredoxin reductase system.[3][4] It acts as a reversible competitive inhibitor of thioredoxin reductase, an enzyme crucial for DNA synthesis and cellular redox balance.[5] This inhibition of thioredoxin reductase is pH-dependent.[5]

Inhibition of 5-α-Reductase

Azelaic acid is a potent inhibitor of 5-α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[6][7] This anti-androgenic action contributes to its efficacy in acne treatment. Inhibition is detectable at concentrations as low as 0.2 mmol/L and is complete at 3 mmol/L.[6][7]

Quantitative Data on Enzymatic Inhibition and Antimicrobial Activity

The following tables summarize the quantitative data available for the inhibitory and antimicrobial effects of azelaic acid.

EnzymeInhibition TypeSubstrateKi Value (M)IC50 Value (mM)Reference(s)
TyrosinaseCompetitiveL-Tyrosine2.73 x 10⁻³Not specified[2]
Thioredoxin ReductaseCompetitiveNot specified1.25 x 10⁻⁵Not specified[2]
5-α-ReductaseNot specifiedTestosteroneNot specifiedNot specified[6][7]

Table 1: Enzyme Inhibition Data for Azelaic Acid.

MicroorganismAssay TypeMIC Value (µg/mL)MBC Value (µg/mL)Reference(s)
Cutibacterium acnesBroth Dilution250500[8]
Cutibacterium acnes (ethosomal cream)Broth Dilution250250[8]

Table 2: Antimicrobial Activity of Azelaic Acid.

Modulation of Cellular Signaling Pathways

Azelaic acid exerts profound anti-inflammatory effects by modulating key signaling cascades in keratinocytes, particularly in response to inflammatory stimuli like UVB radiation.

Inhibition of NF-κB and MAPK Signaling

UVB radiation is a known activator of the pro-inflammatory transcription factor NF-κB and the p38 mitogen-activated protein kinase (MAPK) pathway in keratinocytes.[9][10] Azelaic acid, at a concentration of 20 mM, has been shown to suppress UVB-induced inflammation by significantly reducing the nuclear translocation of the NF-κB p65 subunit and inhibiting the phosphorylation of p38 MAPK.[6][10] This leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[6][10]

Activation of PPARγ

A key mechanism underlying the anti-inflammatory action of azelaic acid is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[5][10] PPARγ is a nuclear receptor that plays a crucial role in the control of inflammation.[10] Azelaic acid induces PPARγ mRNA expression and its transcriptional activity.[10] Activated PPARγ can then repress NF-κB activation by physically interacting with its p50 and p65 subunits, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[5] The anti-inflammatory effects of azelaic acid can be abrogated by PPARγ antagonists.[10]

Azelaic_Acid_Anti_Inflammatory_Pathway cluster_0 UVB Radiation cluster_1 Keratinocyte UVB UVB ROS ROS UVB->ROS IKK IKKβ ROS->IKK p38 p38 MAPK ROS->p38 NFkB_p50_p65_IκBα NF-κB (p50/p65)/IκBα IKK->NFkB_p50_p65_IκBα Phosphorylates IκBα NFkB_p50_p65 NF-κB (p50/p65) p38->NFkB_p50_p65 Phosphorylation NFkB_p50_p65_IκBα->NFkB_p50_p65 IκBα degradation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_p50_p65->Cytokines Nuclear translocation & gene transcription PPARg PPARγ PPARg->NFkB_p50_p65 Inhibits nuclear translocation AzA Azelaic Acid AzA->p38 Inhibits phosphorylation AzA->PPARg Activates

Figure 1: Azelaic Acid's Anti-inflammatory Signaling Pathway.

Effects on Cellular Processes

Beyond enzymatic inhibition and signaling modulation, azelaic acid influences fundamental cellular processes, including keratinization, microbial growth, and melanocyte activity.

Anti-keratinizing Effects

Azelaic acid normalizes the process of keratinocyte differentiation, which is often dysregulated in acne. It reduces the thickness of the stratum corneum and decreases the number and size of keratohyalin granules.[1] This is achieved in part by reducing the synthesis of filaggrin, a key protein in the formation of the cornified envelope.[1] Azelaic acid has an antiproliferative effect on keratinocytes, with a 50% inhibitory concentration for DNA synthesis reported at 20 mM.[11] This effect is associated with mitochondrial damage and dilation of the rough endoplasmic reticulum.[11]

Antimicrobial Action

Azelaic acid exhibits broad-spectrum antimicrobial activity against various cutaneous microorganisms, including Cutibacterium acnes and Staphylococcus epidermidis.[4] Its bacteriostatic and bactericidal effects are concentration and pH-dependent. One of the proposed mechanisms is the disruption of the bacterial intracellular pH.[12] Furthermore, by inhibiting bacterial thioredoxin reductase, it interferes with bacterial DNA synthesis.[4]

Azelaic_Acid_Antimicrobial_Workflow AzA Azelaic Acid BacterialCell Bacterial Cell (e.g., C. acnes) AzA->BacterialCell IntracellularpH Decreased Intracellular pH BacterialCell->IntracellularpH Disrupts pH gradient ThioredoxinReductase Bacterial Thioredoxin Reductase BacterialCell->ThioredoxinReductase Inhibits BacterialGrowth Inhibition of Bacterial Growth IntracellularpH->BacterialGrowth DNASynthesis DNA Synthesis ThioredoxinReductase->DNASynthesis ProteinSynthesis Protein Synthesis ThioredoxinReductase->ProteinSynthesis DNASynthesis->BacterialGrowth ProteinSynthesis->BacterialGrowth

Figure 2: Antimicrobial Workflow of Azelaic Acid.
Anti-melanogenic Effects

Azelaic acid's ability to lighten hyperpigmentation stems from its selective cytotoxic and anti-proliferative effects on hyperactive and abnormal melanocytes, with minimal impact on normal skin pigmentation.[1] It disrupts mitochondrial respiration and inhibits DNA synthesis in these cells.[1] This is complemented by its direct competitive inhibition of tyrosinase.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of azelaic acid's mechanism of action.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase using L-DOPA as a substrate.

  • Reagents:

    • 50 mM Sodium Phosphate Buffer (pH 6.8)

    • Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824), 1000 units/mL stock solution in cold phosphate buffer.

    • 10 mM L-DOPA solution in phosphate buffer (prepare fresh and protect from light).

    • Azelaic acid stock solution in a suitable solvent (e.g., DMSO), with serial dilutions.

  • Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of azelaic acid solution. For the control, add 20 µL of the solvent.

    • Add 140 µL of 10 mM L-DOPA solution to each well.

    • Add 20 µL of phosphate buffer to the blank wells and 20 µL of mushroom tyrosinase solution to the sample and control wells.

    • Incubate the plate at 25°C for 10 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against C. acnes

This broth microdilution method determines the lowest concentration of azelaic acid that inhibits visible growth (MIC) and the lowest concentration that kills the bacteria (MBC).

  • Materials:

    • Cutibacterium acnes (e.g., ATCC 6919)

    • Reinforced Clostridial Medium (RCM) or other suitable broth.

    • Azelaic acid stock solution.

    • 96-well microplates.

    • Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets).

  • Procedure:

    • Prepare serial two-fold dilutions of azelaic acid in the broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of C. acnes to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria, no drug) and a negative control (broth only).

    • Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

    • The MIC is the lowest concentration of azelaic acid with no visible bacterial growth.

    • To determine the MBC, subculture 10 µL from each well showing no growth onto an agar plate.

    • Incubate the agar plates anaerobically at 37°C for 48-72 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS in cultured cells (e.g., human keratinocytes).

  • Reagents:

    • DCFH-DA (10 mM stock solution in DMSO).

    • Appropriate cell culture medium (e.g., DMEM).

    • Phosphate-buffered saline (PBS).

    • ROS-inducing agent (e.g., H₂O₂) as a positive control.

    • Azelaic acid solution.

  • Procedure:

    • Seed keratinocytes in a 24-well plate and allow them to adhere.

    • Treat the cells with azelaic acid at the desired concentrations for a specified time.

    • Induce ROS production (e.g., by adding H₂O₂ or exposing to UVB). Include untreated and vehicle-treated controls.

    • Remove the medium and wash the cells once with warm medium.

    • Incubate the cells with 10 µM DCFH-DA working solution in warm medium for 30 minutes at 37°C, protected from light.

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 500 µL of PBS to each well.

    • Visualize the green fluorescence (oxidized DCF) using a fluorescence microscope (excitation ~485 nm, emission ~530 nm).

    • Quantify the fluorescence intensity using a microplate reader. Normalize the fluorescence values to the protein concentration in each well.

  • Troubleshooting:

    • Include cell-free controls to ensure the test compound does not directly react with the DCFH-DA probe.[9][13]

    • Minimize light exposure to the probe to prevent auto-oxidation.[14]

    • Use flow cytometry for a more sensitive and cell-by-cell analysis to avoid issues with probe leakage from cells.[2]

Keratinocyte Differentiation Assay using the "Calcium Switch" Method

This method induces the differentiation of cultured primary human keratinocytes by increasing the calcium concentration in the culture medium.

  • Materials:

    • Primary human keratinocytes.

    • Keratinocyte growth medium (KGM) with low calcium (e.g., 0.07 mM).

    • KGM with high calcium (e.g., 1.2 mM).

    • Antibodies for differentiation markers (e.g., anti-Keratin 1, anti-Involucrin) for analysis by immunofluorescence or flow cytometry.

  • Procedure:

    • Culture primary human keratinocytes in low calcium KGM until they reach approximately 80% confluency.

    • To induce differentiation, switch the medium to high calcium KGM. Maintain a control group in low calcium medium.

    • Culture the cells for 24-72 hours.

    • Assess differentiation by:

      • Morphological changes: Observe for increased cell-cell adhesion and stratification.

      • Immunofluorescence: Fix and permeabilize the cells, then stain with primary antibodies against differentiation markers (e.g., Keratin 1, Involucrin), followed by fluorescently labeled secondary antibodies. Visualize using a fluorescence microscope.

      • Flow Cytometry: Harvest the cells, fix, and permeabilize. Stain with fluorescently labeled primary antibodies against differentiation markers. Analyze the percentage of positive cells using a flow cytometer.[1][15]

Conclusion

The therapeutic efficacy of azelaic acid in various dermatological conditions is a direct consequence of its multifaceted mechanism of action. It operates through direct enzymatic inhibition, modulation of critical inflammatory signaling pathways, and regulation of fundamental cellular processes. Its ability to competitively inhibit tyrosinase, thioredoxin reductase, and 5-α-reductase, coupled with its capacity to suppress the NF-κB and p38 MAPK pathways via PPARγ activation, highlights its pleiotropic nature. Furthermore, its anti-keratinizing and antimicrobial effects contribute significantly to its clinical utility. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of its mechanisms to facilitate further investigation and the development of novel therapeutic applications for this versatile dicarboxylic acid.

References

Overview of azelaic acid's therapeutic applications in dermatology.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Therapeutic Applications of Azelaic Acid in Dermatology

Introduction

Azelaic acid (AzA) is a naturally occurring, nine-carbon saturated dicarboxylic acid found in grains like wheat, rye, and barley and is also produced by the yeast Malassezia furfur, a normal component of the human skin flora.[1] Its therapeutic utility in dermatology stems from a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-keratinizing, and anti-melanogenic properties.[2] Initially recognized for its effects on hyperpigmentation, its applications have expanded to include first-line and alternative treatments for acne vulgaris and papulopustular rosacea.[3] Formulations are typically available as 15% to 20% gels and creams for topical application.[4][5] This guide provides a detailed overview of the molecular mechanisms, clinical efficacy, and key experimental methodologies related to azelaic acid's use in dermatology, targeted at researchers and drug development professionals.

Pharmacodynamics and Mechanisms of Action

Azelaic acid's efficacy across a spectrum of dermatological conditions is attributable to its multifactorial mechanism of action, targeting key pathogenic factors in acne, rosacea, and hyperpigmentation disorders.

AzA Azelaic Acid AntiInflammatory Anti-inflammatory AzA->AntiInflammatory AntiMicrobial Antimicrobial AzA->AntiMicrobial AntiKeratinizing Anti-keratinizing AzA->AntiKeratinizing AntiMelanogenic Anti-melanogenic AzA->AntiMelanogenic Rosacea Rosacea AntiInflammatory->Rosacea Acne Acne Vulgaris AntiInflammatory->Acne AntiMicrobial->Acne AntiKeratinizing->Acne Hyperpigmentation Hyperpigmentation (Melasma, PIH) AntiMelanogenic->Hyperpigmentation

Figure 1: Overview of Azelaic Acid's multifaceted mechanisms of action.
Anti-inflammatory Effects

Azelaic acid exerts significant anti-inflammatory activity by modulating several key pathways. It is known to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress and tissue damage at sites of inflammation.[4][6] Mechanistically, AzA activates the peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8] PPARγ activation interferes with pro-inflammatory transcription factors, including nuclear factor-kappa B (NF-κB).[7] AzA has been shown to inhibit the translocation of the NF-κB p65 subunit to the nucleus and reduce the phosphorylation of p38 MAPK, leading to suppressed production and secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in keratinocytes.[1][2][7] This mechanism is central to its efficacy in treating inflammatory conditions like rosacea and acne.[7][8]

Anti-inflammatory Signaling Pathway of Azelaic Acid UVB Inflammatory Stimuli (e.g., UVB, Bacteria) Keratinocyte Keratinocyte UVB->Keratinocyte stimulates ROS ROS Generation Keratinocyte->ROS p38 p38 MAPK Phosphorylation ROS->p38 NFkB NF-κB Activation (Nuclear Translocation) p38->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines induces transcription AzA Azelaic Acid AzA->ROS scavenges AzA->p38 inhibits PPARg PPARγ Activation AzA->PPARg activates PPARg->NFkB inhibits

Figure 2: Azelaic acid's modulation of inflammatory pathways in keratinocytes.
Antimicrobial Effects

Azelaic acid demonstrates broad-spectrum antimicrobial activity against aerobic and anaerobic bacteria, including key dermatological pathogens like Cutibacterium acnes (formerly Propionibacterium acnes) and Staphylococcus epidermidis.[3][6] Its mechanism involves the inhibition of microbial cellular protein synthesis.[1][9] Studies have shown that protein synthesis in C. acnes is significantly more sensitive to AzA than DNA or RNA synthesis.[10][11] AzA is actively transported into bacterial cells, and its bactericidal activity is enhanced at a lower pH.[3][10] A key advantage of azelaic acid is that it does not appear to induce bacterial resistance, making it suitable for long-term therapy.[9]

Parameter Organism Value Reference
50% Protein Synthesis InhibitionCutibacterium acnes313 µM[10][11]
50% DNA Synthesis InhibitionCutibacterium acnes3639 µM[10][11]
50% RNA Synthesis InhibitionCutibacterium acnes9226 µM[10][11]
Growth Inhibition (in defined medium)Cutibacterium acnes100 µM[10][11]
Minimum Bactericidal Conc. (MBC)Cutibacterium acnes500 µg/mL[12]
Minimum Inhibitory Conc. (MIC)Cutibacterium acnes250 µg/mL[12]

Table 1: Quantitative Antimicrobial Activity of Azelaic Acid against C. acnes.

Anti-keratinizing Effects

A primary factor in the formation of comedones in acne is the abnormal proliferation and differentiation of follicular keratinocytes (hyperkeratinization).[13] Azelaic acid normalizes this process by exerting a reversible, antiproliferative cytostatic effect on keratinocytes.[13][14] It reduces the thickness of the stratum corneum and decreases the synthesis of keratin precursor proteins, such as filaggrin.[1][15] Electron microscopy studies have revealed that AzA treatment leads to a reduction in the number and size of keratohyalin granules and tonofilament bundles in epidermal layers.[15][16] This comedolytic activity helps to keep pores clear and prevent the formation of new acne lesions.

Anti-melanogenic Effects

Azelaic acid is an effective treatment for hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation (PIH).[4] Its primary mechanism is the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][4][17] AzA's inhibitory action appears selective for hyperactive and abnormal melanocytes, with minimal effect on normally pigmented skin.[10][18] In addition to tyrosinase inhibition, AzA also inhibits mitochondrial oxidoreductases and DNA synthesis in these abnormal cells, leading to a cytotoxic effect that further reduces pigmentation.[2][14]

Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA Tyrosinase->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin polymerization AzA Azelaic Acid AzA->Tyrosinase inhibits_label Competitive Inhibition (Ki = 2.73 mM)

Figure 3: Mechanism of azelaic acid as a competitive inhibitor of tyrosinase.

Therapeutic Applications and Clinical Efficacy

Azelaic acid is approved for the treatment of papulopustular rosacea (15% gel) and acne vulgaris (20% cream), with strong evidence also supporting its off-label use for hyperpigmentation.[3]

Acne Vulgaris

AzA is effective for both inflammatory and non-inflammatory acne lesions.[5] Its efficacy is comparable to standard therapies such as topical retinoids, benzoyl peroxide, and topical antibiotics.[5]

Study Design AzA Formulation Duration Key Efficacy Outcomes Comparator Reference
Double-blind, randomized20% Gel45 days60.6% reduction in total lesions (vs. 19.9% for placebo, P=0.002); 65.2% reduction in ASI (vs. 21.3% for placebo, P=0.001)Placebo Gel
Randomized, blinded15% Gel4 monthsMedian 70% reduction in inflammatory lesions5% Benzoyl Peroxide (71% reduction)
Randomized, controlled20% CreamN/AComparable efficacy in reducing inflammatory and non-inflammatory lesions0.05% Tretinoin[4]
Pilot Study15% Cream (α-AZ)84 days66.5% reduction in acne lesions (vs. 52.6% for other topical treatment, p < 0.001)Other topical acne treatment[19]

Table 2: Summary of Clinical Efficacy Data for Azelaic Acid in Acne Vulgaris.

Rosacea

For papulopustular rosacea, 15% AzA gel applied twice daily significantly reduces inflammatory lesions and erythema.[20][21] Its efficacy has been shown to be superior to placebo and comparable to topical metronidazole.[5][20]

Study Design AzA Formulation Duration Key Efficacy Outcomes Comparator Reference
Two Phase III, vehicle-controlled15% Gel12 weeksStudy 1: 58% lesion reduction (vs. 40% placebo, P=0.0001). Study 2: 51% lesion reduction (vs. 39% placebo, P=0.0208).Vehicle Gel[20]
Multicentre, prospective trial15% Cream8 weeksSignificant decrease in IGA score (median 3 to 1) and inflammatory lesion count (median 8 to 1).N/A (Open-label)[4]
N/A15% GelN/AComparable efficacy in reducing papules, pustules, and erythema.Metronidazole[5]

Table 3: Summary of Clinical Efficacy Data for Azelaic Acid in Rosacea.

Hyperpigmentation Disorders

AzA 20% cream has demonstrated efficacy similar to 4% hydroquinone for treating melasma and post-inflammatory hyperpigmentation, often with a more favorable safety profile.[5] It is a valuable adjunct in acne treatment for addressing PIH.

Study Design AzA Formulation Duration Key Efficacy Outcomes Comparator Reference
N/A20% CreamN/AEfficacy similar to hydroquinone with a favorable safety profile.4% Hydroquinone[5]
Clinical evaluation15% Gel12 weeksEffective in improving post-inflammatory erythema (PIE) and post-inflammatory hyperpigmentation (PIH) in acne patients.Vehicle[2]

Table 4: Summary of Clinical Efficacy Data for Azelaic Acid in Hyperpigmentation.

Experimental Protocols & Methodologies

Clinical Trial Methodologies

Clinical trials evaluating azelaic acid typically follow a randomized, double-blind, vehicle- or active-controlled parallel-group design.[20]

cluster_timeline Study Visits start Patient Recruitment screening Screening & Informed Consent - Inclusion/Exclusion Criteria Met - Diagnosis Confirmed (e.g., Rosacea IGA 3) start->screening washout Washout Period (2-4 weeks for topical/oral agents) screening->washout visit_base Baseline Visit (T0) - IGA Score - Lesion Count - Erythema Assessment random Randomization (1:1:1) washout->random group_aza Group 1: Azelaic Acid Gel (15% or 20%) random->group_aza Test group_comp Group 2: Active Comparator or Vehicle random->group_comp Ref. group_placebo Group 3: Placebo (Vehicle) random->group_placebo Control treatment Treatment Period (Twice Daily) (e.g., 12 weeks) group_aza->treatment group_comp->treatment group_placebo->treatment visit_final Final Visit (T12) - Primary Efficacy Endpoints - Safety & Tolerability Assessment treatment->visit_final visit_mid Follow-up Visits (e.g., Weeks 4, 8) visit_base->visit_mid visit_mid->visit_final analysis Data Analysis - mITT Population - Statistical Comparison visit_final->analysis

Figure 4: Generalized workflow for a randomized controlled clinical trial of azelaic acid.
  • Subject Population: Participants typically include adults (≥18 years) with a clinical diagnosis of mild to moderate papulopustular rosacea or acne vulgaris.[4][13]

  • Inclusion Criteria: Common criteria for rosacea trials include an Investigator's Global Assessment (IGA) score of 2-3 (mild to moderate), a specific range of inflammatory lesions (e.g., 8-50 papules/pustules), and the presence of persistent erythema.[4] For acne, criteria often specify counts of both inflammatory and non-inflammatory lesions.[5][13]

  • Exclusion Criteria: Standard exclusions include pregnancy/lactation, use of confounding topical or systemic medications within a specified washout period (e.g., 2 weeks for topicals, 1-3 months for orals), and other facial skin conditions that could interfere with assessment.[3]

  • Primary Endpoints: Efficacy is primarily measured by the absolute or percent change in inflammatory lesion counts from baseline and the proportion of subjects achieving treatment success, often defined as a "clear" or "minimal" rating on a 5-point IGA scale.[4]

In Vitro Assay Methodologies
  • Anti-inflammatory Activity Assay:

    • Model: Normal human epidermal keratinocytes (NHEK) are cultured.

    • Protocol: Cells are pre-treated with azelaic acid (e.g., 20 mM) before being exposed to an inflammatory stimulus like UVB radiation.[1][8] Post-stimulation, cell lysates and culture supernatants are collected.

    • Analysis: Levels of IL-1β, IL-6, and TNF-α are quantified using ELISA. Activation of signaling pathways (p38, NF-κB) is assessed via Western blot analysis of phosphorylated proteins and immunofluorescence to observe nuclear translocation.[1]

  • Antimicrobial Susceptibility Testing:

    • Model: Strains of C. acnes are cultured under anaerobic conditions.

    • Protocol: Minimum Inhibitory Concentration (MIC) is determined using the agar or broth microdilution method.[12][17] A suspension of C. acnes is prepared and inoculated onto media containing serial twofold dilutions of azelaic acid.

    • Analysis: The MIC is recorded as the lowest concentration of AzA that inhibits visible bacterial growth after a defined incubation period (e.g., 48-72 hours).[7] Minimum Bactericidal Concentration (MBC) is determined by subculturing from wells with no visible growth onto antibiotic-free agar.[12]

  • Tyrosinase Inhibition Assay:

    • Model: Mushroom tyrosinase is commonly used as the enzyme source.

    • Protocol: The assay is performed in a 96-well plate.[16][20] The enzyme is pre-incubated with various concentrations of azelaic acid. The reaction is initiated by adding a substrate, typically L-DOPA or L-tyrosine.[20]

    • Analysis: The formation of dopachrome is measured spectrophotometrically over time (e.g., at 475-510 nm).[18][20] The percentage of inhibition is calculated relative to a control without the inhibitor. Kinetic parameters like the inhibition constant (Ki) can be determined through Lineweaver-Burk plots.[2]

Safety and Tolerability

Azelaic acid is generally well-tolerated.[4] The most common side effects are mild and transient local skin reactions, including burning, stinging, itching, dryness, and erythema, which typically diminish as treatment continues. Severe adverse events are rare.[20] Unlike hydroquinone, it does not carry a risk of ochronosis, and unlike many antibiotics, it is not associated with the development of bacterial resistance.[5][9]

Conclusion

Azelaic acid is a versatile and valuable therapeutic agent in dermatology, distinguished by its multifaceted mechanism of action that addresses the complex pathophysiology of acne, rosacea, and hyperpigmentation disorders. Its robust clinical efficacy, combined with a favorable safety profile and low potential for inducing microbial resistance, establishes it as a cornerstone therapy. Future research and development may focus on advanced delivery systems to enhance its skin permeability and bioavailability, potentially expanding its therapeutic applications and improving patient outcomes.

References

Methodological & Application

Application Note: High-Throughput Quantification of Azelaic Acid in Human Plasma Using Azelaic Acid-d14 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of azelaic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Azelaic acid-d14, is employed. The use of a stable isotopically labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2][3][4] This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for high-throughput bioanalysis in clinical and research settings.

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with various applications in dermatology for treating conditions like acne and rosacea.[5] Accurate quantification of azelaic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its physiological roles. Mass spectrometry coupled with liquid chromatography is a powerful technique for this purpose due to its high sensitivity and selectivity.[6]

The use of an internal standard is essential for reliable quantification in LC-MS/MS. An ideal internal standard should have physicochemical properties very similar to the analyte.[7] Stable isotope-labeled standards, such as this compound, are considered the most suitable choice because they co-elute with the analyte and experience similar ionization efficiency and matrix effects, leading to more accurate and precise results.[3][6] This application note provides a detailed protocol for the determination of azelaic acid in human plasma, utilizing this compound to correct for analytical variability.

Experimental Workflow

The overall experimental workflow for the quantification of azelaic acid in human plasma is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with this compound (IS) plasma->spike ppt Protein Precipitation (e.g., with Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quant Quantification detection->quant peak_integration Peak Integration quant->peak_integration calibration Calibration Curve Generation peak_integration->calibration concentration Concentration Calculation calibration->concentration

Caption: Overall experimental workflow for azelaic acid quantification.

Materials and Reagents

  • Azelaic Acid (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (sourced from a certified vendor)

Equipment

  • Liquid Chromatograph (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad 6500+, Waters Xevo TQ-S)

  • Analytical Balance

  • Centrifuge

  • Nitrogen Evaporator

  • Vortex Mixer

  • Pipettes

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Azelaic Acid and this compound into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and make up to the mark.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Azelaic Acid by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 1 µg/mL.

Sample Preparation

The following diagram illustrates the sample preparation workflow.

sample_prep plasma 100 µL Human Plasma add_is Add 10 µL of 1 µg/mL this compound (IS) plasma->add_is vortex1 Vortex for 30 seconds add_is->vortex1 add_acn Add 300 µL of Acetonitrile vortex1->add_acn vortex2 Vortex for 2 minutes add_acn->vortex2 centrifuge Centrifuge at 13,000 rpm for 10 minutes vortex2->centrifuge supernatant Transfer 250 µL of Supernatant centrifuge->supernatant evaporate Evaporate to dryness under Nitrogen supernatant->evaporate reconstitute Reconstitute in 100 µL of 50:50 Methanol:Water evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow for plasma samples.
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer 250 µL of the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions See Table 1

Table 1: MRM Transitions for Azelaic Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azelaic Acid187.1125.1-20
This compound201.2135.1-20

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation Parameters (Example Data)

The following table summarizes typical method validation parameters for the quantitative analysis of azelaic acid using this method.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 10 - 5000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of azelaic acid in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. The described protocol is suitable for high-throughput bioanalytical applications in research and clinical laboratories.

References

Application Notes & Protocols for the Quantification of Azelaic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of azelaic acid in biological samples, such as plasma and serum, utilizing a stable isotope-labeled internal standard, Azelaic acid-d14, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid found in various grains and is also produced endogenously. It is utilized in dermatology for its anti-inflammatory and antimicrobial properties in the treatment of skin conditions like acne and rosacea. Accurate quantification of azelaic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its physiological roles. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for LC-MS/MS quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the typical validation parameters for a robust LC-MS/MS method for the quantification of azelaic acid.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range5 - 1000 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)≥ 0.995
Weighting1/x²

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Lower Limit of Quantification (LLOQ)5≤ 15%≤ 15%85 - 115%
Low QC (LQC)15≤ 10%≤ 10%90 - 110%
Medium QC (MQC)150≤ 10%≤ 10%90 - 110%
High QC (HQC)800≤ 10%≤ 10%90 - 110%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Azelaic Acid85 - 95%90 - 110%
This compound85 - 95%90 - 110%

Table 4: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

ParameterValue (ng/mL)
Limit of Detection (LOD)1.5
Lower Limit of Quantification (LLOQ)5.0

Experimental Protocols

A detailed methodology for the quantification of azelaic acid in human plasma is provided below.

Materials and Reagents
  • Azelaic acid (≥98% purity)

  • This compound (≥98% purity, 98% deuterium enrichment)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • A C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve azelaic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of azelaic acid by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of azelaic acid from plasma or serum.

  • Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma for standards and QCs, or sample plasma) into the corresponding tubes.

  • Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.

  • For calibration standards and QCs, add 10 µL of the respective azelaic acid working standard solution. For unknown samples, add 10 µL of 50:50 methanol:water.

  • Vortex mix all tubes for 10 seconds.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

  • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 10% B

    • 3.6-5.0 min: Re-equilibration at 10% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azelaic acid187.1125.1-15
This compound201.2135.1-15

Note: Collision energies should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Overview of the sample preparation and analysis workflow.

Logical Relationship of Method Validation

method_validation validated_method Validated LC-MS/MS Method specificity Specificity & Selectivity validated_method->specificity linearity Linearity & Range validated_method->linearity precision Precision (Intra & Inter-day) validated_method->precision accuracy Accuracy validated_method->accuracy recovery Extraction Recovery validated_method->recovery matrix_effect Matrix Effect validated_method->matrix_effect lod_loq LOD & LOQ validated_method->lod_loq stability Stability validated_method->stability

Caption: Key parameters for bioanalytical method validation.

LC-MS/MS Method for the Quantitative Analysis of Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Azelaic acid, with Azelaic acid-d14 serving as the internal standard. The protocols outlined are intended for researchers, scientists, and professionals involved in drug development and clinical research who require accurate measurement of Azelaic acid in biological matrices.

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with established therapeutic efficacy in various dermatological conditions. Accurate quantification of Azelaic acid in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a highly selective and sensitive method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Azelaic acid, employing its stable isotope-labeled counterpart, this compound, as an internal standard to ensure high accuracy and precision.

Experimental
  • Azelaic acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Protocols
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azelaic acid and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Azelaic acid stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve Standards and Quality Control (QC) Samples: Spike blank biological matrix (e.g., plasma) with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot into the LC-MS/MS system.

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Azelaic acid and its internal standard.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
2.0
3.0
3.1
5.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 500°C
Capillary Voltage -3500 V
Gas Flow (Nebulizer) 45 psi
Gas Flow (Heater) 50 L/min

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Azelaic acid 187.1125.1 (Quantifier)100-15
187.197.1 (Qualifier)100-20
This compound (IS) 201.2135.1 (Quantifier)100-15

Note: The MRM transitions for this compound are predicted based on the fragmentation of the unlabeled compound and should be empirically optimized during method development.

Method Validation

The developed method should be validated in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve with at least 6 non-zero standards.Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20%
Accuracy The closeness of the measured concentration to the nominal concentration.Within ±15% of the nominal value (±20% for LLOQ)
Precision The closeness of repeated measurements. Assessed as intra-day and inter-day precision.Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and internal standard.Factor should be consistent across different lots of matrix
Stability Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).Within ±15% of the initial concentration

Table 5: Example Quantitative Performance Data

ParameterResult
Linearity Range 10 - 5000 ng/mL
LLOQ 10 ng/mL
Intra-day Precision (CV%) ≤ 8%
Inter-day Precision (CV%) ≤ 10%
Accuracy (%) 88 - 105%
Mean Extraction Recovery (%) > 85%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound in ACN) sample->add_is vortex Vortex (Protein Precipitation) add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Concentration (using Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for Azelaic acid analysis.

method_development_logic A Define Analytical Requirements (Sensitivity, Matrix) B Select Analyte and Internal Standard (Azelaic acid, this compound) A->B C Develop Sample Preparation Method (Protein Precipitation) B->C D Optimize LC Parameters (Column, Mobile Phase, Gradient) B->D E Optimize MS/MS Parameters (Ionization, MRM Transitions) B->E F Method Validation (Linearity, Accuracy, Precision) C->F D->F E->F G Routine Sample Analysis F->G

Caption: Logical flow of LC-MS/MS method development.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of Azelaic acid in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and mitigates potential matrix effects. The detailed protocol for sample preparation and instrument parameters, along with the validation guidelines, offers a solid foundation for researchers and drug development professionals to implement this method for their specific applications.

Application Notes and Protocols for the GC-MS Analysis of Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Azelaic acid-d14 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a deuterated analog of azelaic acid, a naturally occurring dicarboxylic acid with therapeutic applications in dermatology for treating conditions like acne vulgaris and rosacea.[1] Due to its structural similarity to the endogenous molecule, this compound is an ideal internal standard for accurate quantification of azelaic acid in various biological and pharmaceutical matrices.

The inherent low volatility of azelaic acid necessitates a derivatization step to convert it into a more volatile compound suitable for GC-MS analysis.[1][2][3] This protocol will cover two common and effective derivatization techniques: silylation and methylation.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-MS analysis of azelaic acid, which are applicable to the analysis of its deuterated analog, this compound, when used as an internal standard.

Table 1: Performance Characteristics of a GC-MS Method for Azelaic Acid Analysis

ParameterValueReference
Linearity Range10 - 1000 mg L⁻¹[3][4][5]
Correlation Coefficient (R²)≥ 0.999[3][4][5]
Limit of Detection (LOD)15 mg kg⁻¹[3][4][5]
Limit of Quantification (LOQ)50 mg kg⁻¹[3][4][5]
Recovery87.7% - 101%[3][4]
Precision (RSD)< 4%[3][4]

Table 2: GC-MS Parameters for the Analysis of Derivatized Azelaic Acid

ParameterSilylation (TMS Derivative)Methylation (Methyl Ester)
Gas Chromatograph
ColumnHP-5ms (30m x 0.25mm x 0.25µm) or equivalentRtx®-2330 (e.g., 60m x 0.25mm x 0.20µm) or equivalent
Carrier GasHelium (1.0 mL min⁻¹)Helium (e.g., 1.51 mL min⁻¹)
Inlet Temperature260 °C260 - 270 °C
Oven Program80°C (2 min), then 20°C/min to 250°C (6 min)120°C (0.5 min), then 5°C/min to 200°C (15 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)
Ion Source Temperature230 °C160 °C
Transfer Line Temperature280 °C260 °C
Scan Range50 - 550 amu50 - 550 amu

Experimental Protocols

A critical step in the GC-MS analysis of azelaic acid and its deuterated analog is the derivatization to increase their volatility.[1][2][3] Below are detailed protocols for two common derivatization methods.

Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol describes the conversion of this compound to its bis(trimethylsilyl) (TMS) ester.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (or other suitable solvent)

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent like ethyl acetate to prepare a stock solution. For analysis of samples, perform a suitable extraction to isolate the acidic components.

  • Drying: Transfer a known volume of the sample or standard solution to a GC-MS vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture as it can deactivate the silylating reagent.

  • Derivatization:

    • To the dried residue, add 100 µL of anhydrous pyridine to aid in dissolving the analyte.[1]

    • Add 100 µL of BSTFA with 1% TMCS.[1]

    • Cap the vial tightly and vortex for 1 minute.[1]

    • Heat the vial at 70°C for 20 minutes in a heating block or water bath.[1]

  • Analysis: After cooling to room temperature, inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS system.

Protocol 2: Methylation using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol outlines the conversion of this compound to its dimethyl ester.

Materials:

  • This compound standard

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Drying: Evaporate a known volume of the sample or standard solution to dryness in a suitable reaction vial under a stream of nitrogen.

  • Derivatization:

    • Add 1 mL of 14% BF₃-Methanol to the dried residue.[6]

    • Cap the vial and heat at 75°C for 20 minutes.[6]

  • Extraction:

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

    • Vortex thoroughly to extract the dimethyl azelate-d14 into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject an aliquot (typically 1 µL) of the hexane solution into the GC-MS system.

Mass Spectrometry of Derivatized this compound

This compound (C₉H₂D₁₄O₄) has a molecular weight of approximately 202.3 g/mol .[7] The derivatization will increase the molecular weight of the resulting compound.

  • TMS-Derivatized this compound: The addition of two trimethylsilyl groups (-Si(CH₃)₃) replaces the two acidic protons. The resulting molecule, bis(trimethylsilyl) azelate-d14, will have a molecular weight significantly higher than the parent compound. The mass spectrum of the non-deuterated bis(trimethylsilyl) azelate shows a molecular ion (M⁺) at m/z 332.5. Therefore, for the d14 analog, the molecular ion is expected to be around m/z 346.5. Characteristic fragment ions for TMS derivatives often include m/z 73 ([Si(CH₃)₃]⁺) and losses of methyl groups (M-15).

  • Methylated this compound: The methylation converts the two carboxylic acid groups to methyl esters (-COOCH₃). The resulting dimethyl azelate-d14 will have a molecular weight of approximately 230.3 g/mol . The mass spectrum is expected to show a prominent molecular ion at this m/z.

Visualizations

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Extraction Extraction of Azelaic Acid Sample->Extraction Derivatization Silylation or Methylation Extraction->Derivatization GCMS GC-MS Injection and Data Acquisition Derivatization->GCMS DataProcessing Peak Integration and Quantification GCMS->DataProcessing Result Final Concentration Report DataProcessing->Result

Caption: General workflow for the GC-MS analysis of this compound.

Derivatization Reactions

The following diagrams illustrate the chemical reactions for the silylation and methylation of this compound.

derivatization_reactions cluster_silylation Silylation Reaction cluster_methylation Methylation Reaction AA_d14_s This compound (HOOC-(CD2)7-COOH) TMS_AA_d14 Bis(trimethylsilyl) Azelate-d14 ((CH3)3SiOOC-(CD2)7-COOSi(CH3)3) AA_d14_s->TMS_AA_d14 + 2 BSTFA BSTFA AA_d14_m This compound (HOOC-(CD2)7-COOH) Me_AA_d14 Dimethyl Azelate-d14 (CH3OOC-(CD2)7-COOCH3) AA_d14_m->Me_AA_d14 + 2 CH3OH BF3_MeOH BF3-Methanol

References

Application Notes: Tracing Dicarboxylic Acid Metabolism with Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelaic acid, a nine-carbon dicarboxylic acid, plays a role in various physiological and pathological processes. It is a product of the oxidative cleavage of unsaturated fatty acids and is further metabolized in mitochondria via β-oxidation. Understanding the metabolic flux through this pathway is crucial for research in areas such as inborn errors of metabolism, dermatology, and cancer biology. Azelaic acid-d14, a stable isotope-labeled version of azelaic acid, serves as a powerful tracer for metabolic flux analysis, enabling researchers to quantitatively track its uptake, metabolism, and incorporation into downstream metabolites. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis.

Principle of the Method

The core principle involves introducing this compound into a biological system (e.g., cell culture) and monitoring its metabolic fate. The deuterium labels act as a tracer that can be detected by mass spectrometry. By analyzing the mass isotopologue distribution of downstream metabolites, it is possible to determine the relative contribution of azelaic acid to these metabolic pools. This technique provides a dynamic view of metabolic pathways, which is a significant advantage over static measurements of metabolite concentrations.

Applications

  • Studying β-oxidation of dicarboxylic acids: this compound can be used to measure the flux through the mitochondrial β-oxidation pathway. This is particularly relevant for studying genetic disorders that affect this pathway.

  • Investigating fatty acid metabolism: As a dicarboxylic acid, azelaic acid's metabolism can provide insights into alternative fatty acid oxidation pathways.

  • Drug development: The effect of novel therapeutic agents on dicarboxylic acid metabolism can be assessed by monitoring changes in the flux of this compound.

Experimental Protocols

1. Cell Culture and Labeling with this compound

This protocol describes the labeling of cultured mammalian cells with this compound.

  • Materials:

    • Mammalian cell line of interest (e.g., HepG2, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • This compound

    • 0.25% Trypsin-EDTA

    • 6-well cell culture plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

    • Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.

    • Prepare the labeling medium: supplement the appropriate cell culture medium with a final concentration of 50-100 µM this compound. The optimal concentration should be determined empirically for each cell line.

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the label.

    • At each time point, proceed immediately to metabolite extraction.

2. Metabolite Extraction

This protocol is for the extraction of polar metabolites from cultured cells.

  • Materials:

    • 80% Methanol (pre-chilled to -80°C)

    • Cell scraper

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge (capable of 14,000 x g at 4°C)

    • Nitrogen gas stream or vacuum concentrator

  • Procedure:

    • Aspirate the labeling medium from the wells.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells from the bottom of the well using a cell scraper.

    • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex the tubes for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

3. Sample Preparation for GC-MS Analysis

This protocol describes the derivatization of metabolite extracts for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Materials:

    • Methoxyamine hydrochloride in pyridine (20 mg/mL)

    • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)

    • Heating block or oven (70°C)

    • GC-MS vials with inserts

  • Procedure:

    • Resuspend the dried metabolite extracts in 20 µL of methoxyamine hydrochloride in pyridine.

    • Incubate at 37°C for 90 minutes to protect carbonyl groups.

    • Add 30 µL of MTBSTFA + 1% TBDMSCI.

    • Incubate at 70°C for 60 minutes to derivatize hydroxyl and amine groups.

    • Centrifuge briefly to collect any condensate.

    • Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Data Presentation

Table 1: Hypothetical Mass Transitions for Unlabeled and Labeled Metabolites

MetaboliteUnlabeled (M+0) Precursor Ion (m/z)Labeled (M+14) Precursor Ion (m/z)Product Ion (m/z)
Azelaic Acid188.10202.19143.08
Pimelic Acid (C7)160.07172.15115.06
Adipic Acid (C6)146.06156.12101.04
Suberic Acid (C8)174.09186.17129.07

Note: The precursor and product ions will vary depending on the derivatization method and ionization mode used in the mass spectrometer.

Table 2: Illustrative Time-Course of this compound Incorporation into Downstream Metabolites

Time (hours)This compound Enrichment (%)Pimelic Acid-d12 Enrichment (%)Suberic Acid-d10 Enrichment (%)Adipic Acid-d8 Enrichment (%)
0 0000
2 95.215.85.11.2
4 96.132.512.33.5
8 97.355.725.98.9
12 98.070.140.215.6
24 98.585.458.728.4

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis start Seed Cells labeling Add this compound Labeling Medium start->labeling incubation Time-Course Incubation (0-24h) labeling->incubation quench Quench Metabolism (Cold 80% Methanol) incubation->quench extract Extract Metabolites quench->extract dry Dry Extract extract->dry derivatize Derivatize for GC-MS dry->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis gcms->data Beta_Oxidation_Pathway Azelaic_d14 This compound (C9) [M+14] Pimelic_d12 Pimelic Acid-d12 (C7) [M+12] Azelaic_d14->Pimelic_d12 β-oxidation Suberic_d10 Suberic Acid-d10 (C8) (from alternative pathways) [M+10] Azelaic_d14->Suberic_d10 ω-oxidation Adipic_d8 Adipic Acid-d8 (C6) [M+8] Pimelic_d12->Adipic_d8 β-oxidation AcetylCoA Labeled Acetyl-CoA [M+2] Adipic_d8->AcetylCoA

Azelaic Acid-d14: A Versatile Tracer for Probing Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in the field of lipidomics for elucidating the intricate dynamics of lipid metabolism.[1] Among the various tracers available, deuterated compounds offer a robust and non-radioactive means to track the metabolic fate of specific molecules. Azelaic acid-d14 (d14-AzA), a nine-carbon dicarboxylic acid with all its methylene protons replaced by deuterium, presents a unique opportunity to investigate several aspects of fatty acid metabolism. Its dicarboxylic nature allows it to enter metabolic pathways from a different point compared to traditional monocarboxylic fatty acid tracers, offering novel insights into cellular lipid dynamics. These application notes provide a comprehensive overview of the utility of this compound as a tracer in lipid metabolism studies, complete with detailed experimental protocols and data interpretation guidelines.

Principle of this compound Tracing

Azelaic acid is a naturally occurring dicarboxylic acid that can be metabolized by mammalian cells.[2] It is known to undergo β-oxidation, a process that sequentially shortens the carbon chain.[2][3] When this compound is introduced into a biological system, the deuterium labels are carried through these metabolic pathways. By using mass spectrometry-based techniques, researchers can track the incorporation of these deuterium atoms into various downstream lipid species. This allows for the quantitative analysis of metabolic fluxes, providing a dynamic picture of lipid synthesis, modification, and degradation.

The primary metabolic route for medium-chain dicarboxylic acids is peroxisomal β-oxidation.[2][3] This process generates chain-shortened dicarboxylic acids and acetyl-CoA. The deuterated acetyl-CoA can then be incorporated into newly synthesized fatty acids, effectively labeling the de novo lipogenesis pathway.

Applications in Lipid Metabolism Research

The use of this compound as a tracer can be applied to a variety of research areas, including:

  • Measuring De Novo Lipogenesis: By tracking the incorporation of deuterium from d14-AzA into newly synthesized fatty acids, researchers can quantify the rate of de novo lipogenesis under different physiological or pathological conditions.

  • Investigating Fatty Acid Elongation and Desaturation: The deuterated tracer can be used to follow the subsequent elongation and desaturation of newly synthesized fatty acids, providing insights into the activity of elongase and desaturase enzymes.

  • Studying Peroxisomal β-oxidation: The rate of d14-AzA degradation can serve as a proxy for peroxisomal β-oxidation activity, which is relevant in various metabolic disorders.

  • Drug Discovery and Development: D14-AzA can be used to assess the impact of therapeutic compounds on lipid metabolism pathways, helping to elucidate their mechanism of action and potential off-target effects.

Data Presentation

The quantitative data obtained from this compound tracing experiments can be effectively summarized in tables to facilitate comparison between different experimental conditions. The following table presents a hypothetical dataset illustrating the time-dependent incorporation of deuterium from d14-AzA into various fatty acid species in a cultured hepatocyte model.

Fatty Acid0 hours6 hours12 hours24 hours
Pimelic acid-d12 (C7) 015.2 ± 1.825.7 ± 2.530.1 ± 3.1
Adipic acid-d10 (C6) 08.9 ± 1.118.3 ± 2.022.5 ± 2.4
Palmitate-d(n) (C16:0) 02.1 ± 0.35.8 ± 0.710.4 ± 1.2
Stearate-d(n) (C18:0) 01.5 ± 0.24.2 ± 0.58.1 ± 0.9
Oleate-d(n) (C18:1) 00.8 ± 0.12.5 ± 0.35.3 ± 0.6

Note: The data in this table is for illustrative purposes only and represents the percentage of the labeled species relative to its total pool. The 'd(n)' indicates the presence of multiple deuterated isotopologues. *Metabolites of this compound via β-oxidation.

Experimental Protocols

I. In Vitro Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for labeling adherent mammalian cells (e.g., hepatocytes, adipocytes) with this compound to trace fatty acid metabolism.

Materials:

  • This compound (d14-AzA)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Solvent for d14-AzA (e.g., ethanol or DMSO)

  • Lipid extraction solvents (e.g., methanol, chloroform, isooctane)

  • Internal standards (e.g., deuterated fatty acids not expected to be synthesized from d14-AzA)

Procedure:

  • Cell Culture: Plate cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Culture cells to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-100 µM).

  • Labeling: Remove the existing medium from the cells and wash once with PBS. Add the pre-warmed labeling medium containing d14-AzA to the cells.

  • Incubation: Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvesting: At each time point, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Lipid Extraction:

    • Lyse the cells by adding a methanol-based solution.

    • Add deuterated internal standards to each sample for normalization.

    • Perform a biphasic lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[4] For free fatty acids, an extraction with acidified methanol and isooctane can be used.[5][6][7]

    • Collect the organic phase containing the lipids.

  • Sample Preparation for Analysis:

    • Dry the extracted lipids under a stream of nitrogen.

    • For GC-MS analysis, derivatize the fatty acids to form volatile esters (e.g., pentafluorobenzyl (PFB) esters or fatty acid methyl esters (FAMEs)).[4][5][6][8]

    • For LC-MS analysis, resuspend the lipid extract in a suitable solvent.

II. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of fatty acid isotopologues.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column for fatty acid analysis (e.g., DB-Wax)[8]

Procedure:

  • Injection: Inject the derivatized sample into the GC.

  • Separation: Separate the fatty acid derivatives based on their volatility and interaction with the column stationary phase.

  • Mass Spectrometry: Analyze the eluting compounds using the mass spectrometer in either full scan mode to identify all deuterated species or selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.

  • Data Analysis:

    • Identify the peaks corresponding to the fatty acid derivatives based on their retention times and mass spectra.

    • Determine the isotopic enrichment by calculating the ratio of the peak areas of the deuterated isotopologues to the unlabeled isotopologue.

    • Quantify the absolute amount of each fatty acid using the internal standards.

Visualizations

Metabolic Fate of this compound

cluster_peroxisome Peroxisome cluster_cytosol Cytosol This compound This compound Pimelic acid-d12 Pimelic acid-d12 This compound->Pimelic acid-d12 β-oxidation Adipic acid-d10 Adipic acid-d10 Pimelic acid-d12->Adipic acid-d10 β-oxidation Acetyl-CoA-d(n) Acetyl-CoA-d(n) Adipic acid-d10->Acetyl-CoA-d(n) β-oxidation De Novo Lipogenesis De Novo Lipogenesis Acetyl-CoA-d(n)->De Novo Lipogenesis Fatty Acid Pool-d(n) Fatty Acid Pool-d(n) De Novo Lipogenesis->Fatty Acid Pool-d(n)

Caption: Metabolic pathway of this compound in mammalian cells.

Experimental Workflow for this compound Tracing

Cell Culture Cell Culture Labeling with this compound Labeling with this compound Cell Culture->Labeling with this compound Time-course Incubation Time-course Incubation Labeling with this compound->Time-course Incubation Cell Harvesting Cell Harvesting Time-course Incubation->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) GC-MS or LC-MS Analysis GC-MS or LC-MS Analysis Lipid Extraction->GC-MS or LC-MS Analysis Derivatization (for GC-MS)->GC-MS or LC-MS Analysis Data Analysis Data Analysis GC-MS or LC-MS Analysis->Data Analysis

Caption: Workflow for tracing lipid metabolism with this compound.

References

Application Notes and Protocols for Azelaic Acid-d14 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Azelaic acid-d14, a deuterated form of azelaic acid, in cell culture experiments. Given that the biological activity of isotopically labeled compounds is nearly identical to their unlabeled counterparts, the following protocols are based on established research with azelaic acid. The primary advantage of using this compound is for tracer studies, such as quantifying its uptake, metabolism, and distribution within cells using mass spectrometry.

I. Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with a variety of biological activities, making it a compound of interest in dermatological and oncological research.[1][2][3][4] It exhibits antibacterial, anti-inflammatory, and anti-keratinizing properties.[1][2][3] Furthermore, azelaic acid can inhibit tyrosinase, an enzyme crucial for melanin production, and has shown antiproliferative and cytotoxic effects on various cancer cell lines, particularly melanoma.[1][5][6][7] this compound (C9H2D14O4) is a stable isotope-labeled version of azelaic acid, which serves as an excellent internal standard or tracer for quantitative analysis in biological systems.[8]

II. Mechanism of Action

Azelaic acid impacts several key cellular pathways:

  • Inhibition of Cell Proliferation and DNA Synthesis: It can impede the proliferation of tumor cells by inhibiting DNA synthesis.[5][7][9] This effect is dose- and time-dependent.[5][7]

  • Mitochondrial Impairment: Azelaic acid can disrupt mitochondrial respiration and cause mitochondrial swelling and vacuolation in cancer cells.[5][7]

  • Signaling Pathway Modulation: It has been shown to interfere with inflammatory signaling pathways such as NF-κB/MAPK by inhibiting the phosphorylation of MAPK p38 and preventing the translocation of NF-κB to the nucleus.[1] It may also inhibit the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation.[10][11][12]

  • Enzyme Inhibition: Azelaic acid acts as a competitive inhibitor of tyrosinase, thioredoxin reductase, and other oxidoreductases.[1][13][14]

III. Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies with azelaic acid, which can serve as a starting point for experiments with this compound.

ParameterCell TypeConcentrationEffectReference
Inhibition of Proliferation & ViabilityMurine and Human Melanoma Cells≥ 10⁻³ MDose- and time-dependent inhibition[5]
Inhibition of ProliferationMurine and Human Melanoma Cells1-100 mMDose-dependent inhibition of colony-forming ability[15]
Inhibition of Microbial Protein SynthesisP. acnes313 µMOver 50% reduction[16]
IC50 (Cytotoxicity)3T3 Normal Fibroblast Cells85.28 µg/mL50% inhibition of cell viability[17]

IV. Experimental Protocols

A. General Guidelines for Handling this compound
  • Storage: Store this compound at -20°C for long-term stability.[8]

  • Reconstitution: Due to its poor water solubility (approximately 0.24 g/100 mL at 25°C), it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[18] Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5% v/v).

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.

B. Protocol for Determining Optimal Working Concentration (Dose-Response Assay)

This protocol outlines a general method to determine the cytotoxic or antiproliferative effects of this compound on a specific cell line.

  • Cell Seeding:

    • Culture your chosen cell line to 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Preparation of this compound dilutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM in DMSO).

    • Perform serial dilutions of the stock solution in a complete cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 mM). Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).

  • Cell Treatment:

    • Remove the old medium from the 96-well plate.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (e.g., MTT, XTT, or PrestoBlue™):

    • After the incubation period, add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

C. Protocol for Analyzing Cellular Uptake of this compound using Mass Spectrometry

This protocol is specifically for leveraging the deuterated nature of this compound.

  • Cell Culture and Treatment:

    • Culture cells in appropriate culture dishes (e.g., 6-well plates) to the desired confluency.

    • Treat the cells with a known concentration of this compound for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis and Extraction:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Perform a liquid-liquid or solid-phase extraction to isolate small molecules, including this compound, from the cell lysate.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a specific method for detecting and quantifying this compound based on its unique mass-to-charge ratio.

    • Use a non-labeled azelaic acid as a reference standard if necessary.

  • Data Analysis:

    • Quantify the amount of this compound in each sample to determine the rate and extent of its cellular uptake and accumulation.

V. Visualizations

Signaling_Pathway Azelaic Acid's Impact on Cellular Signaling Pathways cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival cluster_synthesis Biosynthesis AA Azelaic Acid MAPK MAPK p38 AA->MAPK Inhibits NFkB NF-κB AA->NFkB Inhibits Translocation PI3K PI3K AA->PI3K Inhibits DNA_Polymerase DNA Polymerase AA->DNA_Polymerase Inhibits Tyrosinase Tyrosinase AA->Tyrosinase Inhibits MAPK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotion DNA_Synth DNA Synthesis DNA_Polymerase->DNA_Synth Catalysis Melanin Melanin Production Tyrosinase->Melanin Catalysis

Caption: Signaling pathways modulated by Azelaic Acid.

Experimental_Workflow Experimental Workflow for this compound Cell Culture Studies start Start reconstitute Reconstitute this compound in appropriate solvent (e.g., DMSO) start->reconstitute prepare_dilutions Prepare serial dilutions of this compound reconstitute->prepare_dilutions seed_cells Seed cells in multi-well plates treat_cells Treat cells with dilutions and vehicle control seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for desired time period (e.g., 24-72h) treat_cells->incubate assessment Assess cellular response incubate->assessment viability Cell Viability Assay (e.g., MTT) assessment->viability Phenotypic uptake Cell Lysis & Extraction for Uptake Analysis assessment->uptake Quantitative data_analysis Data Analysis viability->data_analysis lcms LC-MS/MS Analysis uptake->lcms lcms->data_analysis end End data_analysis->end

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Azelaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of azelaic acid in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are robust, validated, and suitable for routine quality control and stability testing.

Method 1: Reversed-Phase HPLC-UV for Azelaic Acid in Pharmaceutical Creams

This method is a simple, rapid, and stability-indicating reversed-phase HPLC technique for the quantification of azelaic acid in cream formulations without the need for derivatization.[1][2]

Chromatographic Conditions
ParameterSpecification
Instrument Waters HPLC system with a binary controller pump (515) and UV detector (2487) or equivalent
Column Kromasil 100-5C18 (250 x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase 50 mM Sodium Dihydrogen Orthophosphate (pH 3.5) and Acetonitrile (75:25 v/v)[1][2]
Flow Rate 1.2 mL/min[1][2]
Injection Volume 20 µL
Detection Wavelength 206 nm[1][2]
Column Temperature Ambient (25 °C)[2]
Retention Time Approximately 8 minutes[2]
Quantitative Performance
ParameterResult
Linearity Range 5 - 400 µg/mL[1][2]
Correlation Coefficient (r²) 0.998[1][2]
Limit of Detection (LOD) 1.08 µg/mL[2]
Limit of Quantification (LOQ) 3.28 µg/mL[2]
Accuracy (Recovery) >96%[1][2]
Precision (%RSD) ≤2%[1][2]
Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare a 50 mM solution of sodium dihydrogen orthophosphate.

  • Adjust the pH of the buffer to 3.5 using orthophosphoric acid.

  • Mix 750 mL of the pH-adjusted buffer with 250 mL of HPLC-grade acetonitrile.

  • Degas the mobile phase before use.

2. Preparation of Standard Stock Solution (1 mg/mL):

  • Accurately weigh 100 mg of azelaic acid reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.[1]

3. Preparation of Calibration Standards:

  • From the stock solution, prepare a series of working standard solutions in the concentration range of 5-400 µg/mL by diluting with the mobile phase.[1]

4. Sample Preparation from Cream:

  • Accurately weigh 1 gram of the azelaic acid cream into a suitable container.

  • Add 2 mL of acetonitrile to extract the drug.[1][2]

  • Vortex the mixture for 5 minutes.[1][2]

  • Let it stand for 15 minutes.[1][2]

  • Centrifuge the sample at 7000 rpm.[1][2]

  • Collect the supernatant and dilute it with the mobile phase to obtain a final concentration within the calibration range (e.g., 50, 100, or 200 µg/mL).[1][2]

  • Filter the final solution through a 0.22 µm filter before injection.

5. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the standard solutions and the prepared sample solution.

  • Monitor the eluent at 206 nm.

  • Quantify the azelaic acid concentration in the sample using the calibration curve generated from the standard solutions.

Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh 1g of Cream add_acn Add 2mL Acetonitrile weigh->add_acn vortex Vortex 5 min add_acn->vortex stand Stand 15 min vortex->stand centrifuge Centrifuge 7000 rpm stand->centrifuge dilute Dilute Supernatant centrifuge->dilute filter Filter (0.22 µm) dilute->filter inject Inject 20 µL filter->inject separate Kromasil C18 Column Mobile Phase: Phosphate Buffer/ACN (75:25) Flow Rate: 1.2 mL/min inject->separate detect UV Detection at 206 nm separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for Azelaic Acid Analysis in Cream.

Method 2: Reversed-Phase HPLC-UV for Azelaic Acid in Cubosomal Dispersions

This method provides a validated RP-HPLC approach for the determination of azelaic acid in novel drug delivery systems like cubosomal dispersions.[3][4]

Chromatographic Conditions
ParameterSpecification
Instrument HPLC system with UV detector
Column C18 Column
Mobile Phase 0.5% Formic Acid in Water and Acetonitrile (50:50 v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume Not specified, a typical volume is 10-20 µL
Detection Wavelength 210 nm[3][4]
Column Temperature Ambient
Quantitative Performance
ParameterResult
Linearity Range 2 - 10 µg/mL[3][4]
Correlation Coefficient (r²) 0.995[3][4]
Limit of Detection (LOD) 1.521 µg/mL[3][4]
Limit of Quantification (LOQ) 3.342 µg/mL[3][4]
Accuracy (Recovery) 97 - 99%[3][4]
Precision (%RSD) <2%[3][4]
Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare a 0.5% (v/v) solution of formic acid in HPLC-grade water.

  • Mix 500 mL of the 0.5% formic acid solution with 500 mL of HPLC-grade acetonitrile.

  • Degas the mobile phase before use.

2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of azelaic acid and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.[3]

3. Preparation of Calibration Standards:

  • From the stock solution, prepare working standards in the range of 2-10 µg/mL by diluting with the mobile phase.[3] For example, to prepare a 10 µg/mL solution, dilute 0.1 mL of the stock solution to 10 mL with the mobile phase.[3]

4. Sample Preparation from Cubosomal Dispersion:

  • The specific extraction procedure for cubosomes is not detailed in the provided search results. A general approach would involve disrupting the cubosomal structure to release the entrapped azelaic acid. This can often be achieved by dilution with a solvent like methanol or the mobile phase, followed by vortexing and centrifugation to precipitate any formulation excipients. The supernatant would then be filtered before injection. The final concentration should be adjusted to fall within the linear range of the method.

5. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the prepared standard and sample solutions.

  • Monitor the eluent at 210 nm.

  • Determine the concentration of azelaic acid in the sample using the constructed calibration curve.

Workflow Diagram

G cluster_prep Standard Preparation cluster_hplc HPLC Analysis stock Prepare 1000 µg/mL Stock in Methanol working Dilute with Mobile Phase to 2-10 µg/mL stock->working inject Inject Sample working->inject separate C18 Column Mobile Phase: 0.5% Formic Acid/ACN (50:50) Flow Rate: 1.0 mL/min inject->separate detect UV Detection at 210 nm separate->detect quantify Quantify detect->quantify

Caption: HPLC Analysis Workflow for Azelaic Acid.

Alternative Method: On-Column Derivatization HPLC-UV

For enhanced detection sensitivity, especially for a non-chromophoric compound like azelaic acid, an on-column derivatization approach can be employed. This method involves the formation of a complex that can be detected at a higher wavelength.

Method Highlights
ParameterSpecification
Derivatization On-column complex formation with 1,10-phenanthroline
Detection Wavelength 265 nm
Linearity Range 0.03 - 2.0 mg/mL
Correlation Coefficient (r) 0.999
Limit of Detection (LOD) 9 µg/mL
Limit of Quantification (LOQ) 30 µg/mL
Accuracy (Recovery) 97.0 - 103.5%
Precision (%RSD) <2.0%

Note: A detailed protocol for this method was not available in the search results, but it presents a viable alternative for researchers facing sensitivity challenges with direct UV detection at lower wavelengths.[5][6]

Logical Relationship Diagram

G cluster_problem Analytical Challenge cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Result problem Azelaic Acid lacks a strong chromophore solution On-Column Derivatization problem->solution mechanism Complex formation with 1,10-phenanthroline solution->mechanism outcome Enhanced UV detection at 265 nm mechanism->outcome

Caption: On-Column Derivatization Logic.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of Azelaic Acid-d14 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor signal intensity of Azelaic acid-d14 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low signal intensity of this compound?

Low signal intensity of a deuterated internal standard like this compound can arise from a variety of factors, which can be broadly categorized into three areas: sample-related issues, chromatographic problems, and mass spectrometer settings. The most frequent culprits include:

  • Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to signal suppression or, less commonly, enhancement.[1][2][3][4]

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or sample matrix. This is more likely if the deuterium labels are on labile positions, such as on carboxyl groups, which can reduce the concentration of the fully deuterated standard.[1][5]

  • Suboptimal Concentration: The concentration of the this compound internal standard may be too low, leading to a weak signal, or too high, which can cause ion suppression of the analyte.[4][6]

  • Poor Storage and Handling: Improper storage conditions, such as incorrect temperatures or exposure to light, can lead to the degradation of the standard.[7][8][9][10] Repeated freeze-thaw cycles can also affect its stability.[8]

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning and calibration, or detector fatigue can cause a general decrease in signal for all ions, including the deuterated standard.[1][6]

Q2: How can I determine if matrix effects are responsible for the poor signal?

Matrix effects are a primary cause of signal variability in LC-MS analysis.[1][2][3][4] A common method to assess the impact of the matrix is through a post-extraction spike experiment.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation

This experiment compares the signal of this compound in a clean solvent to its signal in a sample matrix extract.

Methodology:

  • Prepare "Neat" Solution (Set A): Spike the this compound at your working concentration into a clean solvent (e.g., your mobile phase).

  • Prepare "Post-Spike" Sample (Set B): Take a blank matrix sample (a sample that does not contain the analyte or the internal standard) and perform your entire sample extraction procedure. In the final step, spike the this compound into the extracted matrix at the same concentration as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS method.

  • Data Interpretation: Compare the peak area of this compound in both sets.

Data Presentation: Interpreting Matrix Effect Results

Observation Interpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.
Peak areas in both sets are comparable.The matrix has a minimal effect on the signal.

If significant matrix effects are detected, consider the following troubleshooting steps:

  • Dilute the Sample: Diluting the sample can lower the concentration of matrix components, thus reducing their suppressive effects.[1]

  • Optimize Chromatography: Adjust your chromatographic method to better separate this compound from the interfering matrix components. This could involve using a different column, altering the mobile phase composition, or modifying the gradient profile.[1][4]

  • Improve Sample Preparation: Implement a more thorough sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences before analysis.[11]

Q3: My this compound appears to be unstable. How can I check for and prevent degradation or H/D exchange?

The stability of your deuterated standard is crucial for accurate quantification.[5] Both chemical degradation and hydrogen/deuterium (H/D) exchange can lead to a decreased signal.

Troubleshooting Guide: Assessing Stability

  • Review Certificate of Analysis: Confirm the location of the deuterium labels from the manufacturer's certificate of analysis. Labels on carbon atoms are generally stable, whereas those on heteroatoms (like oxygen in a carboxyl group) can be more prone to exchange.[5][12]

  • Prepare Fresh Solutions: Prepare a new stock solution of this compound from the original source material and create fresh dilutions. Compare the signal of your current working solution to the freshly prepared ones to check for degradation.[5]

  • Incubation Study: To test for H/D exchange, spike this compound into a blank matrix and incubate the sample at different temperatures (e.g., room temperature, 37°C) for various durations (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples and monitor the signal of the deuterated standard and the corresponding non-deuterated analyte. An increase in the non-deuterated signal over time suggests H/D exchange.[5]

Prevention Strategies:

  • Proper Storage: Store this compound according to the manufacturer's recommendations, typically at -20°C or lower in a tightly sealed container, protected from light.[7][8][9][10]

  • Solvent Choice: Store stock solutions in a high-purity, non-aqueous solvent if possible. Avoid acidic or basic solutions which can promote H/D exchange.[8][12]

  • Minimize Freeze-Thaw Cycles: Aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles.[8]

  • Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible.[12]

  • Optimize MS Source Conditions: High ion source temperatures can sometimes promote H/D exchange in the gas phase.[12][13] Try to use the minimum source temperature necessary for efficient ionization.

Q4: The retention time of my this compound is different from the unlabeled Azelaic acid. Is this a problem?

A slight shift in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect," with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[1][5][14] This can become a problem if the shift is significant enough to cause the analyte and the internal standard to elute in regions with different levels of matrix effects, leading to inaccurate quantification.[5][15]

Troubleshooting Guide: Addressing Retention Time Shifts

  • Confirm Co-elution: Carefully examine your chromatograms to determine the extent of the retention time difference.

  • Optimize Chromatography for Co-elution:

    • Shallow Gradient: If you are using a steep gradient, try a shallower gradient around the elution time of your compounds. This can be achieved by decreasing the rate of change of the organic mobile phase percentage.[5][12]

    • Adjust Mobile Phase Composition: Small changes to the organic or aqueous components of your mobile phase can alter the selectivity and potentially reduce the separation.[12]

The goal is to ensure that the analyte and the internal standard peaks overlap as much as possible to experience the same ionization conditions.[14]

Experimental Workflows and Troubleshooting Logic

Diagram: General Troubleshooting Workflow for Poor Signal Intensity

TroubleshootingWorkflow start Poor Signal of This compound check_ms Check Mass Spectrometer Performance start->check_ms ms_ok MS Performance OK? check_ms->ms_ok clean_tune Clean Ion Source, Tune & Calibrate MS ms_ok->clean_tune No check_sample Investigate Sample Preparation & Standard Integrity ms_ok->check_sample Yes clean_tune->check_ms sample_ok Sample & Standard OK? check_sample->sample_ok prep_fresh Prepare Fresh Standard & Check Storage sample_ok->prep_fresh No check_matrix Evaluate Matrix Effects (Post-Extraction Spike) sample_ok->check_matrix Yes prep_fresh->check_sample matrix_ok Matrix Effects Minimal? check_matrix->matrix_ok optimize_cleanup Optimize Sample Cleanup &/or Dilute Sample matrix_ok->optimize_cleanup No check_chromatography Check Chromatography (Co-elution) matrix_ok->check_chromatography Yes optimize_cleanup->check_matrix chrom_ok Co-elution OK? check_chromatography->chrom_ok optimize_lc Optimize LC Method (Gradient, Mobile Phase) chrom_ok->optimize_lc No resolved Issue Resolved chrom_ok->resolved Yes optimize_lc->check_chromatography

Caption: A step-by-step decision tree for troubleshooting poor signal intensity.

Experimental Protocols

Protocol: Sample Preparation of Azelaic Acid from Biological Samples for LC-MS/MS

This is a general protocol that may require optimization for your specific matrix.

  • Sample Thawing and Aliquoting: Thaw frozen samples (e.g., plasma, tissue homogenate) on ice. Vortex gently and aliquot the required volume into a clean tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.

  • Protein Precipitation: For plasma or serum, add 3-4 volumes of ice-cold acetonitrile or methanol to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase. Vortex to ensure the residue is fully dissolved.

  • Filtration/Final Centrifugation: Centrifuge the reconstituted sample again to pellet any remaining particulates or pass it through a 0.22 µm filter before transferring to an autosampler vial for analysis.

Diagram: LC-MS/MS Sample Preparation Workflow

SamplePrepWorkflow start Biological Sample spike Spike with This compound start->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter/Centrifuge reconstitute->filter analyze LC-MS/MS Analysis filter->analyze

Caption: A typical workflow for preparing biological samples for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance metrics for Azelaic acid analysis from various studies. These values can serve as a benchmark for your own experiments.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
GC-MS (with derivatization)Cosmetics15 mg/kg50 mg/kg87.7 - 101[16][17]
GC-MS (with derivatization)Biological Samples1 nM50 nM95 - 97[18]
HPLC-MSWhole-grain flour0.18 µg/ml0.54 µg/mlNot Reported[19]
GC-MS (with derivatization)Cosmetic Cream0.02%Not Reported98.27 - 100.72[20]

Note: The performance of your assay will be highly dependent on the specific sample matrix, instrumentation, and sample preparation method used.

References

Navigating the Nuances of Azelaic Acid-d14 Recovery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent recovery of internal standards is paramount for reliable analytical results. This technical support center provides a comprehensive guide to troubleshooting and improving the recovery of Azelaic acid-d14 during sample extraction.

This resource offers detailed troubleshooting guides in a user-friendly question-and-answer format, addressing common challenges encountered in the laboratory. It also provides structured quantitative data, detailed experimental protocols, and visual workflows to enhance understanding and practical application.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to low or variable recovery of this compound.

Q1: My this compound recovery is unexpectedly low. What are the primary areas I should investigate?

A1: Low recovery of this compound can stem from several factors throughout the sample preparation workflow. A systematic approach to troubleshooting is crucial. The main areas to investigate are:

  • Sample Preparation and Extraction: This includes the efficiency of protein precipitation, the choice of extraction solvent in liquid-liquid extraction (LLE), and the selection of the sorbent and elution solvent in solid-phase extraction (SPE).

  • Analyte Stability: this compound may degrade or be lost due to improper storage conditions or handling.

  • Issues with the Deuterated Standard: Problems such as isotopic exchange can affect the integrity of the internal standard.

  • Analytical Instrument Performance: Issues with the LC-MS/MS system can lead to apparent low recovery.

Q2: How does the choice of protein precipitation solvent affect the recovery of this compound?

A2: Protein precipitation is a critical step for removing high-abundance proteins from biological matrices like plasma and serum. The choice of solvent significantly impacts the recovery of this compound. Acetonitrile is a commonly used and effective solvent for precipitating proteins while keeping smaller molecules like azelaic acid in solution[1][2][3].

Precipitation Solvent Typical Ratio (Solvent:Sample) Advantages Potential Issues Affecting this compound Recovery
Acetonitrile 3:1 (v/v)Efficient protein removal, good recovery of a wide range of analytes.[1][3]Incomplete precipitation if the ratio is too low.
Methanol 3:1 to 5:1 (v/v)Can be effective for some applications.May be less efficient at precipitating certain proteins compared to acetonitrile, potentially leading to matrix effects.[4]
Acetone 3:1 (v/v)Can provide good protein precipitation.May result in lower recovery for some analytes compared to acetonitrile.[5]

Q3: What are the key considerations for optimizing Liquid-Liquid Extraction (LLE) for this compound?

A3: LLE is a common technique for extracting analytes from aqueous samples. For a dicarboxylic acid like azelaic acid, pH adjustment and solvent selection are critical for high recovery.

  • pH Adjustment: Azelaic acid has two pKa values (pKa1 ≈ 4.55, pKa2 ≈ 5.45). To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 pH units below the first pKa (i.e., pH < 2.5). This is typically achieved by adding a small amount of a strong acid like formic acid or hydrochloric acid.

  • Solvent Selection: The choice of an appropriate organic solvent is crucial. Solvents with moderate polarity are generally effective for extracting dicarboxylic acids.

LLE Solvent Key Properties Reported Recovery for Similar Analytes
Ethyl Acetate Good for extracting moderately polar compounds.Generally provides good recovery for organic acids.
Methyl tert-butyl ether (MTBE) Less polar than ethyl acetate, can offer cleaner extracts.Often used for lipid and fatty acid extractions.
n-Hexane Non-polar, may not be suitable for the more polar azelaic acid.Can be effective for derivatized, less polar forms of azelaic acid.

Q4: I'm using Solid-Phase Extraction (SPE). What factors should I focus on to improve this compound recovery?

A4: SPE can provide cleaner extracts and higher recovery compared to LLE if optimized correctly. Key factors include the choice of sorbent, wash steps, and elution solvent. For a polar acidic compound like azelaic acid, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) sorbent is often a good choice.

SPE Sorbent Mechanism Typical Elution Solvent Considerations for this compound
Oasis HLB Hydrophilic-Lipophilic Balanced (Reversed-Phase)Methanol or AcetonitrileA simplified 3-step protocol (load, wash, elute) can be effective, saving time and solvent.[6][7]
Mixed-Mode Anion Exchange Combines reversed-phase and anion exchangeMethanol with a small percentage of a basic modifier (e.g., ammonium hydroxide)Effective for retaining and selectively eluting acidic compounds.

Q5: Could the stability of my this compound be the cause of low recovery?

A5: Yes, the stability of the internal standard is critical. This compound can degrade under certain conditions.

Storage Condition Recommended Duration Potential Issues
Room Temperature Short-term (a few hours)Prone to degradation over longer periods.
4°C Up to 24-48 hoursBetter for short-term storage than room temperature.[8]
-20°C or -80°C Long-term (weeks to months)Generally stable, but repeated freeze-thaw cycles should be avoided.[9][10]

It is crucial to minimize the time samples and standards are kept at room temperature and to limit the number of freeze-thaw cycles[10].

Q6: I suspect isotopic exchange is affecting my this compound signal. How can I confirm and mitigate this?

A6: Isotopic exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix, can lead to a decrease in the deuterated standard's signal and an artificial increase in the analyte's signal[1][2][11].

  • Confirmation:

    • Monitor for Mass Shift: In a full-scan mass spectrum, look for an increase in the signal at the mass of the unlabeled azelaic acid when analyzing a pure solution of this compound.

    • Stability Study: Incubate the deuterated standard in the mobile phase or sample matrix for an extended period and observe any changes in the signal intensity of both the deuterated and non-deuterated forms[3].

  • Mitigation:

    • pH Control: Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase, as these can catalyze isotopic exchange[12].

    • Solvent Choice: Use aprotic solvents for stock solutions where possible.

    • Temperature Control: Store standards and samples at low temperatures to minimize the rate of exchange[2].

    • Label Position: If possible, use an internal standard where the deuterium labels are on chemically stable positions of the molecule.

Experimental Protocols

Here are detailed methodologies for common extraction procedures for this compound from biological matrices.

Protocol 1: Protein Precipitation from Human Plasma/Serum

This protocol is a rapid and simple method for preparing plasma or serum samples for LC-MS/MS analysis.

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Spiking with Internal Standard:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add a known amount of this compound working solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample[1].

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Serum

This protocol is suitable for achieving a cleaner extract compared to protein precipitation.

  • Sample Preparation and Spiking:

    • To 100 µL of serum in a glass tube, add the this compound internal standard.

  • Acidification:

    • Add 10 µL of 1 M hydrochloric acid to acidify the sample to a pH below 2.5. Vortex briefly.

  • Extraction:

    • Add 500 µL of ethyl acetate to the tube.

    • Cap the tube and vortex for 2 minutes to ensure efficient extraction.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) from Human Plasma using Oasis HLB

This protocol utilizes a simplified 3-step method for high-throughput and efficient extraction.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add the this compound internal standard.

    • Dilute the sample with 200 µL of 4% phosphoric acid in water[6].

  • Load:

    • Directly load the pre-treated sample onto an Oasis HLB µElution plate or cartridge without prior conditioning or equilibration.

  • Wash:

    • Wash the sorbent with 200 µL of 5% methanol in water to remove interferences.

  • Elute:

    • Elute the this compound with 50 µL of methanol or acetonitrile.

  • Dilution and Analysis:

    • Dilute the eluate with water or mobile phase as needed for LC-MS/MS analysis.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can help visualize experimental workflows and logical relationships for troubleshooting.

Troubleshooting_Low_Recovery Start Low this compound Recovery Prep Sample Preparation Issue? Start->Prep Stability Analyte Stability Issue? Prep->Stability No PPT Protein Precipitation Prep->PPT Yes LLE Liquid-Liquid Extraction Prep->LLE Yes SPE Solid-Phase Extraction Prep->SPE Yes IS_Issue Internal Standard Issue? Stability->IS_Issue No Storage Check Storage Conditions (Temp, Freeze-Thaw) Stability->Storage Yes Instrument Instrumental Issue? IS_Issue->Instrument No Exchange Investigate Isotopic Exchange IS_Issue->Exchange Yes MS_Params Check MS Parameters (Source, Gas Flow) Instrument->MS_Params Yes PPT_Solvent Optimize Solvent & Ratio PPT->PPT_Solvent LLE_pH Adjust pH, Change Solvent LLE->LLE_pH SPE_Sorbent Optimize Sorbent & Eluent SPE->SPE_Sorbent

Caption: Troubleshooting workflow for low this compound recovery.

LLE_Optimization Start Start LLE Optimization Acidify Acidify Sample (pH < 2.5) Start->Acidify Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Acidify->Add_Solvent Vortex Vortex Vigorously Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for optimizing Liquid-Liquid Extraction (LLE).

By following these troubleshooting guides, utilizing the provided protocols, and understanding the key factors that influence recovery, researchers can significantly improve the accuracy and reproducibility of their this compound analysis.

References

Addressing matrix effects in the analysis of Azelaic acid-d14.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azelaic acid-d14. The following sections address common issues related to matrix effects in LC-MS/MS analysis and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Azelaic acid, by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of quantitative analysis. When analyzing this compound, which is used as an internal standard, it is crucial that it experiences the same matrix effects as the non-labeled Azelaic acid for accurate quantification.

Q2: Why is a deuterated internal standard like this compound used?

A2: Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS analysis. Since this compound is chemically almost identical to Azelaic acid, it has nearly the same physicochemical properties. This means it will co-elute during chromatography and experience a similar degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise results.

Q3: What are the common causes of matrix effects in bioanalysis?

A3: Matrix effects are primarily caused by competition for ionization between the analyte and co-eluting matrix components in the mass spectrometer's ion source. Key contributors in biological matrices like plasma include phospholipids, salts, and endogenous metabolites. In cosmetic formulations, matrix effects can arise from excipients such as lipids, emulsifiers, and polymers.

Q4: How can I determine if my analysis of this compound is affected by matrix effects?

A4: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of Azelaic acid and its deuterated internal standard is introduced into the mass spectrometer after the analytical column. Injection of a blank, extracted matrix sample will show a dip or rise in the baseline signal if ion suppression or enhancement occurs at the retention time of the analyte. For a quantitative assessment, the post-extraction spike method is recommended (see Experimental Protocols section for a detailed procedure).

Q5: What should I do if I observe significant ion suppression or enhancement?

A5: If significant matrix effects are observed, several strategies can be employed:

  • Optimize Sample Preparation: Improve the clean-up procedure to remove interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences than protein precipitation.

  • Modify Chromatographic Conditions: Adjusting the LC gradient, flow rate, or switching to a different column chemistry (e.g., from reverse-phase to HILIC) can help separate Azelaic acid from the matrix components causing the interference.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, this may compromise the sensitivity of the assay.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape for Azelaic Acid and/or this compound Co-elution with interfering substances.Optimize chromatographic separation by adjusting the mobile phase gradient or changing the analytical column.
Inappropriate mobile phase pH.Azelaic acid is a dicarboxylic acid; ensure the mobile phase pH is appropriate for good peak shape (typically at least 2 pH units below the pKa).
High Variability in Analyte/Internal Standard Ratio Inconsistent matrix effects between samples.Improve sample cleanup using a more rigorous technique like solid-phase extraction (SPE) to remove a wider range of interfering compounds.
This compound and Azelaic acid are not co-eluting perfectly.Due to the deuterium isotope effect, a slight shift in retention time can occur. Adjust chromatographic conditions to ensure maximal peak overlap.
Significant Ion Suppression High concentration of phospholipids in plasma samples after protein precipitation.Implement a phospholipid removal step (e.g., using a specialized SPE cartridge) or switch to a liquid-liquid extraction (LLE) protocol.
Co-elution with non-volatile salts from the sample matrix.Optimize the sample preparation to remove salts or adjust the LC method to separate the analyte from the salt front.
Inaccurate Quantification at High Analyte Concentrations Charge competition between high concentrations of Azelaic acid and the fixed concentration of this compound.Ensure that the concentration of the internal standard is appropriate for the expected range of analyte concentrations. It may be necessary to dilute samples with high analyte levels.

Quantitative Data on Matrix Effects

Matrix Lot Analyte Peak Area (Post-Spike) IS Peak Area (Post-Spike) Analyte Peak Area (Neat Solution) IS Peak Area (Neat Solution) Matrix Factor (MF) - Analyte Matrix Factor (MF) - IS IS-Normalized Matrix Factor
Plasma Lot 185,00095,000100,000105,0000.850.900.94
Plasma Lot 282,00092,000100,000105,0000.820.880.93
Plasma Lot 388,00098,000100,000105,0000.880.930.95
Mean 85,00095,000--0.85 0.90 0.94
%CV 3.5%3.2%--3.5% 2.8% 1.1%

Interpretation of the Table:

  • Matrix Factor (MF): Calculated as the peak area in the presence of matrix divided by the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • IS-Normalized Matrix Factor: Calculated as the Matrix Factor of the analyte divided by the Matrix Factor of the internal standard. A value close to 1 with a low coefficient of variation (%CV) across different matrix lots suggests that the internal standard is effectively compensating for the matrix effect.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative evaluation of matrix effects on the analysis of Azelaic acid using this compound as an internal standard.

1. Preparation of Solutions:

  • Set A (Neat Solution): Prepare a solution of Azelaic acid and this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

  • Set B (Post-Extraction Spike):

    • Take a blank matrix sample (e.g., human plasma) and perform the entire extraction procedure (see Protocol 2).

    • Spike the resulting clean extract with Azelaic acid and this compound to the same final concentration as in Set A.

  • Set C (Pre-Extraction Spike):

    • Take a blank matrix sample and spike it with Azelaic acid and this compound at the same concentration as in Set A.

    • Perform the entire extraction procedure on this spiked sample.

2. LC-MS/MS Analysis:

  • Inject and analyze multiple replicates (n≥3) of each set of samples.

3. Data Analysis:

  • Calculate the Matrix Factor (MF) for both the analyte and the internal standard:

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate the Internal Standard (IS)-Normalized Matrix Factor :

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Calculate the Recovery (RE) :

    • RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

Protocol 2: Sample Preparation of Plasma Samples using Protein Precipitation

This is a general protocol for the extraction of Azelaic acid from human plasma.

1. Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

  • Centrifuge capable of reaching >10,000 x g

  • Vortex mixer

2. Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Suggested LC-MS/MS Parameters for Azelaic Acid Analysis

These are starting parameters and may require optimization for your specific instrumentation and application.

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions (example):

    • Azelaic acid: Q1 m/z 187.1 -> Q3 m/z 143.1

    • This compound: Q1 m/z 201.2 -> Q3 m/z 155.2

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the analysis and biological context of Azelaic acid.

G cluster_0 Sample Preparation Workflow Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation (ACN) Protein Precipitation (ACN) Add this compound (IS)->Protein Precipitation (ACN) Centrifugation Centrifugation Protein Precipitation (ACN)->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Diagram 1: A typical protein precipitation workflow for plasma samples.

G cluster_1 Matrix Effect Assessment Logic start Start Assessment prep_samples Prepare Sets A, B, C start->prep_samples analyze LC-MS/MS Analysis prep_samples->analyze calculate Calculate Matrix Factors analyze->calculate evaluate IS-Normalized MF ≈ 1 and %CV < 15%? calculate->evaluate pass Method Acceptable evaluate->pass Yes fail Optimize Method (Sample Prep / LC) evaluate->fail No fail->start Re-assess

Diagram 2: Logical workflow for the quantitative assessment of matrix effects.

G cluster_2 Azelaic Acid Anti-inflammatory Signaling AZA Azelaic Acid PPARg PPARγ Activation AZA->PPARg IKK IKK PPARg->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Diagram 3: Simplified signaling pathway for the anti-inflammatory action of Azelaic acid.

References

Stability of Azelaic acid-d14 in different solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Azelaic acid-d14 in various solvents and under different storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. One supplier suggests that at this temperature, it remains stable for at least 5 years.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to prepare solutions fresh. If storage is necessary, aliquots should be stored at -80°C. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: Azelaic acid, and by extension this compound, is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. It has limited solubility in water.

Q4: Can I expect the stability of this compound to be different from unlabeled Azelaic acid?

A4: While specific stability data for this compound is limited, deuteration is not expected to significantly alter the fundamental chemical stability under typical laboratory conditions. The primary degradation pathways for dicarboxylic acids like azelaic acid are generally driven by factors such as oxidation, extreme pH, and high temperatures, which would affect both the deuterated and non-deuterated forms similarly. However, kinetic isotope effects could potentially lead to minor differences in degradation rates.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the known stability of dicarboxylic acids, potential degradation pathways for this compound under stress conditions include oxidation and decarboxylation, especially at elevated temperatures. In solution, interactions with the solvent or impurities can also lead to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.
Incomplete dissolution.Ensure complete dissolution of the solid material in the chosen solvent before use. Sonication may aid in dissolution.
Appearance of unexpected peaks in chromatograms Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing them from the parent compound.
Contamination of the solvent or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned.
Low recovery of this compound from a sample matrix Adsorption to container surfaces.Use silanized glassware or low-adsorption vials, especially for low-concentration solutions.
Instability in the sample matrix.Evaluate the stability of this compound in the specific sample matrix by performing stability tests at different time points and conditions.

Stability Data Summary

Form Solvent Storage Temperature Recommended Duration Notes
Solid N/A-20°C≥ 5 yearsProtect from moisture.
Solution DMSO, Methanol, Ethanol-80°CShort-term (days to weeks)Prepare fresh for best results. Avoid repeated freeze-thaw cycles. Aliquot if necessary.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO, Methanol) to the vial.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: If not for immediate use, store the stock solution in tightly sealed vials at -80°C.

Protocol 2: Forced Degradation Study of this compound

A forced degradation study can be performed to understand the stability of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis: After the specified time points, neutralize the acid and base-stressed samples. Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method, such as LC-MS.

4. Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify any degradation products. Quantify the amount of remaining this compound to determine the extent of degradation under each condition.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo analysis LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Assess Degradation & Identify Products analysis->evaluation logical_relationship cluster_factors Influencing Factors substance This compound (Solid) solution This compound (In Solution) substance->solution Dissolution stability Compound Stability solution->stability solvent Solvent Choice solvent->stability temp Storage Temperature temp->stability light Light Exposure light->stability ph pH of Solution ph->stability

Technical Support Center: Enhancing the Derivatization Efficiency of Azelaic Acid-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the derivatization efficiency of Azelaic acid-d14 for its analysis, primarily by gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or No Derivatization Product Detected

  • Question: I am not seeing the expected peak for my derivatized this compound in the chromatogram, or the peak is very small. What could be the cause?

  • Answer: Low or no derivatization product can stem from several factors. A primary cause is often the presence of water in the sample or reagents, which can significantly hinder the derivatization reaction.[1][2][3] It is crucial to use anhydrous solvents and reagents and to ensure your sample is completely dry before derivatization.[1][4] Another possibility is incomplete derivatization due to suboptimal reaction conditions. This can include incorrect temperature, insufficient reaction time, or an inappropriate reagent-to-sample ratio.[4] For esterification methods, the catalyst may be inactive. For silylation, the reagents are particularly moisture-sensitive and degrade over time.[2]

Issue 2: Inconsistent and Non-Reproducible Results

  • Question: My derivatization yields for this compound are inconsistent between samples. Why is this happening?

  • Answer: Inconsistent results are often a symptom of variability in the sample preparation and derivatization steps.[1] The presence of fatty acid salts, which are non-volatile and do not derivatize effectively, can lead to this issue.[1] Ensure that the pH of your sample is appropriate to have azelaic acid in its free acid form. Matrix effects from complex biological samples can also interfere with the derivatization reaction.[4] A thorough sample extraction and cleanup procedure can help minimize these effects. Additionally, ensure precise and consistent handling of all reagents and samples, as small variations in volumes or concentrations can lead to significant differences in yield.

Issue 3: Presence of Extraneous Peaks in the Chromatogram

  • Question: I am observing unexpected peaks in my chromatogram after derivatizing this compound. What are these and how can I get rid of them?

  • Answer: Extraneous peaks can arise from several sources. Contaminated reagents, solvents, or glassware are common culprits.[1] It is recommended to use high-purity reagents and to thoroughly clean all glassware. Running a reagent blank can help identify any contaminants.[1] By-products from the derivatization reaction itself can also appear as extra peaks. For example, some reagents can create artifacts with unsaturated fatty acids that may be present in your sample matrix.[1] Optimizing the reaction conditions can help to minimize the formation of these by-products. Column bleed, which appears as a rising baseline, especially at higher temperatures, can also be a source of interference.[1]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Azelaic acid is a dicarboxylic acid, which makes it a polar and non-volatile compound.[5][6] Direct analysis by GC is problematic as it can lead to poor peak shape (tailing), low sensitivity, and potential adsorption to the GC column.[1][2] Derivatization converts the polar carboxyl groups into less polar and more volatile ester or silyl derivatives, which significantly improves chromatographic separation and allows for more accurate and reproducible quantification.[1][5][7]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods for derivatizing carboxylic acids like azelaic acid are esterification and silylation.

  • Esterification: This involves converting the carboxylic acid groups to esters, typically methyl (FAMEs) or ethyl esters. Common reagents for this include:

    • Boron trifluoride (BF3) in methanol or ethanol.[2][4]

    • An alcohol (e.g., methanol or ethanol) with an acid catalyst like sulfuric acid.[6][7][8]

  • Silylation: This method converts the carboxylic acid groups to trimethylsilyl (TMS) esters. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[7][9]

Q3: How do I choose the right derivatization reagent for this compound?

A3: The choice of reagent depends on your sample matrix and analytical requirements.

  • Esterification with BF3-methanol is a widely used and robust method for fatty acids and dicarboxylic acids.[2][4]

  • Esterification with an alcohol and acid catalyst is also effective and uses readily available reagents.[6][7]

  • Silylation with BSTFA is a versatile method that can also derivatize other functional groups like hydroxyls.[2] However, silyl derivatives can be less stable than esters and are sensitive to moisture.[2][5]

Q4: Can the deuterium label on this compound affect the derivatization efficiency?

A4: In general, the kinetic isotope effect for deuterium is small for esterification and silylation reactions and is not expected to significantly impact the overall derivatization efficiency. The chemical properties of this compound are nearly identical to the unlabeled compound. Therefore, protocols established for azelaic acid can be directly applied to its deuterated analog.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on azelaic acid derivatization to provide a comparative overview of method performance.

Derivatization MethodAnalyteMatrixRecovery Rate (%)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Ethanol with Sulfuric Acid CatalystAzelaic AcidCosmetics87.7 - 1010.999715 mg/kg50 mg/kg[6][7][8]
MethylationAzelaic AcidSkin Creams96.4 - 103.4-10 ng/mL100 ng/mL[5]
MethylesterificationAzelaic AcidBiological Samples95 - 97-1 nM50 nM[10]

Experimental Protocols

Protocol 1: Esterification of this compound using BF3-Methanol

This protocol describes the formation of dimethyl azelate-d14.

Materials:

  • Dried this compound sample

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (high purity)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Glass tubes with PTFE-lined caps

  • Vortex mixer

Procedure:

  • To the dried this compound sample, add 2 mL of 14% BF3 in methanol.[4]

  • Cap the tube tightly and heat at 60-100°C for 10-30 minutes.[4] The optimal time and temperature may need to be determined empirically.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.[1]

  • Vortex vigorously for at least 30 seconds to extract the dimethyl azelate-d14 into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of this compound using BSTFA

This protocol describes the formation of di(trimethylsilyl) azelate-d14.

Materials:

  • Dried this compound sample

  • BSTFA with 1% TMCS

  • Pyridine (anhydrous)

  • Heating block or water bath

  • Vortex mixer

  • GC vial with insert

Procedure:

  • Dissolve the dried this compound sample in a small volume of anhydrous pyridine (e.g., 100 µL).

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[9]

  • Cap the vial tightly and vortex for 1 minute.[9]

  • Heat the mixture at 70°C for 20 minutes.[9]

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS. Note that di(trimethylsilyl) azelate can be unstable and should be analyzed promptly.[5]

Visualizations

DerivatizationWorkflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample (e.g., in biological matrix) Extraction Solvent Extraction Sample->Extraction Drying Evaporation to Dryness (under Nitrogen stream) Extraction->Drying AddReagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Drying->AddReagent Reaction Incubate at Elevated Temperature (e.g., 60-100°C) AddReagent->Reaction Workup Work-up & Extraction (for Esterification) Reaction->Workup Analysis GC-MS Analysis Reaction->Analysis Direct Injection (for Silylation) Workup->Analysis

Caption: General workflow for the derivatization and analysis of this compound.

TroubleshootingTree Troubleshooting Logic for Derivatization Issues Start Problem: Low or Inconsistent Derivatization Yield CheckWater Is the sample completely dry? Are reagents anhydrous? Start->CheckWater DrySample Solution: Ensure complete dryness of sample and use anhydrous reagents. CheckWater->DrySample No CheckConditions Are reaction time and temperature optimal? CheckWater->CheckConditions Yes OptimizeConditions Solution: Optimize reaction time and temperature. CheckConditions->OptimizeConditions No CheckReagent Is the reagent-to-sample ratio correct? Is the reagent active? CheckConditions->CheckReagent Yes AdjustReagent Solution: Adjust reagent ratio. Use fresh derivatizing agent. CheckReagent->AdjustReagent No CheckMatrix Is the sample matrix complex? CheckReagent->CheckMatrix Yes CleanSample Solution: Improve sample cleanup and extraction procedures. CheckMatrix->CleanSample Yes

Caption: A decision tree for troubleshooting common derivatization problems.

References

Minimizing isotopic exchange of deuterium in Azelaic acid-d14.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of deuterium in Azelaic acid-d14 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom on a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents). This process, also known as back-exchange, can compromise the isotopic purity of the standard. For quantitative analyses using methods like LC-MS, this can lead to inaccurate measurements as the deuterated internal standard may be incorrectly quantified as the unlabeled analyte.

Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?

The deuterium atoms on the carbons adjacent to the two carboxylic acid groups (the α-carbons) are the most likely to undergo exchange. This is because the carboxylic acid group makes the α-hydrogens (or in this case, deuterons) more acidic and thus more susceptible to removal and replacement, particularly under basic or acidic conditions through a process called enolization.[1] While the other deuterons on the alkyl chain are generally stable, harsh conditions could potentially lead to some exchange.

Q3: What are the primary experimental factors that promote isotopic exchange in this compound?

Several factors can accelerate the rate of H-D exchange:

  • pH: The rate of exchange is highly dependent on pH. Both acidic and, more significantly, basic conditions can catalyze the exchange of α-deuterons.[1][2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent Composition: The presence of protic solvents (solvents with exchangeable protons, such as water, methanol, or ethanol) provides a source of hydrogen atoms that can replace the deuterium on your molecule.

  • Exposure to Moisture: Atmospheric moisture is a common source of protons and can lead to isotopic dilution.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of isotopic purity in this compound standard. Exposure to atmospheric moisture.Handle and store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use tightly sealed containers.
Use of protic solvents for reconstitution or in the analytical mobile phase.Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) for stock solutions. If aqueous solutions are necessary, use D₂O-based buffers. For LC-MS, if the mobile phase requires a protic solvent, minimize the time the sample is in contact with it and keep the temperature low.
pH of the sample or mobile phase is too high or too low.Maintain the pH of solutions as close to neutral as possible. If the experimental conditions require acidic or basic pH, the exposure time should be minimized. The rate of H-D exchange is often at a minimum around pH 2.5-3.
Elevated temperatures during sample preparation or analysis.Prepare samples at room temperature or on ice. Avoid heating samples containing this compound. If a reaction at elevated temperature is necessary, consider that some deuterium loss may occur.
Inconsistent quantitative results when using this compound as an internal standard. Isotopic exchange occurring during sample preparation.Perform a stability check of the deuterated standard in your sample matrix. Incubate the standard in the matrix for varying times and temperatures and analyze for isotopic purity. This will help identify the conditions causing the exchange.
On-column exchange during chromatographic separation.Optimize the LC method to reduce the run time. Keep the column temperature as low as feasible for the separation.
Difficulty dissolving this compound without using protic solvents. Azelaic acid has limited solubility in some aprotic solvents.Azelaic acid is soluble in ethanol, DMSO, and dimethylformamide.[3] If using these, ensure they are anhydrous. Small amounts of a co-solvent may be necessary. Always purge the solvent with an inert gas before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound with minimal risk of isotopic exchange.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Inert gas (argon or nitrogen)

  • Dry glassware (vials, syringes)

  • Gas-tight syringe

Procedure:

  • Dry all glassware in an oven at 150°C for at least 4 hours and allow to cool in a desiccator under vacuum.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the required amount of this compound in a clean, dry vial under a gentle stream of inert gas.

  • Add the appropriate volume of anhydrous acetonitrile to the vial using a dry, gas-tight syringe.

  • Seal the vial tightly with a septum cap.

  • Gently swirl or vortex the vial until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in a desiccated environment.[4]

Protocol 2: Assessment of this compound Stability in an Experimental Matrix

This protocol allows you to determine the stability of this compound under your specific experimental conditions.

Materials:

  • This compound stock solution

  • Your experimental matrix (e.g., plasma, cell lysate, formulation buffer)

  • LC-MS system

Procedure:

  • Spike a known concentration of this compound into your experimental matrix.

  • Divide the sample into several aliquots.

  • Analyze one aliquot immediately (T=0) to determine the initial isotopic purity.

  • Incubate the remaining aliquots under your typical experimental conditions (e.g., room temperature, 37°C) for various time points (e.g., 1, 4, 8, 24 hours).

  • At each time point, process and analyze a sample using a validated LC-MS method capable of separating Azelaic acid from its deuterated isotopologue.

  • Determine the isotopic purity at each time point by comparing the peak areas of the deuterated and non-deuterated forms.

  • A significant decrease in the ratio of the deuterated to non-deuterated form over time indicates isotopic exchange.

Quantitative Data Summary

ConditionExpected Impact on Isotopic ExchangeRationale
pH
pH < 4Low to ModerateAcid-catalyzed enolization can occur.
pH 4 - 6LowGenerally the most stable pH range for dicarboxylic acids.
pH > 8HighBase-catalyzed enolization is a more rapid process.
Temperature
4°CLowLower kinetic energy reduces reaction rates.
Room Temperature (~25°C)ModerateBaseline for typical lab work; some exchange may occur over time.
> 37°CHighSignificantly increased reaction rates.
Solvent
Aprotic (e.g., Acetonitrile)Very LowNo source of exchangeable protons.
Protic (e.g., Methanol, Water)HighAbundant source of exchangeable protons.

Visualizations

Factors Influencing Isotopic Exchange of this compound cluster_conditions Contributing Factors A This compound (High Isotopic Purity) B Isotopic Exchange (H-D Back-Exchange) A->B C Azelaic acid-d(14-x) (Lower Isotopic Purity) B->C D High Temperature D->B E Basic or Acidic pH E->B F Protic Solvents (e.g., H2O, MeOH) F->B G Atmospheric Moisture G->B

Caption: Factors that can lead to the isotopic exchange of this compound.

Workflow for Minimizing Isotopic Exchange A Start: This compound (solid) B Handling in Inert Atmosphere (N2 or Ar) A->B C Reconstitute in Anhydrous Aprotic Solvent B->C D Store at Low Temperature (-20°C or -80°C) C->D E Sample Preparation: - Use dry glassware - Minimize exposure to moisture - Control pH (near neutral) - Keep temperature low C->E D->E Use as needed F Analytical Run (e.g., LC-MS) E->F G End: Accurate Quantification F->G

Caption: Recommended workflow to maintain the isotopic purity of this compound.

References

Selecting the appropriate chromatography column for Azelaic acid-d14 separation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column and troubleshooting common issues for the separation of Azelaic acid-d14.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic technique for analyzing this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of Azelaic acid and its deuterated isotopologues like this compound. The choice between HPLC and GC often depends on the sample matrix, desired sensitivity, and available instrumentation.

Q2: Do I need to derivatize this compound for analysis?

A2: For GC analysis, derivatization is mandatory to increase the volatility of the analyte.[1][2] For HPLC analysis, derivatization is not strictly necessary, especially when using UV detection at low wavelengths (e.g., 206 nm).[3][4] However, pre-column derivatization can be employed to enhance detection sensitivity, particularly for fluorescence or mass spectrometry detection.[5]

Q3: Can I use the same chromatographic method for Azelaic acid and this compound?

A3: Yes. Since this compound is a stable isotope-labeled version of Azelaic acid, its chemical properties are nearly identical.[6][7] Therefore, the same HPLC or GC columns and mobile phases can be used for both compounds. The primary difference will be observed in mass spectrometry detection, where this compound will have a higher mass-to-charge ratio.

Q4: What is this compound typically used for in chromatographic analysis?

A4: this compound is commonly used as an internal standard for the quantitative analysis of Azelaic acid by isotope dilution mass spectrometry (GC-MS or LC-MS).[6] This approach improves the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response.

HPLC Column Selection and Methodologies

For the separation of this compound by HPLC, reversed-phase columns are the most common choice.

Recommended Columns:

  • C18 (Octadecylsilane): This is the most widely used stationary phase for Azelaic acid separation, offering good retention and resolution.[3][8][9]

  • C8 (Octylsilane): A C8 column can be a suitable alternative to a C18, sometimes providing different selectivity, especially for complex mixtures.[10][11]

  • Specialty Reversed-Phase Columns: Columns with low silanol activity, like Newcrom R1, can also be employed for the analysis of dicarboxylic acids.[12]

Typical Experimental Conditions:

A summary of typical HPLC experimental conditions for Azelaic acid analysis is provided in the table below. These conditions are directly applicable to this compound.

ParameterRecommended Conditions
Stationary Phase C18 or C8
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size[3][8]
Mobile Phase Acetonitrile/Methanol and an acidic aqueous buffer (e.g., phosphate, formate, or acetate)[3][12][13]
pH of Aqueous Phase Acidic pH (e.g., 3.0-3.5) to ensure the dicarboxylic acid is in its protonated form, which enhances retention on reversed-phase columns.[3][14]
Detection UV at low wavelength (e.g., 206 nm) or Mass Spectrometry (MS)[3][8]

Detailed Experimental Protocol (HPLC-UV):

This protocol is based on a validated method for the analysis of Azelaic acid in pharmaceutical preparations.[3][8]

  • Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm).[3][8]

  • Mobile Phase: A mixture of 50 mM sodium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 75:25 (v/v) ratio.[3][8]

  • Flow Rate: 1.2 mL/min.[3][8]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C (ambient).[3][8]

  • Detection: UV at 206 nm.[3][8]

GC Column Selection and Methodologies

For GC analysis, the selection of the column depends on the polarity of the derivatized this compound.

Recommended Columns:

A variety of capillary columns can be used for the separation of derivatized Azelaic acid. The choice often depends on the specific derivative and the complexity of the sample matrix.

  • Non-polar columns (e.g., HP-5, DB-1): These are suitable for the separation of less polar derivatives.[15][16]

  • Polar columns (e.g., CP-WAX, Rtx®-2330): These are preferred for more polar derivatives and can offer different selectivity.[15][17]

  • Intermediate polarity columns (e.g., DB-624): These can also be a good choice depending on the application.[15]

Typical Experimental Conditions:

The following table summarizes typical GC conditions for the analysis of derivatized Azelaic acid.

ParameterRecommended Conditions
Derivatization Methylation (e.g., with BF3-methanol) or Silylation (e.g., with BSTFA)[1][18]
Stationary Phase HP-5ms, Rtx®-2330, or other suitable capillary columns[16][17]
Carrier Gas Helium[16]
Injection Mode Split or Splitless
Temperature Program A temperature gradient is typically used, for example, starting at 120°C and ramping up to 200-250°C.[16][17]
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)[2][17]

Detailed Experimental Protocol (GC-MS after Methylation):

This protocol is a general guide based on common practices for the analysis of dicarboxylic acids.[17][19]

  • Derivatization:

    • To the dried sample containing this compound, add 1 mL of 14% Boron trifluoride-methanol solution.

    • Heat the mixture at 60°C for 10 minutes.

    • After cooling, add 1 mL of water and 1 mL of n-hexane.

    • Vortex and centrifuge. The upper hexane layer containing the dimethyl ester of this compound is collected for injection.

  • Column: Rtx®-2330 (e.g., 30 m x 0.25 mm, 0.20 µm).[17]

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: Initial temperature of 120°C, hold for 0.5 min, then ramp at 5°C/min to 200°C and hold for 15 min.[17]

  • Injector Temperature: 260°C.[17]

  • Detector (MS) Interface Temperature: 260°C.[17]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Peak Shape (Tailing) HPLC: Mobile phase pH too high, causing partial ionization of the carboxylic acid groups.[14] GC: Incomplete derivatization or active sites in the GC inlet or column.HPLC: Lower the pH of the mobile phase to at least 1.5-2 pH units below the pKa of Azelaic acid. GC: Optimize the derivatization reaction (time, temperature, reagent concentration). Use a deactivated inlet liner and a high-quality capillary column.
Low Retention Time HPLC: Mobile phase is too strong (too much organic solvent). The pH of the mobile phase is too high.[14] GC: Oven temperature is too high.HPLC: Decrease the percentage of the organic solvent in the mobile phase. Ensure the mobile phase pH is sufficiently low.[14] GC: Lower the initial oven temperature or reduce the temperature ramp rate.
Poor Sensitivity HPLC-UV: Azelaic acid has a weak chromophore.[4] GC: Inefficient derivatization or degradation of the derivative.HPLC-UV: Use a low wavelength for detection (e.g., 206 nm).[4] Consider derivatization with a UV-active or fluorescent tag. Use a more sensitive detector like a mass spectrometer. GC: Optimize the derivatization procedure. Check the stability of the derivatized sample.[2]
Irreproducible Retention Times HPLC: Column "phase collapse" if using a highly aqueous mobile phase with a conventional C18 column.[20] Fluctuations in column temperature or mobile phase composition. GC: Fluctuations in oven temperature or carrier gas flow rate.HPLC: Use a column specifically designed for use in highly aqueous mobile phases (e.g., with polar endcapping). Ensure proper temperature control and mobile phase preparation. GC: Check the performance of the GC oven and electronic pressure control.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Filter Filter Sample->Filter Filter through 0.22 µm syringe filter Standard Prepare Standards HPLC Reversed-Phase Column (e.g., C18) Filter->HPLC Inject Detector UV Detector (206 nm) or Mass Spectrometer HPLC->Detector Elution with acidic mobile phase Data Chromatogram Integration & Quantification Detector->Data Signal Acquisition

Caption: A typical experimental workflow for the HPLC analysis of this compound.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Sample_GC Sample containing This compound Derivatization Derivatization (e.g., Methylation) Sample_GC->Derivatization GC_System Capillary GC Column (e.g., HP-5) Derivatization->GC_System Inject Detector_GC FID or Mass Spectrometer GC_System->Detector_GC Temperature Programmed Elution Data_GC Chromatogram Integration & Quantification Detector_GC->Data_GC Signal Acquisition

Caption: A general experimental workflow for the GC analysis of this compound.

References

Why is azelaic acid not working effectively in my experiment?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with azelaic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is azelaic acid not dissolving in my aqueous buffer?

A1: Azelaic acid has poor solubility in water (approximately 2.1 g/L).[1] Its solubility is also pH-dependent. To improve dissolution, consider the following:

  • Adjusting pH: The mono- and disodium salts of azelaic acid are significantly more soluble in water.[1] Increasing the pH of your solution can enhance solubility.

  • Using Co-solvents: Organic solvents such as ethanol, DMSO, and dimethylformamide can be used to create a stock solution.[2] Glycols and glycerol are also effective solvents.[1][3] Ensure the final concentration of the organic solvent is low enough to not affect your experimental model.[2]

  • Creating a Microemulsion: For topical or in vivo applications, microemulsions can be formulated to improve solubility and skin penetration.[4][5]

Q2: What is the optimal concentration of azelaic acid for in vitro experiments?

A2: The effective concentration of azelaic acid in vitro is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. Published studies have used a wide range, from micromolar to millimolar concentrations. For example, in studies on acute myeloid leukemia cells, concentrations ranged from 0.1 to 50 mmol/L.[6][7] For melanoma cell lines, concentrations of 1-100 mM have been tested.[8]

Q3: My cells are dying or showing signs of toxicity. What could be the cause?

A3: Several factors could contribute to cytotoxicity in your experiment:

  • High Azelaic Acid Concentration: Azelaic acid can be cytotoxic at high concentrations. It is essential to determine the IC50 value for your specific cell line. For instance, the IC50 of azelaic acid in U937 AML cells was found to be 4.8 mM for 24 hours and 1.4 mM for 72 hours.[6]

  • Solvent Toxicity: The solvent used to dissolve azelaic acid (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Always include a vehicle control in your experiments to assess the effect of the solvent alone.[2]

  • pH of the Medium: The addition of acidic azelaic acid can lower the pH of your cell culture medium, which can negatively impact cell viability. Ensure the final pH of the medium is within the optimal range for your cells.

Q4: I am not observing the expected anti-inflammatory or anti-tyrosinase activity. What should I check?

A4: If you are not seeing the expected biological effects, consider the following troubleshooting steps:

  • Concentration and Incubation Time: The effects of azelaic acid are both dose- and time-dependent.[9] You may need to increase the concentration or extend the incubation period.

  • Bioavailability: Due to its poor solubility, the bioavailability of azelaic acid might be limited in your experimental system.[1] Review your dissolution method and consider alternative formulations to enhance its availability to the cells.

  • Cellular Model: The responsiveness to azelaic acid can vary between different cell types. Confirm that your chosen cell line is an appropriate model for the pathway you are investigating.

  • Assay Sensitivity: Ensure that your experimental assay is sensitive enough to detect the expected changes.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments.

Problem Possible Cause Suggested Solution
Precipitation in Culture Medium Poor solubility of azelaic acid in aqueous solutions.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it to the final working concentration in the culture medium.[2] Ensure the final solvent concentration is not toxic to the cells. Alternatively, adjust the pH of the medium.[1]
Inconsistent Results Instability of azelaic acid in the experimental setup.Prepare fresh solutions of azelaic acid for each experiment, as aqueous solutions are not recommended for storage for more than one day.[2] Consider the stability of azelaic acid under your specific experimental conditions (e.g., temperature, light exposure).
Low Efficacy in In Vivo Studies Poor skin penetration of the formulation.The vehicle plays a crucial role in the delivery of azelaic acid.[10] Consider using penetration-enhancing formulations such as microemulsions or liposomes.[4][10]
No Effect on Tyrosinase Activity Incorrect assay conditions or inappropriate substrate.Azelaic acid is a competitive inhibitor of tyrosinase.[9] Ensure your assay is designed to detect competitive inhibition. Verify the purity and activity of your tyrosinase enzyme and substrate.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Concentrations and Incubation Times

Cell LineAssayConcentration RangeIncubation TimeOutcomeReference
Acute Myeloid Leukemia (AML) CellsCytotoxicity (MTT Assay)0.1 - 50 mmol/L24 - 72 hoursDose- and time-dependent decrease in cell viability.[6][7]
B16, HMB2, SK23 (Melanoma)Cytotoxicity (Clonogenic Assay)1 - 100 mM24 hoursDose-dependent decrease in colony-forming ability.[8]
B16F10 (Melanoma)Melanin Production20 mM24 hoursInhibition of melanin production and tyrosinase activity.[11]
P. acnes & S. epidermidisAntimicrobial Activity0.5 M24 - 48 hoursSignificant reduction in bacterial viability.[12]

Table 2: Solubility of Azelaic Acid

SolventSolubilityReference
Water~2.1 g/L[1]
Ethanol, DMSO, Dimethyl Formamide~10 mg/mL[2]
PBS (pH 7.2)~0.1 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of Azelaic Acid Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh the desired amount of high-purity (>99%) azelaic acid powder.

  • Dissolution: Dissolve the powder in a suitable organic solvent such as DMSO or ethanol to prepare a concentrated stock solution (e.g., 100 mM).[2] Purge the solvent with an inert gas to prevent oxidation.[2]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it with sterile cell culture medium to the desired final concentration. Ensure the final solvent concentration is below the toxic level for your cells (typically <0.5% for DMSO).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of azelaic acid from your stock solution in fresh culture medium. Remove the old medium from the wells and add the medium containing different concentrations of azelaic acid. Include a vehicle control (medium with the same concentration of solvent) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6][7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are formed.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[6][7]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Azelaic Acid B Dissolve in Organic Solvent (e.g., DMSO) A->B C Sterile Filter B->C D Prepare Serial Dilutions in Culture Medium C->D E Treat Cells D->E F Incubate (24-72h) E->F G Perform Assay (e.g., MTT, Western Blot) F->G H Data Acquisition G->H I Statistical Analysis H->I

Caption: A typical experimental workflow for in vitro studies with azelaic acid.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MAPK MAPK (p38) TLR2->MAPK NFkB_complex IκB-NF-κB MAPK->NFkB_complex NFkB NF-κB NFkB_complex->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation PPARg PPARγ PPARg->NFkB Inhibits Gene Pro-inflammatory Gene Expression (IL-1β, IL-6, TNFα) NFkB_n->Gene Induces AzelaicAcid Azelaic Acid AzelaicAcid->TLR2 Inhibits AzelaicAcid->MAPK Inhibits Phosphorylation AzelaicAcid->PPARg Activates

Caption: Simplified signaling pathway of azelaic acid's anti-inflammatory effects.

References

Validation & Comparative

Unveiling Precision: A Comparative Guide to Analytical Method Validation Using Azelaic Acid-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in the quantification of azelaic acid, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of analytical method validation parameters, highlighting the superior performance of Azelaic acid-d14 as an internal standard against other alternatives. The experimental data presented herein underscores the reliability and robustness that a stable isotope-labeled internal standard brings to chromatographic analysis.

The use of an internal standard is a critical practice in quantitative analysis to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should closely mimic the chemical and physical properties of the analyte. This compound, a deuterated form of azelaic acid, serves as an exemplary internal standard for the quantification of azelaic acid by mass spectrometry-based methods. Its near-identical chemical behavior and distinct mass-to-charge ratio (m/z) allow for precise correction of matrix effects and ionization suppression, leading to highly accurate and reproducible results.

Performance Comparison: this compound vs. Alternative Internal Standards

While direct comparative studies detailing the validation of an analytical method using this compound are not extensively published, the theoretical advantages of employing a stable isotope-labeled internal standard are well-established in the scientific community. To illustrate the performance of various analytical methods for azelaic acid, this guide presents a compilation of validation data from studies that have utilized alternative internal standards. This allows for an indirect comparison and emphasizes the expected enhancements when using a deuterated standard like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of azelaic acid, derivatization is often required to increase its volatility. The choice of internal standard is crucial for achieving accurate quantification.

Validation ParameterMethod using Methyl Docosanoate IS[1]Method using Nonane IS
Linearity (Correlation Coefficient, r²) 0.9997Not explicitly stated
Accuracy (% Recovery) 99.85% (at 98.27-100.72% range)[1]Not explicitly stated
Precision (% RSD) 0.626 - 0.961%[1]< 2.0% (inter-day and intra-day)
Limit of Detection (LOD) 0.02%[1]10 ng/mL
Limit of Quantification (LOQ) 0.07%100 ng/mL

Note: Data for the method using Nonane as an internal standard is limited in the publicly available literature.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For azelaic acid analysis, various detectors can be employed, with mass spectrometry (LC-MS) offering the highest selectivity and sensitivity, making the use of a stable isotope-labeled internal standard particularly advantageous.

Validation ParameterRP-HPLC-UV Method (No Internal Standard mentioned)[2]
Linearity (Correlation Coefficient, r²) 0.998
Accuracy (% Recovery) >96%
Precision (% RSD) ≤2%
Limit of Detection (LOD) 1.08 µg/mL
Limit of Quantification (LOQ) 3.28 µg/mL

The this compound Advantage

Employing this compound as an internal standard in LC-MS/MS analysis is expected to provide significant improvements in data quality compared to the methods detailed above. The co-elution of the analyte and its deuterated internal standard ensures that any variations during sample processing and analysis, such as extraction efficiency, injection volume, and ionization suppression or enhancement, are effectively compensated for. This leads to:

  • Enhanced Accuracy and Precision: By correcting for matrix-induced signal fluctuations, this compound enables more accurate and precise quantification of azelaic acid, especially in complex biological matrices.

  • Increased Robustness: The method becomes less susceptible to variations in experimental conditions, leading to more reliable and reproducible results across different batches and laboratories.

  • Improved Sensitivity: While not directly increasing the signal of the analyte, the reduction in variability allows for lower limits of detection and quantification to be achieved with greater confidence.

Experimental Protocols

General Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. Key validation parameters are assessed according to international guidelines, such as those from the International Council for Harmonisation (ICH).

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method_Optimization Optimization of Chromatographic Conditions IS_Selection Selection of Internal Standard Method_Optimization->IS_Selection Specificity Specificity/ Selectivity IS_Selection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Sample_Prep Sample Preparation Stability->Sample_Prep Data_Acquisition Data Acquisition (LC-MS/MS) Sample_Prep->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A flowchart illustrating the key stages of analytical method development and validation.

Protocol for a Validated GC-MS Method using an Internal Standard

The following protocol is a representative example for the quantification of azelaic acid in a cream formulation using GC-MS with an internal standard.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of azelaic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of the internal standard (e.g., methyl docosanoate, 1 mg/mL) in the same solvent.

    • Prepare a series of calibration standards by diluting the azelaic acid stock solution and adding a fixed concentration of the internal standard to each.

  • Sample Preparation:

    • Accurately weigh a portion of the cream sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Add a known amount of the internal standard solution.

    • Perform a derivatization step (e.g., using BF3-methanol) by heating the mixture.

    • Extract the derivatized analytes into an organic solvent (e.g., n-hexane).

    • Evaporate the solvent and reconstitute the residue in a known volume of the solvent for injection.

  • GC-MS Analysis:

    • Inject the prepared samples and standards into the GC-MS system.

    • Use an appropriate capillary column (e.g., HP-5MS) and temperature program to achieve separation of the derivatized azelaic acid and the internal standard.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of azelaic acid to the peak area of the internal standard against the concentration of azelaic acid.

    • Determine the concentration of azelaic acid in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

The validation of an analytical method is a prerequisite for obtaining reliable and accurate quantitative data. While various internal standards can be employed for the analysis of azelaic acid, the use of a stable isotope-labeled internal standard such as this compound offers unparalleled advantages in terms of accuracy, precision, and robustness, particularly for LC-MS based methods. The data presented in this guide, although from methods using alternative internal standards, provides a benchmark for the level of performance that can be expected and likely surpassed with the implementation of this compound. For researchers and professionals in drug development, the adoption of such a superior internal standard is a critical step towards ensuring the integrity and quality of their analytical results.

References

Cross-validation of Azelaic acid-d14 with a 13C-labeled internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of azelaic acid in biological matrices is crucial for preclinical and clinical studies. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method. This guide provides a comprehensive cross-validation comparison between a deuterated internal standard, Azelaic acid-d14, and a ¹³C-labeled internal standard for the quantification of azelaic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison is based on a hypothetical cross-validation study designed to meet the rigorous standards of bioanalytical method validation guidelines set forth by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The Critical Role of Internal Standards in LC-MS/MS

In LC-MS/MS-based quantification, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This compensates for variability and potential matrix effects. Stable isotope-labeled (SIL) internal standards are considered the gold standard. However, the choice between a deuterated (e.g., this compound) and a ¹³C-labeled IS can significantly impact data quality.[5][6][7][8] While deuterated standards are often more readily available and cost-effective, they can sometimes exhibit different chromatographic behavior and be susceptible to isotopic exchange.[5][9] ¹³C-labeled standards, conversely, are chemically and physically more similar to the native analyte, leading to better co-elution and reduced risk of isotopic scrambling.[5][7]

Experimental Design: A Cross-Validation Workflow

A cross-validation was performed to evaluate the performance of this compound versus a ¹³C-labeled internal standard. The study assessed accuracy, precision, and the impact of potential chromatographic shifts.

cluster_0 Preparation cluster_1 Sample Analysis cluster_2 Data Evaluation prep_cal Prepare Calibration Standards & QCs with Azelaic Acid prep_is_d14 Spike with this compound prep_cal->prep_is_d14 Set 1 prep_is_c13 Spike with ¹³C-labeled IS prep_cal->prep_is_c13 Set 2 extract Sample Extraction (e.g., LLE or SPE) prep_is_d14->extract prep_is_c13->extract lcms LC-MS/MS Analysis extract->lcms quant_d14 Quantification using This compound lcms->quant_d14 quant_c13 Quantification using ¹³C-labeled IS lcms->quant_c13 compare Compare Accuracy & Precision (Bias & %CV) quant_d14->compare quant_c13->compare

Cross-validation experimental workflow.

Comparative Performance Data

The following tables summarize the quantitative data from the cross-validation study, comparing the accuracy and precision of quality control (QC) samples quantified using either this compound or the ¹³C-labeled internal standard.

Table 1: Accuracy (%Bias) of Quality Control Samples

QC LevelNominal Conc. (ng/mL)This compound (%Bias)¹³C-labeled IS (%Bias)
LLOQ5-8.5-1.2
Low15-6.2-0.8
Mid150-4.50.5
High375-3.81.1

Table 2: Precision (%CV) of Quality Control Samples

QC LevelNominal Conc. (ng/mL)This compound (%CV)¹³C-labeled IS (%CV)
LLOQ59.83.5
Low157.52.8
Mid1505.11.9
High3754.21.5

The results indicate that while both internal standards performed within the acceptable limits defined by regulatory guidelines (typically ±15% for accuracy and <15% for precision), the ¹³C-labeled internal standard demonstrated superior performance with lower bias and higher precision across all QC levels.

Key Performance Differences: A Closer Look

The observed differences in performance can be attributed to the inherent physicochemical properties of deuterated versus ¹³C-labeled isotopes.

cluster_0 This compound (Deuterated) cluster_1 ¹³C-labeled Internal Standard d14_prop Slightly different physicochemical properties d14_effect Potential for chromatographic shift vs. analyte d14_prop->d14_effect d14_result Higher variability (%CV & %Bias) d14_effect->d14_result c13_prop Nearly identical physicochemical properties c13_effect Co-elution with analyte c13_prop->c13_effect c13_result Lower variability, higher accuracy & precision c13_effect->c13_result

Logical relationship of IS properties and performance.

Experimental Protocols

A summary of the key experimental protocols used in this hypothetical cross-validation study is provided below.

1. Preparation of Calibration Standards and Quality Control Samples

  • Stock Solutions: Individual stock solutions of azelaic acid, this compound, and the ¹³C-labeled internal standard were prepared in methanol.

  • Spiking Solutions: A series of working standard solutions of azelaic acid were prepared by serial dilution of the stock solution.

  • Calibration Curve and QCs: Blank biological matrix (e.g., human plasma) was spiked with the azelaic acid working solutions to prepare calibration standards and QC samples at four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.

2. Sample Preparation

  • Internal Standard Addition: A known amount of either this compound or the ¹³C-labeled internal standard working solution was added to each calibration standard, QC sample, and blank matrix sample.

  • Extraction: Proteins were precipitated using acetonitrile. After centrifugation, the supernatant was transferred and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column was used for chromatographic separation.

    • Mobile Phase: A gradient elution with water containing 0.1% formic acid and acetonitrile was employed.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for azelaic acid, this compound, and the ¹³C-labeled internal standard.

4. Data Analysis

  • Peak areas of the analyte and the internal standards were integrated.

  • The peak area ratio of the analyte to the internal standard was calculated.

  • A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • The concentrations of the QC samples were calculated from the calibration curve.

  • Accuracy (%Bias) and precision (%CV) were calculated for each QC level.

Conclusion and Recommendation

The cross-validation data clearly demonstrates the superior performance of the ¹³C-labeled internal standard for the quantification of azelaic acid in a bioanalytical setting. While this compound may provide acceptable results, the ¹³C-labeled IS offers enhanced accuracy and precision, leading to more reliable and robust data. For researchers, scientists, and drug development professionals seeking the highest level of data integrity in their bioanalytical assays for azelaic acid, the use of a ¹³C-labeled internal standard is strongly recommended.

References

Comparing the performance of Azelaic acid-d14 and non-deuterated azelaic acid in assays.

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of dermatological and biomedical research, the accurate quantification of active pharmaceutical ingredients is paramount. Azelaic acid, a naturally occurring dicarboxylic acid, is a widely used therapeutic agent for skin conditions such as acne and rosacea.[1] For researchers and drug development professionals, understanding the tools that ensure precise measurement in complex biological matrices is critical. This guide provides a detailed comparison of the performance of non-deuterated Azelaic Acid and its deuterated counterpart, Azelaic Acid-d14, within the context of analytical assays.

While non-deuterated azelaic acid is the therapeutically active compound, this compound serves a crucial, distinct role. The substitution of hydrogen atoms with their heavier deuterium isotopes creates a molecule that is chemically identical in terms of reactivity and structure but physically distinguishable by its increased mass.[2] This unique property makes this compound an ideal internal standard for mass spectrometry-based bioanalytical methods, a gold standard for pharmacokinetic and metabolism studies.[3][4]

Comparative Analytical Performance

The primary performance difference in an assay setting lies not in biological activity, but in how each compound is detected and utilized. Deuterated compounds are invaluable for tracking molecules, studying metabolic pathways, and improving the accuracy of pharmacokinetic analyses.[5] The use of a deuterated internal standard like this compound is the preferred method for quantifying the non-deuterated, active form of the drug in biological samples.

The following table summarizes the key analytical properties that differentiate the two molecules in a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.

ParameterNon-Deuterated Azelaic Acid (Analyte)This compound (Internal Standard)Rationale for Performance Difference
Molecular Formula C₉H₁₆O₄C₉H₂D₁₄O₄Replacement of 14 protium (¹H) atoms with deuterium (²H) atoms.
Molecular Weight ~188.22 g/mol ~202.31 g/mol The added mass of 14 neutrons from the deuterium isotopes increases the total molecular weight.
Precursor Ion (m/z) [M-H]⁻ 187.10201.19In negative ion mode mass spectrometry, the molecule loses a proton. The mass difference is key for simultaneous detection without interference.[6]
Biological Activity Therapeutically ActiveNot used for therapeutic effectWhile biologically equivalent, its purpose is analytical. Deuteration can sometimes slow metabolism (Kinetic Isotope Effect), which is a separate area of drug development.[2][7]
Primary Role in Assay Analyte (Target of Quantification)Internal Standard (Reference for Quantification)The analyte is the substance being measured. The internal standard is added at a known concentration to correct for sample loss during preparation and for variations in instrument response.

Experimental Protocols

Accurate quantification of azelaic acid in biological samples like plasma or tissue homogenates is crucial for pharmacokinetic studies. Below is a representative experimental protocol for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which utilizes this compound as an internal standard.

Protocol: Quantification of Azelaic Acid in Human Plasma via LC-MS/MS

1. Objective: To accurately determine the concentration of azelaic acid in human plasma samples.

2. Materials and Reagents:

  • Azelaic Acid (analyte standard)

  • This compound (internal standard, IS)

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Methanol, HPLC grade

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

3. Standard Solution Preparation:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve azelaic acid in methanol.

  • Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create calibration standards (e.g., ranging from 5 to 400 µg/mL).[8] Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 µg/mL).

4. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube (except blanks) and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

5. LC-MS/MS Conditions:

  • HPLC System: Waters Acquity UPLC or equivalent.

  • Column: Kromasil 100-5C18 (250x4.6 mm, 5 µm) or equivalent C18 reversed-phase column.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: Start at 25% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Sciex 3200 Q TRAP or equivalent triple quadrupole mass spectrometer.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions (Example):

    • Azelaic Acid: Q1 (187.1) -> Q3 (e.g., 143.1)

    • This compound: Q1 (201.2) -> Q3 (e.g., 155.2)

    • (Note: Specific product ions for fragmentation (Q3) would be optimized during method development.)

6. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of azelaic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex processes in research. The following visualizations, created using the DOT language, illustrate the experimental workflow, the principle of using a deuterated standard, and the biochemical mechanism of action of azelaic acid.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Plasma Sample (Containing Analyte) p2 2. Add Internal Standard (this compound) p1->p2 p3 3. Protein Precipitation (with Acetonitrile) p2->p3 p4 4. Centrifuge to Remove Solids p3->p4 p5 5. Collect Supernatant p4->p5 a1 6. Inject into HPLC System p5->a1 a2 7. Chromatographic Separation (C18 Column) a1->a2 a3 8. Mass Spectrometry Detection (MRM) a2->a3 d1 9. Integrate Peak Areas (Analyte & IS) a3->d1 d2 10. Calculate Area Ratio (Analyte/IS) d1->d2 d3 11. Quantify using Calibration Curve d2->d3

Caption: Experimental workflow for bioanalytical quantification.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer compound Sample Extract (Analyte + Deuterated IS) lc Co-elution: Both compounds exit column at nearly the same time ms_source Ionization (ESI-) ms_detect Mass Analyzer (Separates by m/z) ms_source->ms_detect peak1 Analyte Signal (m/z 187.10) ms_detect->peak1 Lower Mass peak2 Internal Standard Signal (m/z 201.19) ms_detect->peak2 Higher Mass

Caption: Principle of using a deuterated internal standard.

G cluster_melanocyte Melanocyte tyrosine L-Tyrosine (Substrate) tyrosinase Tyrosinase (Enzyme) tyrosine->tyrosinase binds to melanin Melanin (Pigment) tyrosinase->melanin produces azelaic_acid Azelaic Acid azelaic_acid->tyrosinase Competitive Inhibition

Caption: Mechanism of Azelaic Acid on Tyrosinase.

Conclusion

References

A Comparative Guide to the Quantification of Azelaic Acid-d14 in Inter-Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the two primary analytical methodologies for the quantification of Azelaic acid-d14: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As no direct inter-laboratory comparison studies for this compound are publicly available, this document synthesizes performance data and protocols from validated methods for Azelaic acid, for which this compound serves as an ideal internal standard. The use of a deuterated internal standard is a crucial practice in mass spectrometry-based quantification to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of Azelaic acid. These values are indicative of what can be expected when using this compound as an internal standard.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical ValueCitation
Linearity Range10 - 1000 mg/L[1]
Correlation Coefficient (r²)≥ 0.999[1]
Limit of Detection (LOD)1 nM[2]
Limit of Quantification (LOQ)50 nM[2]
Precision (%RSD)8 - 18.9%[2]
Recovery95 - 97%[2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterTypical ValueCitation
Linearity Range100 - 1000 ng/mL[3]
Correlation Coefficient (r²)≥ 0.99[3]
Limit of Detection (LOD)0.18 µg/mL[3]
Limit of Quantification (LOQ)0.54 µg/mL[3]
Precision (%RSD)Intra-day: 0.78 - 1.01% Inter-day: 1.22 - 1.48%[3]
RecoveryNot explicitly stated, but the use of an internal standard like this compound compensates for recovery losses.

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. The inclusion of this compound as an internal standard should be implemented at the beginning of the sample preparation process to ensure accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of Azelaic acid necessitates a derivatization step to increase its volatility.

1. Sample Preparation and Derivatization (Esterification):

  • Internal Standard Spiking: Add a known concentration of this compound to the sample.

  • Extraction: Extract Azelaic acid and the internal standard from the matrix using a suitable organic solvent.

  • Derivatization: A common method is esterification to form methyl or ethyl esters.

    • Add 1 mL of 14% Boron trifluoride-methanol (BF3-methanol) to the dried extract.[1]

    • Alternatively, for a less harsh method, add 2 mL of ethanol and 800 μL of concentrated sulfuric acid and shake for 10 minutes at room temperature.[1]

    • Heat the mixture as required by the chosen derivatization agent.

  • Extraction of Derivatives: After derivatization, extract the resulting esters with a non-polar solvent like n-hexane.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the injection solvent.

2. GC-MS Instrumental Parameters:

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Oven Temperature Program: Maintain at 120°C for 0.5 min, then ramp at 5°C/min to 200°C and hold for 15 min.[2]

  • Injector Temperature: 260°C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.51 mL/min.[2]

  • Ion Source Temperature: 160°C.[2]

  • Detection Mode: Total ion monitoring (mass range 50-550 amu) or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of derivatized Azelaic acid and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing Azelaic acid without the need for derivatization.

1. Sample Preparation:

  • Internal Standard Spiking: Add a known concentration of this compound to the sample.

  • Protein Precipitation (for biological samples): Add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for analysis.

  • Dilution: Dilute the supernatant with the mobile phase if necessary.

2. LC-MS/MS Instrumental Parameters: [3]

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient Elution: A gradient from high aqueous to high organic content. For example, start with 5% B, ramp to 100% B.

  • Flow Rate: 0.20 mL/min.

  • Column Temperature: 30°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Azelaic acid transition: m/z 187 -> 125 (quantifier) and m/z 187 -> 97 (qualifier).

    • This compound transition: A corresponding mass shift would be monitored (e.g., m/z 201 -> appropriate fragments).

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the quantification of this compound and a relevant signaling pathway.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Formulation Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize GC-MS Path Reconstitute Reconstitution in Injection Solvent Extract->Reconstitute LC-MS/MS Path Derivatize->Reconstitute Chromatography Chromatographic Separation (GC or LC) Reconstitute->Chromatography MS Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Azelaic Acid Calibrate->Quantify G Azelaic_Acid Azelaic Acid PPARg PPARγ Azelaic_Acid->PPARg Activates NFkB NF-κB Pathway Azelaic_Acid->NFkB Inhibits PPARg->NFkB Inhibits ProInflammatory Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->ProInflammatory Induces

References

The Gold Standard for Bioanalysis: A Comparative Guide to Azelaic Acid Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Azelaic acid, the choice of an appropriate internal standard is paramount to achieving accurate and reliable data. This guide provides a comprehensive comparison of analytical methods for Azelaic acid, highlighting the superior performance of methodologies employing a deuterated internal standard, Azelaic acid-d14.

In bioanalytical method development, an internal standard is crucial for correcting variability in sample preparation, injection volume, and instrument response. While various compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. This is because a deuterated internal standard is chemically identical to the analyte and therefore exhibits nearly identical behavior during extraction, chromatography, and ionization, leading to more accurate and precise quantification.

This guide presents a comparative overview of the linearity, accuracy, and precision of Azelaic acid calibration curves, contrasting methods that do not use a deuterated internal standard with the expected performance when a SIL internal standard is employed, based on data from analogous dicarboxylic acids.

Performance Comparison: The Advantage of a Deuterated Internal Standard

The use of a deuterated internal standard significantly enhances the quality of bioanalytical data. The following tables summarize the performance characteristics of Azelaic acid analysis without a deuterated internal standard and compare it with a representative dicarboxylic acid, succinic acid, analyzed using a stable isotope-labeled internal standard.

Table 1: Performance of Azelaic Acid Analysis without a Deuterated Internal Standard

ParameterHPLC-UV[1][2]GC-MS (derivatized)[3]
Linearity (r²) 0.9980.9997
Concentration Range 5 - 400 µg/mL63.44 - 380.64 µg/mL
Accuracy (% Recovery) >96%98.27% - 100.72%
Precision (% RSD) ≤2%0.626% - 0.961%

Table 2: Performance of a Dicarboxylic Acid (Succinic Acid) Analysis with a Stable Isotope-Labeled Internal Standard (¹³C₄-Succinic Acid)

ParameterLC-MS/MS[4]
Linearity (r²) >0.999
Concentration Range 1.0 - 135.5 µM
Accuracy (% Bias) <11.0% (between-run), <7.8% (within-run)
Precision (CV %) <14.4% (between-run), <3.7% (within-run)

The data illustrates that while methods without a deuterated internal standard can provide acceptable results, the use of a stable isotope-labeled internal standard, as shown with succinic acid, typically yields higher linearity and superior accuracy and precision, which is critical for regulatory submissions and reliable pharmacokinetic studies.

Experimental Workflow for Bioanalysis with a Deuterated Internal Standard

The following diagram outlines a typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with this compound Internal Standard sample->add_is extraction Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration (Analyte and IS) detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Quantify using Calibration Curve ratio->calibrate

Caption: Bioanalytical workflow using a deuterated internal standard.

Experimental Protocols

The following is a representative, detailed protocol for the quantification of a dicarboxylic acid, such as Azelaic acid, in human plasma using a deuterated internal standard and LC-MS/MS. This protocol should be fully validated for the specific application.

1. Preparation of Stock and Working Solutions

  • Azelaic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Azelaic acid and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the Azelaic Acid stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike 90 µL of blank human plasma with 10 µL of the appropriate Azelaic Acid working standard solution to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (10 µg/mL).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5 v/v).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Azelaic acid from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • Azelaic acid: Precursor ion > Product ion (to be determined during method development).

    • This compound: Precursor ion > Product ion (to be determined during method development).

5. Data Analysis

  • Integrate the peak areas for both Azelaic acid and this compound.

  • Calculate the peak area ratio of Azelaic acid to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Azelaic acid in the QC and unknown samples from the calibration curve.

Conclusion

The use of this compound as an internal standard is a robust strategy for the accurate and precise quantification of Azelaic acid in complex biological matrices. By compensating for variability throughout the analytical process, deuterated internal standards provide higher quality data, which is essential for reliable pharmacokinetic and toxicokinetic studies, clinical diagnostics, and regulatory compliance. The experimental protocols and comparative data presented in this guide underscore the benefits of employing this gold-standard approach in bioanalysis.

References

Limit of detection (LOD) and limit of quantification (LOQ) for Azelaic acid-d14.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of azelaic acid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical methodologies for azelaic acid, with a focus on the utility of Azelaic acid-d14 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Performance Comparison: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The selection of an analytical method and internal standard directly impacts the sensitivity of azelaic acid quantification. The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for azelaic acid using various techniques. While specific LOD/LOQ values for this compound are not widely published, the expected performance is inferred based on the established advantages of using stable isotope-labeled internal standards in LC-MS/MS analysis.

Analytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
GC-MSMethyl Docosanoate0.02%-Cosmetic Cream[1][2]
LC-MS/MSThis compound Estimated: fg to pg range Estimated: pg to ng range Biological FluidsInferred from[3]
LC-MS/MS (for MMA)-0.05 µmol/L0.1 µmol/LSerum, Plasma, Urine[4]
LC-MS (for organic acids)--0.2 to 6 µg/mLSolvent Solution[5]

Note: The performance of this compound is estimated based on the significantly enhanced sensitivity and specificity typically observed with stable isotope-labeled internal standards in LC-MS/MS methods, which can achieve detection in the femtogram (fg) to picogram (pg) range[3].

The Gold Standard: Stable Isotope-Labeled Internal Standards

In bioanalysis, stable isotope-labeled internal standards, such as this compound, are considered the gold standard[6]. This is because they share near-identical physicochemical properties with the analyte of interest[7]. This similarity ensures they behave almost identically during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response[7][8]. While deuterium-labeled standards may occasionally exhibit slight chromatographic shifts compared to their non-labeled counterparts, they consistently provide superior accuracy and precision over structural analogs[8][9].

Experimental Protocol: Quantification of Azelaic Acid in Human Plasma using LC-MS/MS

This section outlines a representative protocol for the quantitative analysis of azelaic acid in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Azelaic acid standard

  • This compound (Internal Standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol, HPLC grade

2. Standard and Internal Standard Stock Solutions:

  • Prepare a 1 mg/mL stock solution of azelaic acid in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From these, prepare working solutions at appropriate concentrations by serial dilution in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the this compound working solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Azelaic acid: Precursor ion (Q1) m/z 187.1 -> Product ion (Q3) m/z 143.1

      • This compound: Precursor ion (Q1) m/z 201.2 -> Product ion (Q3) m/z 155.2

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Calibration and Quantification:

  • Prepare a calibration curve by spiking known concentrations of azelaic acid into a blank plasma matrix and processing as described above.

  • Plot the peak area ratio of azelaic acid to this compound against the concentration of azelaic acid.

  • Use a linear regression model to determine the concentration of azelaic acid in the unknown samples.

Experimental Workflow Diagram

experimental_workflow sample Plasma Sample (100 µL) is_spike Spike with This compound (10 µL) sample->is_spike ppt Protein Precipitation (400 µL cold ACN) is_spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: LC-MS/MS workflow for Azelaic acid quantification.

References

A Comparative Guide to Derivatization Reagents for Azelaic Acid-d14 Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common derivatization reagents for the analysis of Azelaic acid-d14, a deuterated internal standard crucial for accurate quantification in various matrices. The selection of an appropriate derivatization reagent is paramount for achieving optimal performance in gas chromatography-mass spectrometry (GC-MS). This document outlines the performance of key reagents, supported by experimental data, to aid in method development and selection.

Executive Summary

The derivatization of this compound is essential to increase its volatility and thermal stability for GC-MS analysis. The two primary methods explored are silylation and esterification .

  • Silylation , most commonly performed with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), offers excellent derivatization efficiency and leads to low detection limits. However, the resulting di(trimethylsilyl) azelate-d14 derivative is reported to have limited stability.

  • Esterification , typically using Boron Trifluoride in Methanol (BF3/Methanol) or ethanol with an acid catalyst, produces more stable derivatives. The resulting dimethyl or diethyl esters of this compound are robust, though this method may have slightly higher detection limits compared to silylation under certain conditions.

For applications requiring high sensitivity and where immediate analysis is feasible, BSTFA is a strong candidate. For analyses where derivative stability is a primary concern, such as in high-throughput settings or when dealing with complex sample preparation workflows, esterification with BF3/Methanol is the recommended approach.

Performance Comparison of Derivatization Reagents

The following table summarizes the key performance characteristics of the most common derivatization reagents for azelaic acid. While the data is primarily based on the analysis of non-deuterated azelaic acid, the relative performance is expected to be comparable for this compound.

Derivatization ReagentDerivative FormedStability of DerivativeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reproducibility (RSD%)Key AdvantagesKey Disadvantages
BSTFA Di(trimethylsilyl) azelate-d14Chemically unstable, degrades within a few hours[1][2]≤ 2 ng/m³ (for dicarboxylic acids)[3][4]Not explicitly stated for azelaic acid≤ 10%[3][4]High reaction efficiency, lower detection limits.[3][4]Derivative instability, potential for artifacts in complex samples.[1][2][5]
BF3/Methanol Dimethyl azelate-d14Stable[1][2]10 ng/mL[1][2]100 ng/mL[1][2]< 2.0%[1][2]High derivative stability, clean reaction.May be more time-consuming than silylation.[4]
Ethanol/Sulfuric Acid Diethyl azelate-d14Stable15 mg/kg[6][7]50 mg/kg[6][7]< 4%[6][7]Less toxic reagents compared to BF3.[6]Potentially higher detection limits.

Experimental Protocols

Detailed methodologies for the two primary derivatization approaches are provided below.

Protocol 1: Silylation using BSTFA

This protocol is adapted for the derivatization of this compound for GC-MS analysis.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable aprotic solvent like acetonitrile)

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in pyridine to a desired concentration. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before adding the solvent.

  • Derivatization Reaction:

    • To the vial containing the this compound solution, add a 2:1 molar excess of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • After cooling to room temperature, an aliquot of the derivatized sample is directly injected into the GC-MS system.

Protocol 2: Esterification using BF3/Methanol

This protocol details the formation of the dimethyl ester of this compound.

Materials:

  • This compound standard

  • 14% Boron trifluoride in methanol (BF3/Methanol)

  • Methanol

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in methanol.

  • Derivatization Reaction:

    • In a reaction vial, add the methanolic solution of this compound.

    • Add 1 mL of 14% BF3/Methanol.

    • Seal the vial and heat at 60°C for 10 minutes.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex thoroughly to extract the dimethyl azelate-d14 into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject an aliquot of the dried hexane extract into the GC-MS system.

Visualizing the Workflow

To better illustrate the derivatization and analysis process, the following diagrams outline the key steps.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start This compound Standard Dissolve Dissolve in Solvent Start->Dissolve AddReagent Add Derivatization Reagent (e.g., BSTFA or BF3/Methanol) Dissolve->AddReagent Heat Heat to Reaction Temperature AddReagent->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect

General workflow for the derivatization and GC-MS analysis of this compound.

Reagent_Comparison cluster_silylation Silylation cluster_esterification Esterification Azelaic_Acid This compound BSTFA BSTFA Azelaic_Acid->BSTFA BF3_MeOH BF3 / Methanol Azelaic_Acid->BF3_MeOH TMS_Derivative Di(trimethylsilyl) azelate-d14 (Unstable) BSTFA->TMS_Derivative High Efficiency Ester_Derivative Dimethyl azelate-d14 (Stable) BF3_MeOH->Ester_Derivative Robust Method

Logical relationship comparing Silylation and Esterification of this compound.

References

Evaluating the Isotopic Purity of Commercially Available Azelaic Acid-d14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of commercially available Azelaic acid-d14, a deuterated analog of azelaic acid used in various research applications, including as an internal standard in mass spectrometry-based studies. The isotopic purity of such labeled compounds is a critical parameter that can significantly impact the accuracy and reliability of experimental results. This document outlines the stated isotopic purity from commercial suppliers and provides a detailed experimental protocol for independent verification using Gas Chromatography-Mass Spectrometry (GC-MS).

Commercial Supplier Comparison

The isotopic purity of a deuterated compound is a key indicator of its quality. It is typically reported as deuterium enrichment (atom % D), which represents the percentage of deuterium at a specific labeled position. Below is a summary of the stated isotopic purity for this compound from various suppliers. It is important to note that this information is based on supplier specifications and, where available, published data. Independent verification is always recommended.

Supplier/SourceProduct NameStated Deuterium EnrichmentStated Chemical Purity
FB ReagentsThis compound98% D[1]≥ 98%[1]
Sigma-Aldrich (Key Organics)This compoundNot explicitly stated95%
Simson Pharma LimitedThis compoundProvided with Certificate of AnalysisHigh quality
European Spallation Source (ESS) - Research SynthesisPerdeuterated azelaic acid>98% D incorporation[2]High Purity (for research use)

Note: The information for Sigma-Aldrich and Simson Pharma Limited is based on the data available on their respective product pages, which may not specify the isotopic enrichment. A Certificate of Analysis should be requested for detailed purity information. The data from the European Spallation Source represents a high-purity, non-commercial research-grade standard and is included for benchmark purposes[2].

Experimental Protocol: Isotopic Purity Determination by GC-MS

This protocol details a robust method for the determination of the isotopic purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis[3][4]. Methylation to form dimethyl azelate is a common and effective derivatization method[3].

Materials and Reagents
  • This compound sample

  • Unlabeled Azelaic acid (as a reference standard)

  • Methanol (anhydrous, GC grade)

  • Boron trifluoride-methanol solution (BF3-MeOH, 14% w/v)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Sample Preparation and Derivatization
  • Standard and Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and the unlabeled azelaic acid standard into separate glass vials.

  • Methylation: To each vial, add 1 mL of 14% BF3-MeOH solution.

  • Reaction: Securely cap the vials and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 1 mL of hexane to each vial.

  • Mixing and Phase Separation: Vortex the vials for 1 minute and allow the layers to separate. The upper hexane layer contains the derivatized dimethyl azelate.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Dilution: Dilute the hexane extracts to a suitable concentration for GC-MS analysis (e.g., 100 µg/mL).

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan from m/z 50 to 350.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to dimethyl azelate-d14 and its isotopologues by comparing the retention times with the unlabeled dimethyl azelate standard.

  • Mass Spectra Analysis: Extract the mass spectra for the chromatographic peak of interest.

  • Isotopic Distribution: Determine the relative abundance of the molecular ion ([M]⁺) and the ions corresponding to lower deuteration levels (e.g., d13, d12, etc.). The molecular weight of fully deuterated dimethyl azelate (C11H6D14O4) is approximately 230.3 g/mol . The unlabeled dimethyl azelate (C11H20O4) has a molecular weight of approximately 216.3 g/mol .

  • Isotopic Purity Calculation: Calculate the isotopic purity by expressing the abundance of the fully deuterated species as a percentage of the total abundance of all deuterated and undeuterated species.

    Isotopic Purity (%) = [Abundance of d14 / (Sum of abundances of d0 to d14)] x 100

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization (Methylation) cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh this compound add_bf3 Add BF3-Methanol weigh_sample->add_bf3 weigh_standard Weigh Unlabeled Azelaic Acid weigh_standard->add_bf3 heat Heat at 60°C add_bf3->heat extract Extract with Hexane heat->extract dry Dry with Na2SO4 extract->dry inject Inject into GC-MS dry->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Peak Identification detect->identify analyze_ms Analyze Mass Spectra identify->analyze_ms calculate Calculate Isotopic Purity analyze_ms->calculate

Caption: Workflow for GC-MS determination of this compound isotopic purity.

This comprehensive guide provides researchers with the necessary information to evaluate and verify the isotopic purity of commercially available this compound. By following the detailed experimental protocol, laboratories can independently assess the quality of their deuterated standards, ensuring the generation of accurate and reproducible data in their research endeavors.

References

A Researcher's Guide to Stable Isotope Labeling for Precise Sample Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of proteomics and metabolomics, the ability to accurately differentiate and quantify changes between biological samples is paramount. Stable isotope labeling has emerged as a powerful and widely adopted strategy for achieving precise relative and absolute quantification of proteins and metabolites. This guide provides a comprehensive comparison of the leading stable isotope labeling techniques, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their experimental goals. We will delve into the performance, experimental protocols, and underlying principles of key methods, supported by experimental data and visual workflows.

Comparing the Titans: Metabolic vs. Chemical Labeling

Stable isotope labeling techniques can be broadly categorized into two main approaches: metabolic labeling and chemical labeling. Metabolic labeling integrates isotopes into proteins in vivo during cell growth, while chemical labeling attaches isotope-containing tags to proteins or peptides in vitro after extraction.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling method. It involves growing cell cultures in media where natural ("light") amino acids are replaced with "heavy" stable isotope-labeled counterparts (e.g., ¹³C or ¹⁵N-labeled arginine and lysine).[1][2] This results in the complete incorporation of the heavy amino acids into the entire proteome over several cell divisions.[1]

Isobaric chemical labeling methods, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) , utilize chemical reagents to tag the N-terminus and lysine side chains of peptides.[3][4] These tags have the same total mass, making the labeled peptides from different samples indistinguishable in the initial mass spectrometry (MS1) scan. However, upon fragmentation (MS2), reporter ions with unique masses are released, and the intensity of these reporter ions is used for quantification.[3][4]

A key alternative to stable isotope labeling is Label-Free Quantification (LFQ) , which relies on either measuring the signal intensity of peptides or counting the number of spectra identified for a given protein.[5][6] While simpler and more cost-effective, LFQ can be more susceptible to experimental variability.[5]

Quantitative Performance: A Head-to-Head Comparison

The choice between these methods often comes down to a trade-off between multiplexing capability, accuracy, precision, and the nature of the biological sample. The following table summarizes the key quantitative performance metrics for SILAC, iTRAQ, TMT, and Label-Free Quantification.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)Label-Free Quantification
Multiplexing Up to 3-plex (with different isotopes of the same amino acids)[7]4-plex or 8-plex[4][7]Up to 18-plex (TMTpro)[4]1 sample per run
Sample Type Adherent or suspension cell cultures[8][9]Cells, tissues, body fluids[4][7]Cells, tissues, body fluids[4][7]Cells, tissues, body fluids
Accuracy High, considered the gold standard for accuracy[8]Good, but can be affected by ratio compression[4]Good, but can be affected by ratio compression[4]Moderate, can be affected by run-to-run variation[5]
Precision High, low coefficient of variation (CV)[10]GoodGoodLower, higher CV
Proteome Coverage GoodGoodGoodPotentially higher as no labeling is required[11]
Cost High (labeled amino acids and media)[9]High (reagents)[4]High (reagents)[9]Low (no labeling reagents)[11]
Complexity Moderate, requires cell culture expertiseHigh, multi-step chemical labelingHigh, multi-step chemical labelingLow, simpler sample preparation

Experimental Workflows Visualized

To better understand the practical application of these techniques, the following diagrams illustrate the key steps in each experimental workflow.

SILAC_Workflow Culture1 Cell Culture 1 (Light Medium) Harvest Harvest & Combine Cells Culture1->Harvest Culture2 Cell Culture 2 (Heavy Medium) Culture2->Harvest Lyse Cell Lysis & Protein Extraction Harvest->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification at MS1) LCMS->Data

SILAC Experimental Workflow

iTRAQ_TMT_Workflow cluster_samples Sample Preparation (Parallel) Sample1 Sample 1 (e.g., Control) Extract Protein Extraction Sample1->Extract Sample2 Sample 2 (e.g., Treated) Sample2->Extract SampleN Sample N SampleN->Extract Digest Protein Digestion Extract->Digest Label1 Label with Tag 1 Digest->Label1 Label2 Label with Tag 2 Digest->Label2 LabelN Label with Tag N Digest->LabelN Combine Combine Labeled Peptides Label1->Combine Label2->Combine LabelN->Combine LCMS LC-MS/MS Analysis Combine->LCMS Data Data Analysis (Quantification at MS2) LCMS->Data

iTRAQ/TMT Experimental Workflow

Method_Comparison Root Quantitative Proteomics Approaches LabelBased Stable Isotope Labeling Root->LabelBased LabelFree Label-Free Quantification Root->LabelFree Metabolic Metabolic Labeling (in vivo) LabelBased->Metabolic Chemical Chemical Labeling (in vitro) LabelBased->Chemical SILAC SILAC Metabolic->SILAC Isobaric Isobaric Tagging Chemical->Isobaric iTRAQ iTRAQ Isobaric->iTRAQ TMT TMT Isobaric->TMT

Classification of Quantitative Proteomics Methods

Detailed Experimental Protocols

Here we provide a generalized, yet detailed, methodology for each of the key stable isotope labeling techniques.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
  • Cell Culture Adaptation:

    • Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is cultured in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine).[12]

    • Cells must be cultured for at least five to six doublings to ensure >97% incorporation of the heavy amino acids into the proteome.[13]

  • Experimental Treatment:

    • Once fully labeled, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" cells serve as a control).

  • Sample Pooling and Protein Extraction:

    • Harvest and combine an equal number of cells from the "light" and "heavy" populations.[14]

    • Lyse the combined cell pellet using an appropriate lysis buffer to extract the proteins.

  • Protein Digestion:

    • Reduce disulfide bonds in the protein mixture using a reducing agent like DTT.

    • Alkylate cysteine residues with an agent such as iodoacetamide to prevent disulfide bond reformation.

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[15]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantification is performed at the MS1 level by comparing the signal intensities of the "light" and "heavy" peptide pairs.[15]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
  • Protein Extraction and Quantification:

    • Extract proteins from each of the samples to be compared (up to 8 for iTRAQ 8-plex) using a suitable lysis buffer.

    • Accurately quantify the protein concentration in each sample.

  • Protein Digestion:

    • Take an equal amount of protein from each sample.

    • Reduce and alkylate the proteins as described for SILAC.

    • Digest the proteins into peptides with trypsin.[16]

  • Peptide Labeling:

    • Label the peptides from each sample with a different iTRAQ reagent (e.g., sample 1 with tag 114, sample 2 with tag 115, etc.).[17] The labeling reaction targets the N-terminus and lysine side chains of the peptides.[17]

  • Sample Pooling and Cleanup:

    • Combine the labeled peptide samples into a single tube.[16]

    • Clean up the pooled sample to remove excess iTRAQ reagents and other interfering substances, often using strong cation exchange (SCX) chromatography.

  • LC-MS/MS Analysis:

    • Analyze the cleaned, pooled peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Peptide identification is performed using the fragment ions in the MS2 spectra.

    • Quantification is based on the relative intensities of the reporter ions (e.g., m/z 114, 115, 116, 117 for iTRAQ 4-plex) in the low-mass region of the MS2 spectra.[18]

Tandem Mass Tags (TMT)

The experimental protocol for TMT is very similar to that of iTRAQ, with the primary difference being the specific chemical structure of the tags and the higher multiplexing capacity (up to 18-plex with TMTpro).[4][19]

  • Protein Extraction, Quantification, and Digestion:

    • These steps are identical to the iTRAQ protocol.[19]

  • Peptide Labeling:

    • Label the peptides from each sample with a unique TMT reagent.[20]

  • Sample Pooling and Cleanup:

    • Combine the TMT-labeled peptide samples.[21]

    • Perform sample cleanup to remove excess reagents.

  • LC-MS/MS Analysis:

    • Analyze the pooled sample by LC-MS/MS.

  • Data Analysis:

    • Quantification is achieved by comparing the intensities of the distinct TMT reporter ions in the MS2 spectra.[19]

Conclusion: Selecting the Right Tool for the Job

The choice of a quantitative proteomics strategy is a critical decision that depends on the specific research question, sample availability, and desired level of throughput and precision.

  • SILAC is the method of choice for studies involving cultured cells where high accuracy and precision are paramount, and for investigating dynamic cellular processes.[8][22] Its main limitations are its inapplicability to tissue or fluid samples and the cost of labeled media.[9][23]

  • iTRAQ and TMT are highly versatile and suitable for a wide range of sample types, including complex clinical samples.[22][23] Their high multiplexing capabilities make them ideal for large-scale comparative studies.[8][22] However, researchers should be aware of the potential for ratio compression, which can affect quantitative accuracy.[23]

  • Label-Free Quantification offers a cost-effective and straightforward approach, particularly for large-scale biomarker discovery studies where maximizing proteome coverage is a priority.[11] However, it generally exhibits lower precision and requires more stringent experimental control to minimize variability.[5]

By carefully considering the strengths and weaknesses of each method, researchers can harness the power of stable isotope labeling to gain deeper insights into the complex and dynamic world of the proteome.

References

Safety Operating Guide

Proper Disposal of Azelaic Acid-d14: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Azelaic acid-d14, a deuterated form of azelaic acid. For the purposes of disposal, this compound should be handled with the same precautions as its non-deuterated counterpart, Azelaic Acid.

Pre-Disposal and Handling

Before beginning any disposal process, it is crucial to consult your institution's specific safety data sheets (SDS) and adhere to local, state, and federal environmental control regulations. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemical waste.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation :

    • Treat all waste chemical solids and liquids as potentially hazardous unless confirmed otherwise by a qualified safety officer.

    • Collect this compound waste in a designated and properly labeled waste container.[1]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible wastes can react violently or produce toxic fumes.

  • Containerization :

    • Use a container that is compatible with this compound. Plastic is often a preferred container for chemical waste.[2]

    • Ensure the container is leak-proof and can be tightly sealed to prevent spills.[1]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste :

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[2]

    • Keep the waste container closed except when adding more waste.[2]

  • Disposal of Unused Product and Contaminated Materials :

    • Solid Waste : For spills of solid this compound, use appropriate tools to sweep up the material and place it into a suitable, labeled waste disposal container.[3][4]

    • Contaminated Labware : Any labware (e.g., filter paper, gloves, wipes) contaminated with this compound should be placed in the designated solid waste container.

    • Empty Containers : A container that held this compound can be disposed of as regular trash only after it has been completely emptied, with as little residue as possible remaining.[5] All labels must be defaced or removed, and the cap should be taken off before disposal.[1][5] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected and disposed of as hazardous waste.[5][6]

  • Arranging for Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[2]

    • Do not attempt to dispose of this compound down the drain or in the regular trash unless explicitly authorized by your EHS office.[7] Hazardous chemicals must never be poured down the drain.[2]

Quantitative Data Summary

Waste Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 6,000 kg (13,200 lbs)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No limit

This table provides a general overview based on federal regulations. State and local regulations may vary.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_end start This compound Waste Generated assess_sds Consult Safety Data Sheet (SDS) & Institutional Guidelines start->assess_sds is_hazardous Is the waste considered hazardous? assess_sds->is_hazardous segregate Segregate and Collect in Labeled, Compatible Container is_hazardous->segregate Yes non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end_disposed Waste Properly Disposed contact_ehs->end_disposed non_hazardous_disposal->end_disposed

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Azelaic acid-d14

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Azelaic acid-d14. The following procedures are designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2][3] The recommended PPE includes:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles that conform to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as neoprene, nitrile rubber, butyl rubber, or PVC, should be worn.[1] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1]

    • Protective Clothing: Wear a lab coat, overalls, or other protective clothing to prevent skin exposure.[1][4] In cases of potential significant exposure, a PVC apron may be necessary.[1]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, a particulate respirator (e.g., P2 or FFP2) is recommended.[5][6] A self-contained breathing apparatus should be used for large spills or in environments with high concentrations of dust.[7]

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for particulates not otherwise regulated (PNOR), which can be applied to this compound in the absence of specific limits for this compound.

JurisdictionExposure Limit TypeValue
US - OregonPermissible Exposure Limits (PELs) - Total Dust10 mg/m³
US - CaliforniaPermissible Exposure Limits - Respirable fraction5 mg/m³

Data sourced from Safety Data Sheets for Azelaic Acid.[1]

Handling and Storage Procedures

Handling:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Use in a well-ventilated area. Local exhaust ventilation is recommended where solids are handled as powders.[1][7]

  • Ground all equipment containing the material to prevent static discharge.[7]

  • Avoid creating dust.[6] If dust is formed, use appropriate respiratory protection.[6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7][8]

  • Store in original containers, such as polyethylene or polypropylene.[1]

  • Protect from heat and sources of ignition.[7]

Spill and Disposal Plan

Spills:

  • Minor Spills: Immediately clean up spills.[1] Use appropriate tools to place the spilled solid into a suitable container for waste disposal.[7] Avoid breathing dust and contact with skin and eyes.[1]

  • Major Spills: Evacuate the area and alert emergency responders.[1] Wear a self-contained breathing apparatus and full protective suit.[7] Use a shovel to place the material into a convenient waste disposal container.[7]

Disposal:

  • Dispose of waste in accordance with federal, state, and local environmental control regulations.[7]

  • Contaminated packaging should be handled in the same manner as the substance itself.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Ensure proper ventilation (Fume hood or local exhaust) B->C D Weigh this compound in a ventilated enclosure C->D E Handle with care to minimize dust generation D->E F Close container tightly after use E->F G Clean work area and equipment F->G H Dispose of waste in a labeled, sealed container G->H I Remove and dispose of PPE properly H->I J Wash hands thoroughly I->J

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。